Product packaging for Aminoguanidine(Cat. No.:CAS No. 79-17-4)

Aminoguanidine

Número de catálogo: B1677879
Número CAS: 79-17-4
Peso molecular: 74.09 g/mol
Clave InChI: HAMNKKUPIHEESI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Aminoguanidine is a one-carbon compound whose unique structure renders it capable of acting as a derivative of hydrazine, guanidine or formamide. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of guanidines and a one-carbon compound.
Pimagedine has been developed by Synvista Therapeutics, Inc for the treatment of diabetic kidney disease. It is an advanced glycation end product inhibitor which manages diabetic nephropathy, either alone or in combination with other therapies. It is beneficial in treating patients with diabetic nephropathy.
PIMAGEDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
diamine oxidase & nitric oxide synthase inhibitor;  an advanced glycosylation end product inhibitor;  used in the treatment of diabetic complications;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N4 B1677879 Aminoguanidine CAS No. 79-17-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-aminoguanidine
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InChI

InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HAMNKKUPIHEESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1937-19-5 (hydrochloride)
Record name Pimagedine [INN]
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DSSTOX Substance ID

DTXSID5040964
Record name Aminoguanidine
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Molecular Weight

74.09 g/mol
Source PubChem
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CAS No.

79-17-4
Record name Aminoguanidine
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Record name Pimagedine [INN]
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Record name Pimagedine
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Record name Aminoguanidine
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Record name Aminoguanidine
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Record name PIMAGEDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminoguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for aminoguanidine hydrochloride, a crucial intermediate in pharmaceutical and organic synthesis. The document details various synthetic routes, presents quantitative data in a comparative format, and offers step-by-step experimental methodologies. Visual diagrams of the synthesis pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, also known as pimagedine, is a molecule of significant interest due to its role as a diamine oxidase and nitric oxide synthase inhibitor.[1][2] It has been investigated for its potential therapeutic effects, particularly in the context of diabetic complications, by inhibiting the formation of advanced glycation end products (AGEs).[1][3][4][5] this compound hydrochloride is the stable salt form, which is commonly used in research and development. This guide focuses on the prevalent methods for its synthesis.

Comparative Synthesis Routes

Several methods have been developed for the synthesis of this compound and its salts. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, yield, and purity requirements. The following table summarizes the most common synthetic approaches to produce this compound, which is then typically converted to the hydrochloride salt.

Table 1: Comparison of this compound Synthesis Protocols

Starting Material(s)Key ReagentsTypical YieldKey AdvantagesKey Disadvantages
This compound Bicarbonate/CarbonateHydrochloric AcidHigh (conversion)Simple, direct conversion to the desired salt.[6]Requires prior synthesis of this compound bicarbonate/carbonate.
Calcium Cyanamide & Hydrazine Hydrate/SulfateSulfuric Acid, Sodium Bicarbonate>90% (based on hydrazine hydrate)[7]Economical starting materials, suitable for large-scale production.[7][8]Can have impurities from starting materials; requires careful pH control.[7][9]
NitroguanidineZinc Dust, Acetic Acid or Zinc Acetate63-64% (as bicarbonate)[10]Well-established laboratory method.[10][11]Use of heavy metals, tedious workup.[12]
S-Alkylisothiourea Sulfate & HydrazineBase (e.g., NaOH)Not specifiedAvoids the use of nitro compounds.[13]Evolution of odorous methyl mercaptan.[10]
Dicyandiamide & Hydrazine SaltsMineral Acid54% (TAGN from DCDA)Potentially a one-pot process.[14]Can lead to the formation of trithis compound derivatives.[15]

Experimental Protocols

The following sections provide detailed methodologies for the most frequently cited synthesis protocols for this compound derivatives, which are precursors to or can be directly converted to this compound hydrochloride.

Synthesis from this compound Carbonate

This method describes the conversion of this compound carbonate to this compound hydrochloride.

Protocol:

  • Dissolve 9g of this compound carbonate in 20ml of anhydrous ethanol within a 250ml three-necked flask, forming a suspension.[6]

  • While stirring at room temperature, slowly add a mixture of 6ml of concentrated hydrochloric acid and 10ml of anhydrous ethanol dropwise. Continue the addition until no more gas evolution (bubbles) is observed.[6]

  • Continue stirring the reaction mixture at room temperature for an additional hour.[6]

  • Heat the resulting suspension to completely dissolve the solid.

  • Allow the solution to cool to room temperature, then transfer it to a refrigerator and leave it overnight to facilitate crystallization.

  • Collect the resulting crystals of this compound hydrochloride.

Synthesis from Calcium Cyanamide and Hydrazine

This protocol outlines the synthesis of this compound bicarbonate, which can then be converted to the hydrochloride salt. This method is noted for its high yield and suitability for larger-scale production.[7]

Protocol:

  • Cool an aqueous solution of hydrazine hydrate (e.g., 25g in 500ml of water) in an ice-salt bath to approximately 10°C.[7]

  • Adjust the pH of the hydrazine solution to between 5 and 6 by the dropwise addition of concentrated sulfuric acid.[7]

  • Over a period of about 5 minutes, add powdered calcium cyanamide (e.g., 50g).[7] An exotherm of around 4°C may be observed. The weight ratio of hydrazine hydrate to calcium cyanamide should be approximately 0.6:1.[7]

  • Elevate the temperature of the reaction mixture to a range of 75 to 95°C and maintain it for a sufficient time to form the this compound solution.[7]

  • Filter the reaction mixture to remove inorganic salts.

  • To the filtered this compound solution, add an alkali metal bicarbonate (e.g., sodium bicarbonate) to precipitate this compound bicarbonate.[7]

  • Collect the precipitated this compound bicarbonate by filtration. Yields can exceed 90% based on the initial amount of hydrazine hydrate.[7]

  • The this compound bicarbonate can then be converted to this compound hydrochloride as described in protocol 3.1.

Synthesis from Nitroguanidine (Reduction with Zinc)

This classic laboratory method involves the reduction of nitroguanidine to form this compound, which is typically isolated as the bicarbonate salt.

Protocol:

  • Thoroughly grind together 216g (2.07 moles) of nitroguanidine and 740g (11.3 moles) of purified zinc dust in a mortar.[10]

  • Add approximately 400ml of water with stirring to form a thick paste.[10]

  • Transfer the paste to a 3-liter beaker or enameled can surrounded by an ice bath.

  • Prepare a solution of 128g (2.14 moles) of glacial acetic acid in 130ml of water.

  • Slowly add the nitroguanidine and zinc dust paste to the acetic acid solution with mechanical stirring, maintaining the reaction temperature between 5°C and 15°C.[10] Add cracked ice as needed to control the temperature and consistency of the mixture. The addition process can take approximately 8 hours.[10]

  • After the addition is complete, slowly warm the mixture to 40°C on a water bath with continued stirring for 1-5 minutes, or until the reduction is complete.[10]

  • Filter the reaction mixture and wash the residue with water.

  • Combine the filtrates and add 200g of ammonium chloride, stirring until it is completely dissolved.[10] The ammonium chloride prevents the co-precipitation of zinc salts.[10]

  • Add 220g (2.62 moles) of sodium bicarbonate over about 10 minutes with continued stirring to precipitate the this compound bicarbonate.[10]

  • Place the solution in a refrigerator overnight.

  • Collect the precipitate by filtration, wash with ethanol and then ether, and air dry. This yields this compound bicarbonate with a melting point of 172°C (with decomposition).[10] The yield is approximately 63-64%.[10]

  • Convert the this compound bicarbonate to this compound hydrochloride using the procedure in protocol 3.1.

Visualization of Synthesis and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathways and a general experimental workflow for the preparation of this compound hydrochloride.

Synthesis_Pathway_this compound cluster_0 Route 1: From Calcium Cyanamide cluster_1 Route 2: From Nitroguanidine cluster_2 Final Conversion CaCN2 Calcium Cyanamide AGB This compound Bicarbonate CaCN2->AGB + Hydrazine, H2SO4 + NaHCO3 Hydrazine Hydrazine Hydrazine->AGB AGH This compound Hydrochloride AGB->AGH + HCl Nitroguanidine Nitroguanidine AGB2 This compound Bicarbonate Nitroguanidine->AGB2 Zn, Acetic Acid + NaHCO3 AGB2->AGH + HCl

Caption: Key synthesis routes to this compound hydrochloride.

Experimental_Workflow start Start: Select Synthesis Route reagents Prepare Reactants and Solvents start->reagents reaction Perform Chemical Reaction (Control Temperature, pH, Time) reagents->reaction isolation Isolate Intermediate Product (e.g., this compound Bicarbonate) via Filtration/Precipitation reaction->isolation conversion Convert to Hydrochloride Salt (Reaction with HCl) isolation->conversion purification Purify this compound HCl (Recrystallization) conversion->purification analysis Characterize Final Product (Yield, Purity, MP, Spectroscopy) purification->analysis end End: Purified this compound HCl analysis->end

Caption: General experimental workflow for this compound HCl synthesis.

Mechanism of Action and Applications

This compound hydrochloride primarily functions as an inhibitor of diamine oxidase and nitric oxide synthase (NOS).[1][2] Its mechanism of action in the context of diabetic complications involves reacting with α-oxoaldehydes like methylglyoxal, thereby preventing the formation of advanced glycation end products (AGEs).[3] This has led to its investigation in the treatment of diabetic nephropathy.[2][4] Furthermore, it is a versatile intermediate for the synthesis of various heterocyclic compounds, such as triazoles.[16]

Conclusion

The synthesis of this compound hydrochloride can be achieved through several viable routes, each with its own set of advantages and challenges. The selection of a specific protocol will be guided by the researcher's or organization's specific needs regarding scale, cost, and purity. The methods detailed in this guide, from the high-yield calcium cyanamide route to the classic zinc reduction of nitroguanidine, provide a solid foundation for the successful laboratory and potential industrial-scale production of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Aminoguanidine Bicarbonate from Nitroguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aminoguanidine bicarbonate from nitroguanidine, a critical process for the production of a versatile intermediate in the pharmaceutical and chemical industries. This compound and its derivatives are subjects of extensive research due to their therapeutic potential, including the inhibition of nitric oxide synthase and the prevention of advanced glycation end-product formation. This document outlines the prevalent synthetic route involving the reduction of nitroguanidine, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Core Synthesis Pathway: Reduction of Nitroguanidine

The most commonly employed and well-documented method for the synthesis of this compound bicarbonate is the chemical reduction of nitroguanidine. This process typically utilizes zinc powder as the reducing agent in an aqueous medium, facilitated by the presence of ammonium sulfate. The reaction proceeds through the reduction of the nitro group on nitroguanidine to an amino group, forming this compound. Subsequent treatment with a bicarbonate source precipitates the desired product, this compound bicarbonate.

Reaction Mechanism

The overall chemical transformation is illustrated in the diagram below:

ReactionPathway Nitroguanidine Nitroguanidine This compound This compound Nitroguanidine->this compound Reduction (e.g., Zn, (NH4)2SO4, H2O) Aminoguanidine_Bicarbonate This compound Bicarbonate This compound->Aminoguanidine_Bicarbonate Precipitation Bicarbonate Bicarbonate Source (e.g., Sodium Bicarbonate) Bicarbonate->Aminoguanidine_Bicarbonate

Caption: Chemical pathway for the synthesis of this compound bicarbonate from nitroguanidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported protocols for the synthesis of this compound bicarbonate from nitroguanidine via zinc reduction.

ParameterValueReference
Reactants
Nitroguanidine1.0 molar eq.[1][2]
Zinc Powder3.3 molar eq.[1][2]
Ammonium Sulfate1.88 molar eq.[1][2]
Reaction Conditions
Temperature5-15 °C[1][2]
Reaction Time~1.5 hours[1]
Product
Yield63-77%[2][3]
Melting Point170-172 °C (decomposes)[4]
AppearanceWhite solid[1][3]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound bicarbonate based on established procedures.[1][2]

Materials and Reagents:
  • Nitroguanidine

  • Zinc powder (<40 µm)

  • Ammonium sulfate

  • Sodium bicarbonate

  • Ammonia solution (e.g., 10-25%)

  • Distilled water

  • Ice

Equipment:
  • Reaction flask (at least 500 mL for the scale described)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Fritted vacuum filter or Büchner funnel with filter paper

  • Beakers

  • Spatulas

Procedure:
  • Preparation of the Reaction Mixture:

    • In a reaction flask, combine 20.00 g of nitroguanidine (192 mmol, 1 molar eq.) and 47.62 g of ammonium sulfate (360 mmol, 1.88 molar eq.) with 285 mL of distilled water.[1][2]

    • The mixture will form a suspension; not all solids will dissolve at this stage.[1][2]

  • Reduction of Nitroguanidine:

    • Place the reaction flask in an ice bath and begin magnetic stirring.

    • Once the temperature of the suspension reaches 10 °C, begin the portion-wise addition of 41.14 g of zinc powder (629 mmol, 3.3 molar eq.).[1][2]

    • Monitor the temperature closely, as the reaction is exothermic. Maintain the temperature between 5-15 °C by controlling the rate of zinc addition.[1]

    • The complete addition of zinc should take approximately one hour.[1]

    • After all the zinc has been added, continue stirring the mixture at approximately 15 °C for an additional 30 minutes.[1]

  • Work-up and Precipitation:

    • Filter the reaction mixture through a fritted vacuum filter to remove the zinc oxide sludge.[2]

    • To the filtrate, add a small amount of ammonia solution. This helps to keep any remaining zinc salts in solution.[2]

    • Slowly add a solution of sodium bicarbonate to the filtrate with stirring.

    • Allow the solution to stand for several hours (e.g., overnight) to allow for the complete precipitation of this compound bicarbonate.[2][3]

  • Isolation and Drying of the Product:

    • Collect the precipitated white solid by vacuum filtration.[3]

    • Wash the product with cold distilled water and then with a small amount of ethanol or methanol.[3]

    • Air-dry the product or dry it at a temperature not exceeding 60-70 °C.[3] Note that recrystallization from hot water is generally not recommended due to decomposition.[3][4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reduction Reduction Step cluster_workup Work-up and Isolation prep_reactants Combine Nitroguanidine, Ammonium Sulfate, and Water cool_mixture Cool to 10°C in Ice Bath prep_reactants->cool_mixture add_zinc Portion-wise Addition of Zinc Powder (Maintain 5-15°C) cool_mixture->add_zinc stir_post_addition Stir for 30 min at ~15°C add_zinc->stir_post_addition filter_sludge Filter Zinc Sludge stir_post_addition->filter_sludge add_ammonia Add Ammonia to Filtrate filter_sludge->add_ammonia precipitate Add Sodium Bicarbonate and Allow to Crystallize add_ammonia->precipitate isolate_product Vacuum Filter Product precipitate->isolate_product wash_product Wash with Cold Water and Methanol/Ethanol isolate_product->wash_product dry_product Dry Product (<70°C) wash_product->dry_product final_product final_product dry_product->final_product This compound Bicarbonate

Caption: Workflow diagram for the synthesis of this compound bicarbonate.

Alternative Synthetic Routes

While the zinc reduction method is prevalent, other synthetic strategies have been reported. These include:

  • Electrolytic Reduction: Nitroguanidine can be reduced to this compound electrochemically.[3][5]

  • Catalytic Hydrogenation: The reduction can also be achieved using hydrogen gas in the presence of a catalyst.[5]

  • Synthesis from Cyanamide: this compound bicarbonate can be prepared by the reaction of calcium cyanamide or cyanamide solution with hydrazine and a carbon dioxide source.[4][6][7]

These alternative methods may offer advantages in terms of reagent handling, waste disposal, and scalability, and should be considered in the context of specific research or production requirements.

This guide provides a foundational understanding of the synthesis of this compound bicarbonate from nitroguanidine. For further optimization and application, researchers are encouraged to consult the primary literature cited.

References

Aminoguanidine as a Nitric Oxide Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which aminoguanidine inhibits nitric oxide synthase (NOS), with a particular focus on its selectivity for the inducible isoform (iNOS). This compound acts as a mechanism-based inactivator, leading to a time-dependent and irreversible loss of enzyme activity. This inactivation proceeds through a multi-pathway process involving covalent modification of both the iNOS protein and its heme prosthetic group. While also affecting the neuronal isoform (nNOS), its inhibitory activity against the endothelial isoform (eNOS) is significantly weaker, underpinning its scientific and therapeutic interest. This document details the quantitative inhibitory kinetics, provides comprehensive experimental protocols for assessing NOS inhibition, and presents visual diagrams of the key pathways and workflows.

Introduction to this compound and Nitric Oxide Synthases

This compound is a small molecule that has been investigated for various therapeutic applications, notably in the context of diabetic complications.[1] One of its key pharmacological activities is the inhibition of nitric oxide synthases (NOS), a family of enzymes responsible for the synthesis of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[2]

There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

  • Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages and smooth muscle cells, typically in response to inflammatory stimuli. Its activation leads to the production of large amounts of NO, which can be cytotoxic.

  • Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for maintaining vascular tone and health.

The differential roles of these isoforms make the development of selective inhibitors a key goal in pharmacology. This compound has emerged as a valuable tool in this pursuit due to its preferential inhibition of iNOS.[3]

Mechanism of Action: Mechanism-Based Inactivation

This compound is classified as a mechanism-based inactivator of NOS.[4] This means that it is a substrate analogue that is catalytically converted by the enzyme into a reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation.[4] The inactivation is time- and concentration-dependent and requires the presence of NOS cofactors such as NADPH and oxygen.[4]

The inactivation of iNOS by this compound is a complex process that does not follow a single pathway. Evidence suggests that the inactivation involves:

  • Covalent Modification of the iNOS Protein: Studies using radiolabeled this compound have shown the incorporation of radioactivity into the iNOS protein, indicating a direct covalent linkage.

  • Alteration of the Heme Prosthetic Group: The catalytic activity of NOS is dependent on a heme cofactor. This compound's reactive intermediate also targets this heme group, leading to its modification. However, this modification does not lead to the complete destruction of the heme porphyrin ring.[5]

In the case of nNOS, heme alteration appears to be the primary cause of inactivation by this compound.[3]

Quantitative Inhibition Data

The selectivity of this compound for iNOS is evident from its inhibitory constants. The following table summarizes the available quantitative data for the inhibition of the three NOS isoforms by this compound.

NOS IsoformInhibition ParameterValue (µM)Species/SourceReference(s)
iNOS IC5030Rat Lung Homogenates
Ki16Murine Macrophage[4]
k_inact0.46 min⁻¹Murine Macrophage[4]
nNOS IC50140Rat Brain Homogenates
Ki830GH3 Pituitary cNOS[4]
k_inact0.25 min⁻¹GH3 Pituitary cNOS[4]
eNOS IC50>1000 (estimated)Bovine Endothelial[3]

Note: A precise IC50 or Ki value for the direct inhibition of purified eNOS by this compound is not consistently reported in the literature. However, multiple sources confirm that it is a significantly weaker inhibitor of eNOS compared to iNOS, with some reports indicating over 50-fold selectivity for iNOS.[3]

Experimental Protocols

Measurement of Nitric Oxide Synthase Activity (Citrulline Assay)

This protocol is a standard method for determining NOS activity by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

  • NOS enzyme source (purified enzyme, cell lysate, or tissue homogenate)

  • L-[³H]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM tetrahydrobiopterin, 2 µM FAD, and 2 µM FMN)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, CaCl₂, calmodulin (if required), and the NOS enzyme source.

  • Initiate the Reaction: Add L-[³H]arginine and NADPH to the reaction mixture to start the reaction. The final volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding the Stop Buffer.

  • Separate L-[³H]citrulline from L-[³H]arginine:

    • Prepare a column with Dowex AG 50W-X8 resin.

    • Apply the reaction mixture to the column. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

    • Wash the column with water and collect the eluate.

  • Quantify L-[³H]citrulline:

    • Add scintillation fluid to the eluate.

    • Measure the radioactivity using a scintillation counter.

  • Calculate NOS Activity: Calculate the amount of L-[³H]citrulline produced per unit time per amount of protein.

Determination of Kinetic Parameters for Mechanism-Based Inactivation (Kᵢ and kᵢₙₐ꜀ₜ)

This protocol outlines the steps to determine the kinetic constants for a mechanism-based inhibitor like this compound.

Procedure:

  • Pre-incubation:

    • Incubate the NOS enzyme with various concentrations of this compound in the presence of NADPH and other cofactors, but in the absence of the substrate (L-arginine).

    • At different time points, take aliquots of the pre-incubation mixture.

  • Measurement of Residual Activity:

    • Dilute the aliquots into a reaction mixture containing a saturating concentration of L-[³H]arginine to measure the remaining NOS activity using the citrulline assay described above.

  • Data Analysis:

    • For each concentration of this compound, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: k_obs = k_inact * [I] / (K_i + [I]) Where:

      • k_obs is the observed rate of inactivation

      • k_inact is the maximal rate of inactivation

      • [I] is the inhibitor concentration

      • K_i is the inhibitor concentration at which the inactivation rate is half-maximal.

Mandatory Visualizations

NOS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Signal Signal Receptor Receptor Signal->Receptor e.g., Acetylcholine CaM Calmodulin Receptor->CaM ↑ Ca²⁺ NOS nNOS / eNOS CaM->NOS Activation Citrulline Citrulline NOS->Citrulline NO Nitric Oxide NOS->NO iNOS_induction Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS iNOS iNOS_induction->iNOS Transcription & Translation iNOS->Citrulline iNOS->NO L_Arginine L_Arginine L_Arginine->NOS L_Arginine->iNOS sGC Soluble Guanylyl Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Vasodilation, Neurotransmission cGMP->Physiological_Effects

Caption: General overview of the Nitric Oxide Synthase (NOS) signaling pathway.

Aminoguanidine_Inactivation_Mechanism This compound This compound Enzyme_Substrate_Complex iNOS-Aminoguanidine Complex This compound->Enzyme_Substrate_Complex iNOS_active Active iNOS iNOS_active->Enzyme_Substrate_Complex Reactive_Intermediate Reactive Intermediate Enzyme_Substrate_Complex->Reactive_Intermediate Catalytic Turnover iNOS_inactive_protein Inactive iNOS (Covalent Protein Modification) Reactive_Intermediate->iNOS_inactive_protein Pathway 1 iNOS_inactive_heme Inactive iNOS (Heme Adduct) Reactive_Intermediate->iNOS_inactive_heme Pathway 2

Caption: Proposed mechanism of iNOS inactivation by this compound.

Experimental_Workflow_NOS_Inhibition Start Start: Evaluate Potential NOS Inhibitor Prepare_Reagents Prepare NOS Isoforms (iNOS, nNOS, eNOS) and Reagents Start->Prepare_Reagents Initial_Screening Initial Screening: Determine IC50 for each isoform Prepare_Reagents->Initial_Screening Citrulline_Assay Perform Citrulline Assay with a range of Inhibitor Concentrations Initial_Screening->Citrulline_Assay Mechanism_Based_Study Mechanism-Based Inactivation Study (if time-dependent inhibition is observed) Citrulline_Assay->Mechanism_Based_Study Preincubation_Assay Pre-incubation of Enzyme with Inhibitor followed by Activity Measurement Mechanism_Based_Study->Preincubation_Assay Data_Analysis Data Analysis: Calculate Ki and kinact Preincubation_Assay->Data_Analysis Selectivity_Profile Determine Selectivity Profile: Compare IC50/Ki values across isoforms Data_Analysis->Selectivity_Profile Conclusion Conclusion: Characterize Inhibitor Potency and Selectivity Selectivity_Profile->Conclusion

Caption: Experimental workflow for evaluating a NOS inhibitor.

Conclusion

This compound serves as a paradigm for a mechanism-based, selective inhibitor of iNOS. Its mode of action, involving catalytic activation to a reactive species that covalently modifies the enzyme, provides a basis for its prolonged inhibitory effects. The pronounced selectivity for iNOS over nNOS and, particularly, eNOS, has made it an invaluable pharmacological tool for dissecting the roles of the different NOS isoforms in health and disease. For drug development professionals, the multi-faceted inactivation mechanism of this compound underscores the complexity that can be engineered into inhibitor design to achieve isoform selectivity. The experimental protocols and data presented herein provide a framework for the continued investigation and development of novel NOS inhibitors.

References

Structural Analysis of Aminoguanidine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of aminoguanidine and its derivatives. This compound, a small molecule rich in nitrogen, serves as a critical scaffold in medicinal chemistry due to its diverse biological activities. It is a well-known inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of reactive carbonyl species, which prevents the formation of advanced glycation end-products (AGEs).[1][2][3] The unique structural properties of this compound, including its ability to exist in different tautomeric forms, underpin its chemical reactivity and biological functions.[4] This guide details the key analytical techniques for structural elucidation, presents quantitative structural data, outlines experimental protocols, and illustrates relevant biological pathways.

Core Structural Features of this compound

This compound's structure is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, one of which is part of a hydrazine moiety. This arrangement allows for significant electron delocalization and the existence of resonant structures and tautomers, which are crucial for its biological activity and interaction with molecular targets.

The aminoguanidinium cation, the protonated form prevalent under physiological conditions, is largely planar. This planarity arises from the strong resonance within the guanyl group, which confers a partial double-bond character to the C-N bonds.[4]

Tautomerism and Resonance

The structural versatility of this compound is evident in its tautomeric forms. The equilibrium between these forms can be influenced by substitution and the surrounding chemical environment. Understanding this tautomerism is essential for interpreting spectroscopic data and predicting reactivity. 15N NMR spectroscopy has been a particularly valuable tool for determining tautomeric equilibria and protonation sites in this compound derivatives.[5][6][7]

G Tautomeric Forms of this compound cluster_0 cluster_1 A H₂N-C(=NH)-NH-NH₂ B H₂N-C(NH₂)=N-NH₂ A->B Tautomerization

Caption: Tautomeric equilibrium of this compound.

Methodologies for Structural Analysis

The definitive determination of the three-dimensional structure of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

G Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Data Interpretation & Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purification->nmr Initial Characterization xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth ms Mass Spectrometry purification->ms Molecular Weight structure Structure Determination nmr->structure xray->structure computation Computational Modeling (e.g., DFT) structure->computation activity Structure-Activity Relationship (SAR) structure->activity

Caption: General experimental workflow for structural analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state.[8] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding crystal packing.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals are grown from a purified sample of the this compound derivative. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and temperature gradient methods.[11] The choice of solvent is critical and often requires extensive screening.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) with no visible defects is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then exposed to a monochromatic X-ray beam.[12] The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group. The initial electron density map is calculated, from which a preliminary molecular structure is derived. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structures in solution.[14][15] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

  • ¹H NMR: Provides information on the number and type of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and electronic environment of carbon atoms in the molecule.[16]

  • ¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it is exceptionally useful for studying nitrogen-rich compounds like this compound. It can directly probe the tautomeric state and sites of protonation.[5][7]

  • 2D NMR (e.g., COSY, HSQC): These experiments establish correlations between nuclei, helping to piece together the molecular framework.[16]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: A small amount (typically 1-10 mg) of the purified this compound derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[14]

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. Standard 1D (¹H, ¹³C) and 2D spectra are acquired. The choice of experiments depends on the complexity of the molecule and the specific structural questions being addressed.

  • Spectral Processing and Interpretation: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to deduce the molecular structure.[16]

Quantitative Structural Data

The following tables summarize key quantitative data for this compound and representative derivatives, compiled from crystallographic and spectroscopic studies.

Table 1: Selected Crystallographic Data for Aminoguanidinium Salts
CompoundFormulaCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
This compound MonohydrochlorideCN₄H₇⁺·Cl⁻MonoclinicP2₁/cC-N(amino): ~1.32-1.34, C-N(hydrazine): ~1.31[4]
Aminoguanidinium Styphnate[CN₄H₇⁺]₂·[C₆HO₂(NO₂)₃]²⁻TriclinicP-1C-N(amino): ~1.31-1.33, N-N: ~1.42[9]
This compound Sulphate[CN₄H₈]²⁺·SO₄²⁻MonoclinicP2₁/cC-N(amino): ~1.30-1.33, N-N: ~1.42[17]
Table 2: Biological Activity of Selected this compound Derivatives
Derivative ClassTarget/OrganismActivity MetricValue RangeReference
Thiazole AminoguanidinesE. coli / MRSAMIC4 - >128 µg/mL[18]
Acylhydrazone DerivativesS. aureusMIC4 - 64 µg/mL[19][20]
Hydrazone AnaloguesAcetylcholinesterase (AChE)IC₅₀17.95 - 54.93 µM[1]
Hydrazone AnaloguesButyrylcholinesterase (BuChE)IC₅₀≥ 1.69 µM[1]
N-hydroxy-N'-aminoguanidinesRibonucleotide ReductaseInhibition20-30x more active than hydroxyguanidine[5]

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate specific biological pathways, primarily through enzyme inhibition.

Inhibition of Nitric Oxide Synthase (NOS)

This compound is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), which is often upregulated during inflammation.[2][21] By reducing the excessive production of nitric oxide (NO), a potent inflammatory mediator, this compound exerts anti-inflammatory effects.

Inhibition of Advanced Glycation End-product (AGE) Formation

In hyperglycemic conditions associated with diabetes, reducing sugars can react non-enzymatically with proteins and lipids to form AGEs. These products contribute to diabetic complications.[22][23] this compound traps reactive carbonyl intermediates, such as 3-deoxyglucosone, thereby preventing the cross-linking of proteins and the formation of AGEs.[1]

G Inhibitory Mechanisms of this compound cluster_pathways cluster_mechanisms cluster_outcomes INFLAMMATION Inflammation iNOS iNOS Upregulation INFLAMMATION->iNOS DIABETES Diabetes Mellitus (Hyperglycemia) AGE Reactive Carbonyls DIABETES->AGE NO Excess Nitric Oxide (NO) iNOS->NO AGE_Products AGE Formation AGE->AGE_Products Damage Tissue Damage (e.g., Vascular Dysfunction) NO->Damage AGE_Products->Damage AG This compound AG->iNOS inhibits AG->AGE scavenges

References

Aminoguanidine: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, a small molecule with a rich chemical profile, has garnered significant attention in the scientific community for its diverse reactivity and therapeutic potential. This technical guide provides an in-depth exploration of the core chemical properties and reactivity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data in structured tables, offers detailed experimental protocols for key reactions, and employs visualizations to elucidate complex pathways and workflows.

Chemical and Physical Properties

This compound is a white to yellowish-white crystalline solid.[1] It is a highly basic compound due to the presence of the guanidinium group and readily absorbs carbon dioxide from the air.[2] The protonation of this compound, as established by crystallographic studies, occurs at the imino nitrogen.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its common salt forms is presented in Table 1.

PropertyValueSource(s)
Molecular Formula CH₆N₄[1]
Molecular Weight 74.09 g/mol [1][4]
Appearance White to yellowish-white crystalline powder[1]
Melting Point 162-166 °C (hydrochloride)[5][6]
pKa (bicarbonate) 6.19 (at 20 °C)[7]
logP -1.5[4]

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the this compound molecule.

Solubility

This compound is readily soluble in polar solvents such as water and ethanol.[1][3] The solubility of its hydrochloride salt in various solvents is detailed in Table 2. The solubility in aqueous solutions can be influenced by pH, with enhanced dissolution in more acidic environments.[1]

SolventSolubility (hydrochloride salt)Source(s)
Water50 mg/mL[5]
PBS (pH 7.2)~100 mg/mL[8]
Ethanol~1.6 mg/mL[8]
DMSO~5.5 mg/mL[8]
Dimethyl formamide~5 mg/mL[8]

Table 2: Solubility of this compound Hydrochloride. This table provides quantitative solubility data for this compound hydrochloride in various common laboratory solvents.

Stability

This compound is relatively stable as a solid at room temperature.[8] However, aqueous solutions are not recommended to be stored for more than one day.[8] Information regarding specific degradation products under various conditions is limited, but like other hydrazines, it is susceptible to oxidation.

Reactivity of this compound

The reactivity of this compound is characterized by the nucleophilic nature of its hydrazine and guanidine functional groups.[9] This dual reactivity allows it to interact with a variety of electrophilic species, most notably reactive carbonyl species (RCS).

Inhibition of Advanced Glycation End-product (AGE) Formation

A primary focus of this compound research is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[10] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins or lipids, and their accumulation is implicated in aging and the pathogenesis of diabetic complications.[10] this compound functions as a potent scavenger of reactive α-dicarbonyl compounds, such as glyoxal, methylglyoxal (MG), and 3-deoxyglucosone (3-DG), which are key intermediates in AGE formation.[7][11]

The reaction between this compound and these dicarbonyls leads to the formation of stable, substituted 3-amino-1,2,4-triazine derivatives, thereby preventing the dicarbonyls from reacting with biological macromolecules.[11][12]

AGE_Inhibition_Pathway cluster_glycation Glycation Pathway cluster_intervention This compound Intervention Reducing_Sugars Reducing Sugars Schiff_Base Schiff Base Reducing_Sugars->Schiff_Base non-enzymatic reaction Proteins_Lipids Proteins/Lipids Proteins_Lipids->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product rearrangement Reactive_Carbonyls Reactive Carbonyl Species (Glyoxal, Methylglyoxal, 3-DG) Amadori_Product->Reactive_Carbonyls degradation AGEs Advanced Glycation End-products (AGEs) Reactive_Carbonyls->AGEs reaction with proteins/lipids Triazine_Derivatives Stable Triazine Derivatives Reactive_Carbonyls->Triazine_Derivatives trapping This compound This compound This compound->Triazine_Derivatives

Mechanism of AGE Inhibition by this compound.

The kinetics of the reaction between this compound and key α-oxoaldehydes have been studied under physiological conditions (pH 7.4, 37°C).[13] The reaction rates are summarized in Table 3.

Dicarbonyl CompoundSecond-Order Rate Constant (k)Source(s)
Glyoxal0.892 ± 0.037 M⁻¹s⁻¹[13]
Methylglyoxal0.39 ± 0.06 M⁻¹s⁻¹[14]
3-Deoxyglucosone(3.23 ± 0.25) x 10⁻³ M⁻¹s⁻¹[13]

Table 3: Reaction Rate Constants of this compound with Dicarbonyls. This table presents the second-order rate constants for the reaction of this compound with key reactive carbonyl species under physiological conditions.

Enzyme Inhibition

This compound is also known to inhibit the activity of several enzymes, which contributes to its pharmacological profile.

This compound is a potent inhibitor of diamine oxidase (DAO), a copper-containing amine oxidase responsible for the degradation of polyamines such as putrescine and histamine.[15][16] This inhibition is thought to be irreversible and may involve the formation of a Schiff base with the enzyme's active site.[17]

This compound exhibits inhibitory activity against nitric oxide synthase (NOS), with a degree of selectivity for the inducible isoform (iNOS or NOS-2) over the endothelial (eNOS or NOS-3) and neuronal (nNOS or NOS-1) isoforms.[18][19] This selective inhibition of iNOS has been a significant area of investigation for its potential therapeutic applications in inflammatory conditions.

Enzyme_Inhibition cluster_dao Diamine Oxidase (DAO) Pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway This compound This compound DAO Diamine Oxidase (DAO) This compound->DAO inhibits NOS Nitric Oxide Synthase (NOS) This compound->NOS inhibits (selective for iNOS) Polyamines Polyamines (e.g., Putrescine, Histamine) Polyamines->DAO Degradation_Products Degradation Products DAO->Degradation_Products L_Arginine L-Arginine L_Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide

Enzyme Inhibition Pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound Bicarbonate

This protocol is adapted from a method involving the reduction of nitroguanidine.[2][10][12]

Materials:

  • Nitroguanidine

  • Zinc dust, purified

  • Ammonium sulfate

  • 25% Ammonia solution

  • Sodium bicarbonate

  • Distilled water

  • Ice

Equipment:

  • Reaction flask (at least 500 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Fritted vacuum filter

  • Beakers

Procedure:

  • In the reaction flask, prepare a suspension of 20.00 g of nitroguanidine and 47.62 g of ammonium sulfate in 285 mL of water.

  • Cool the suspension to 10°C in an ice bath with magnetic stirring.

  • Slowly add 41.14 g of purified zinc dust in small portions, maintaining the reaction temperature between 5-15°C. The addition should take approximately 1 hour.

  • After the addition is complete, continue stirring at approximately 15°C for an additional 30 minutes. The pH should rise to about 8-9.

  • Filter the mixture through a fritted vacuum filter to remove the zinc oxide sludge.

  • Transfer the yellow filtrate to a clean flask with magnetic stirring.

  • Add 8.57 g of 25% ammonia solution and 28.57 g of sodium bicarbonate to the filtrate.

  • Allow the solution to stand for 12 hours to allow for the precipitation of this compound bicarbonate.

  • Collect the precipitate by vacuum filtration and air dry the product.

Synthesis_Workflow Start Start: Prepare Suspension Suspension Nitroguanidine + Ammonium Sulfate in Water Start->Suspension Cooling Cool to 10°C Suspension->Cooling Zinc_Addition Slowly Add Zinc Dust (maintain 5-15°C) Cooling->Zinc_Addition Stirring Stir for 30 min at ~15°C Zinc_Addition->Stirring Filtration1 Vacuum Filter to Remove Zinc Oxide Stirring->Filtration1 Filtrate Collect Yellow Filtrate Filtration1->Filtrate Precipitation Add Ammonia & Sodium Bicarbonate Filtrate->Precipitation Crystallization Allow to Stand for 12h Precipitation->Crystallization Filtration2 Vacuum Filter to Collect Precipitate Crystallization->Filtration2 Drying Air Dry Product Filtration2->Drying End End: this compound Bicarbonate Drying->End

Workflow for the Synthesis of this compound Bicarbonate.
In Vitro Antiglycation Assay

This protocol is based on the widely used bovine serum albumin (BSA) and glucose/fructose model.[20][21]

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose

  • Fructose

  • This compound (or test compounds)

  • Sodium azide

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Sterile 96-well plates

Equipment:

  • Laminar flow hood with UV light

  • Incubator (37°C)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare all solutions and the 96-well plate in a sterile laminar flow hood. Sterilize reagents by filtration through 0.2 µm membrane filters.

  • In each well of the 96-well plate, add the following solutions in order:

    • 75 µL of 8 g/L sodium azide

    • 37.5 µL of 800 mM glucose

    • 37.5 µL of 800 mM fructose

    • 75 µL of the this compound solution (or test compound at desired concentrations)

    • 75 µL of 40 mg/mL BSA

  • Include appropriate controls: a negative control (without this compound) and a positive control with a known antiglycation agent.

  • Cover the plate with aluminum foil and incubate at 37°C for 48 hours.

  • After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of approximately 350-370 nm and an emission wavelength of approximately 440-450 nm.

  • Calculate the percentage inhibition of AGE formation by comparing the fluorescence of the samples with that of the negative control.

Diamine Oxidase (DAO) Inhibition Assay

This protocol is a general guideline based on spectrophotometric methods.[12]

Materials:

  • Porcine kidney diamine oxidase (or other source of DAO)

  • Putrescine (substrate)

  • o-Aminobenzaldehyde

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

Equipment:

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, putrescine, and o-aminobenzaldehyde.

  • Add varying concentrations of this compound to the reaction mixture to assess its inhibitory effect.

  • Initiate the reaction by adding the DAO enzyme solution.

  • Monitor the continuous increase in absorbance at 430 nm, which corresponds to the formation of a yellow quinazolinium chromophore resulting from the reaction of the DAO product (Δ¹-pyrroline) with o-aminobenzaldehyde.

  • Determine the initial reaction velocities at different this compound concentrations.

  • Analyze the kinetic data to determine the mechanism and parameters of inhibition (e.g., Kᵢ).

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol provides a general framework for assessing NOS inhibition.[16][19]

Materials:

  • Inducible Nitric Oxide Synthase (iNOS)

  • L-Arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Hemoglobin

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

Equipment:

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, L-arginine, NADPH, BH4, and hemoglobin.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the iNOS enzyme.

  • Monitor the oxidation of oxyhemoglobin to methemoglobin by measuring the change in absorbance at 401 nm and 421 nm.

  • Calculate the rate of nitric oxide production from the rate of methemoglobin formation.

  • Determine the inhibitory effect of this compound by comparing the rates of NO production in the presence and absence of the inhibitor.

Conclusion

This compound possesses a unique combination of chemical properties and reactivity that makes it a valuable tool in biomedical research. Its ability to scavenge reactive carbonyl species and inhibit key enzymes has positioned it as a lead compound in the investigation of various pathological conditions, particularly those associated with diabetes and inflammation. This technical guide has provided a detailed overview of its fundamental characteristics, reactivity profiles, and key experimental methodologies. It is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further explore the potential of this multifaceted molecule.

References

An In-depth Technical Guide on the Interaction of Aminoguanidine with Reactive Carbonyl Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological interactions between aminoguanidine and reactive carbonyl species (RCS). This compound, a nucleophilic hydrazine compound, has been extensively studied as a prototype inhibitor of advanced glycation end-product (AGE) formation. Its primary mechanism of action involves the direct scavenging or "trapping" of highly reactive dicarbonyls such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are key intermediates in the Maillard reaction. By sequestering these precursors, this compound effectively inhibits the formation of AGEs, which are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging. This document details the reaction kinetics, presents quantitative data on its inhibitory efficacy, outlines key experimental protocols for its evaluation, and illustrates the underlying biochemical pathways. Despite its eventual withdrawal from clinical trials due to safety concerns, this compound remains a critical reference compound and a foundational tool for the development of next-generation RCS scavengers.

Core Mechanism: Nucleophilic Scavenging of Reactive Carbonyls

This compound functions as a potent scavenger of RCS due to its highly nucleophilic hydrazine group. The fundamental interaction is a two-step process involving initial condensation followed by cyclization.

  • Hydrazone Formation: The terminal nitrogen of the this compound hydrazine moiety performs a nucleophilic attack on one of the carbonyl carbons of an α-dicarbonyl compound (like methylglyoxal). This is a condensation reaction that results in the formation of a guanylhydrazone intermediate and the elimination of a water molecule.[1]

  • Cyclization to Triazine: The initial adduct undergoes a rapid, intramolecular cyclization. The amino group attached to the guanidinium carbon attacks the second carbonyl carbon, leading to the formation of a stable six-membered ring.

  • Dehydration and Aromatization: A final dehydration step results in the formation of a stable, substituted 3-amino-1,2,4-triazine derivative.[2][3] These triazine products are biochemically inert and are eventually eliminated.[2]

This trapping mechanism effectively removes the reactive dicarbonyls from the biological system, preventing them from reacting with the free amino groups of proteins, lipids, and nucleic acids to form AGEs.[4]

Caption: Reaction of this compound with methylglyoxal to form stable triazine adducts.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through kinetic studies and in vitro inhibition assays. The data highlights its rapid reaction with key dicarbonyls and its ability to prevent AGE formation and subsequent protein modification.

Table 1: Reaction Kinetics with α-Oxoaldehydes

The following table summarizes the second-order rate constants for the reaction of this compound with various physiological α-oxoaldehydes at physiological conditions (pH 7.4, 37°C).

Reactive Carbonyl SpeciesChemical FormRate Constant (k) M⁻¹s⁻¹Reference
Glyoxal -0.892 ± 0.037[2]
Methylglyoxal Unhydrated (MG)178 ± 15[2]
Monohydrate (MG-H₂O)0.102 ± 0.001[2]
3-Deoxyglucosone (3-DG) -(3.23 ± 0.25) x 10⁻³[2]

Note: The reaction with methylglyoxal is complex, involving both its unhydrated and hydrated forms. The rapid reaction with the unhydrated form perturbs the equilibrium, driving the overall scavenging activity.[2]

Table 2: Inhibitory Efficacy Against AGE Formation and Protein Modification

This table presents data on the ability of this compound to inhibit the formation of AGEs and prevent the modification of proteins by RCS in various in vitro models.

Experimental ModelRCS SourceEndpoint MeasuredEfficacyReference
β2-microglobulin IncubationGlucose (50-100 mM)Nε-(carboxymethyl)lysine (CML)26-53% Inhibition (1:8 to 1:1 AG:Glucose ratio)[5]
β2-microglobulin IncubationGlucose (50-100 mM)Fluorescent AGEs30-70% Inhibition (1:8 to 1:1 AG:Glucose ratio)[5]
RNase A IncubationGlucoseGlucose-derived AGEs67-85% Inhibition (1:5 to 1:50 AG:Glucose ratio)[6]
Human Plasma ProteinMethylglyoxal (1 µM)Irreversible Protein ModificationIC₅₀ = 203 ± 16 µM[3]
BSA IncubationMethylglyoxalAGE FormationIC₅₀ = 0.195 mg/mL[7]
Lysozyme IncubationRiboseProtein Cross-linking58.3% Inhibition (1 mM AG)[7]

Experimental Protocols

Standardized in vitro methods are essential for evaluating the efficacy of RCS scavengers like this compound.

Protocol 1: In Vitro AGE Inhibition Assay (BSA-Glucose Model)

This is the most common method to screen for anti-glycation agents.

Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the formation of fluorescent AGEs from the reaction of Bovine Serum Albumin (BSA) and a reducing sugar.

Materials:

  • Bovine Serum Albumin (BSA), fatty-acid free

  • D-Glucose (or Fructose, Ribose)

  • This compound Hydrochloride (Positive Control)

  • Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

  • Sodium Azide (NaN₃) to prevent microbial growth

  • Fluorescence Spectrophotometer

Methodology:

  • Preparation of Solutions:

    • Prepare a 20 mg/mL solution of BSA in 0.2 M PBS.

    • Prepare an 80 mM solution of D-Glucose in 0.2 M PBS.

    • Prepare stock solutions of this compound at various concentrations (e.g., 0.25, 0.5, 1.0 mg/mL) in PBS.

  • Incubation:

    • In sterile microcentrifuge tubes, combine the BSA solution, glucose solution, and either the test compound, this compound (positive control), or PBS (negative control). A typical final volume is 1 mL.

    • Add sodium azide to a final concentration of 0.02% (w/v).

    • Set up control tubes: BSA alone, Glucose alone, BSA + Test Compound (without glucose).

    • Incubate all tubes in the dark at 37°C for 7 to 28 days.[8]

  • Measurement:

    • After the incubation period, transfer aliquots of each sample to a 96-well microplate.

    • Measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[7][8]

  • Calculation:

    • Calculate the percentage inhibition of AGE formation using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

G prep 1. Prepare Solutions (BSA, Glucose, this compound) mix 2. Mix Reactants in Tubes - BSA + Glucose (Control) - BSA + Glucose + AG (Test) prep->mix incubate 3. Incubate at 37°C (7-28 days in dark) mix->incubate measure 4. Measure Fluorescence (Ex: 370nm, Em: 440nm) incubate->measure calc 5. Calculate % Inhibition measure->calc

Caption: Experimental workflow for the BSA-Glucose anti-glycation assay.
Protocol 2: Direct RCS Trapping Analysis by LC-MS

Objective: To directly observe and quantify the reaction between this compound and a specific RCS (e.g., methylglyoxal) and characterize the resulting adducts.

Materials:

  • This compound Hydrochloride

  • Methylglyoxal (or other RCS)

  • Ammonium Acetate Buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.[9]

Methodology:

  • Reaction Mixture:

    • Prepare solutions of this compound and methylglyoxal in the buffer at defined concentrations.

    • Initiate the reaction by mixing the solutions at 37°C.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction, typically by adding a strong acid (e.g., formic acid) and/or placing on ice.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the reactants (this compound, methylglyoxal) from the reaction products (triazine isomers).

    • Monitor the disappearance of reactant ions and the appearance of product ions using their specific mass-to-charge ratios (m/z).

  • Data Analysis:

    • Integrate the peak areas from the extracted ion chromatograms for each compound at each time point.

    • Plot the concentration versus time to determine reaction kinetics.

    • Use the high-resolution mass and fragmentation data (MS/MS) to confirm the identity of the triazine adducts.[9]

Pathophysiological Context and Signaling

The significance of this compound's mechanism lies in its ability to interrupt a key pathological cascade. Chronic hyperglycemia, a hallmark of diabetes, accelerates the non-enzymatic glycation of proteins. This process generates RCS, leading to the irreversible formation of AGEs.

AGEs exert their pathogenic effects through two primary routes:

  • Protein Cross-linking: AGEs can form cross-links between proteins (e.g., collagen in the basement membrane of blood vessels), leading to increased stiffness, reduced elasticity, and impaired tissue function.[10]

  • RAGE Signaling: AGEs can bind to the Receptor for Advanced Glycation End products (RAGE). This ligand-receptor interaction activates downstream signaling pathways, notably involving NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This activation upregulates the expression of pro-inflammatory cytokines and pro-oxidant enzymes, leading to a state of chronic inflammation and oxidative stress, which contributes to cellular damage and the progression of diabetic complications.[11][12]

This compound intervenes at a critical early stage by scavenging the RCS precursors before they can form AGEs, thereby mitigating both protein cross-linking and the activation of the detrimental AGE-RAGE signaling axis.

G Hyperglycemia Hyperglycemia RCS Reactive Carbonyl Species (Methylglyoxal, Glyoxal) Hyperglycemia->RCS Glycoxidation AGEs Advanced Glycation End-products (AGEs) RCS->AGEs RAGE RAGE Receptor AGEs->RAGE Binding Crosslinking Protein Cross-linking (Vascular Stiffness) AGEs->Crosslinking Proteins Proteins / Lipids Proteins->AGEs NFkB NF-κB Activation RAGE->NFkB CellularDamage Inflammation Oxidative Stress Tissue Damage NFkB->CellularDamage AG This compound AG->RCS Trapping/ Scavenging

Caption: Pathological cascade of AGE formation and the intervention point of this compound.

Limitations and Concluding Remarks

While this compound (pimagedine) demonstrated efficacy in numerous preclinical and animal models of diabetic complications, its clinical development was halted.[12] The ACTION II clinical trial in patients with diabetic nephropathy was terminated early due to safety concerns and a lack of clear efficacy.[4][13] this compound is a relatively non-specific agent, exhibiting off-target effects such as the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), which complicates the interpretation of its in vivo effects and may contribute to adverse events.[4] Furthermore, it can react with essential biological carbonyls like pyridoxal phosphate (vitamin B6).[11]

Despite its failure to become a clinical therapy, this compound's legacy is significant. It validated the "carbonyl stress" hypothesis as a viable therapeutic target and remains an indispensable research tool for studying the role of AGEs in disease. The lessons learned from this compound have paved the way for the development of new-generation RCS scavengers with improved specificity and safety profiles, a research area that remains highly active and promising for the treatment of AGE-related pathologies.[4]

References

The Discovery and Early Research of Aminoguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal research into aminoguanidine. Initially synthesized in the late 19th century, this compound later emerged as a compound of significant interest for its ability to inhibit the formation of Advanced Glycation End-products (AGEs), a key pathological driver in diabetic complications. This document details the foundational chemical synthesis methodologies, key experimental protocols for evaluating its mechanism of action, and a summary of the pivotal clinical trials that defined its therapeutic potential and limitations. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific journey.

Discovery and Synthesis

First synthesized in 1892 by the German chemist Johannes Thiele, this compound (CH₆N₄) is a simple, yet reactive molecule.[1] Its unique structure, containing both a guanidino and a hydrazine group, allows it to act as a versatile precursor in the synthesis of various heterocyclic compounds.

Several methods for the synthesis of this compound have been developed since its discovery. The most common historical methods are summarized below.

Synthesis Methodologies
MethodReactantsKey ConditionsReported YieldReference
Thiele's MethodNitroguanidine, Zinc dust, Acetic acidReduction of nitroguanidine~65%[2]
HydrazinationCyanamide, HydrazineReaction of cyanamide with hydrazineVariable[2]
Reduction of NitroguanidineNitroguanidine, Zinc dust, Acetic acidControlled temperature (5-15°C)50-90%[2][3]
From Calcium CyanamideCalcium cyanamide, Hydrazine hydrateAcidic pH, elevated temperature>90%
Experimental Protocol: Synthesis of this compound Bicarbonate from Nitroguanidine

This protocol is adapted from the method described by Shriner and Neumann.[3]

Materials:

  • Nitroguanidine

  • Purified Zinc dust

  • Glacial Acetic Acid

  • Ammonium Chloride

  • Sodium Bicarbonate

  • Ice

  • Water

  • 5% Ammonium Chloride solution

Procedure:

  • Thoroughly grind 216 g (2.07 moles) of nitroguanidine with 740 g (11.3 moles) of purified zinc dust in a mortar.

  • Add approximately 400 ml of water to the mixture while stirring to form a thick paste.

  • Transfer the paste to a 3-liter beaker and place it in an ice bath to cool to 5°C.

  • Prepare a solution of 128 g (2.14 moles) of glacial acetic acid in 130 ml of water and cool it to 5°C.

  • Slowly add the nitroguanidine-zinc paste to the acetic acid solution with vigorous mechanical stirring, maintaining the reaction temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature. The addition should take approximately 8 hours.

  • After the addition is complete, slowly warm the mixture to 40°C on a water bath with continued stirring for 1-5 minutes to complete the reduction.

  • Immediately filter the solution to separate it from the insoluble material.

  • Wash the residue with 1 liter of water, followed by two 600 ml portions of water, combining all the filtrates.

  • To the combined filtrate, add 200 g of ammonium chloride and stir until dissolved.

  • With continued stirring, add 220 g (2.62 moles) of sodium bicarbonate over 10 minutes.

  • Allow the this compound bicarbonate to precipitate in a refrigerator overnight.

  • Collect the precipitate by filtration and wash it with a 400 ml portion of 5% ammonium chloride solution, followed by two 400 ml portions of distilled water.

The Rise of this compound as an AGE Inhibitor

In the 1980s, research led by Dr. Michael Brownlee and his colleagues at the Albert Einstein College of Medicine identified this compound as a potent inhibitor of the formation of Advanced Glycation End-products (AGEs).[4] AGEs are harmful compounds formed when sugars react with proteins or lipids, and their accumulation is implicated in the pathogenesis of diabetic complications and aging.

Mechanism of Action: Trapping Reactive Carbonyls

The primary mechanism by which this compound inhibits AGE formation is through the trapping of reactive α-dicarbonyl compounds, such as 3-deoxyglucosone, glyoxal, and methylglyoxal. These reactive species are intermediates in the Maillard reaction, the chemical process that leads to the formation of AGEs. By reacting with these dicarbonyls, this compound forms stable, less reactive triazine derivatives, thereby preventing them from cross-linking with proteins.

AGE_Formation_and_Inhibition Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Non-enzymatic glycation Protein Protein Protein->Schiff_Base AGEs Advanced Glycation End-products (AGEs) Protein->AGEs Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori rearrangement Dicarbonyls Reactive Dicarbonyls (3-DG, MG, Glyoxal) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->AGEs Cross-linking Triazine Triazine Adducts (Inactive) Dicarbonyls->Triazine Trapping This compound This compound This compound->Triazine

Fig. 1: AGE Formation and this compound Inhibition Pathway.
In Vitro Inhibition of AGE Formation

Early in vitro studies provided quantitative evidence of this compound's efficacy. A key study by Brownlee's group demonstrated that this compound inhibited the formation of glucose-derived AGEs on RNase A.

This compound:Glucose Molar RatioInhibition of AGE Formation (%)
1:5067%
1:585%
Data from Edelstein & Brownlee, 1992.[4]

Another study investigating the inhibition of AGE formation on β2-microglobulin also showed a dose-dependent effect.[5]

This compound:Glucose Molar RatioInhibition of Fluorescent AGEs (%)
1:830%
1:170%
Data from Miyata et al., 1998.[5]
Experimental Protocol: In Vitro BSA-Glucose AGE Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing AGE inhibition.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • This compound Hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide

  • Fluorescence Spectrophotometer

Procedure:

  • Prepare a stock solution of 10 mg/ml BSA in PBS.

  • Prepare a stock solution of 1 M D-glucose in PBS.

  • Prepare stock solutions of this compound at various concentrations in PBS.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Control: 50 µl BSA solution + 50 µl PBS

    • Glycation Control: 50 µl BSA solution + 50 µl Glucose solution

    • Test Wells: 50 µl BSA solution + 50 µl Glucose solution + varying concentrations of this compound

  • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Seal the plate and incubate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity of each well using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Control) / (Fluorescence of Glycation Control - Fluorescence of Control)] * 100

AGE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (BSA, Glucose, this compound) Start->Prepare_Reagents Setup_Reactions Set up Reactions in 96-well Plate (Controls and Test Samples) Prepare_Reagents->Setup_Reactions Incubate Incubate at 37°C for 7 days Setup_Reactions->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Fig. 2: Experimental Workflow for In Vitro AGE Inhibition Assay.

Clinical Development and Trials of Pimagedine

The promising preclinical data led to the clinical development of this compound under the brand name Pimagedine for the treatment of diabetic nephropathy. Two major clinical trials, the this compound Clinical Trial in Overt Type 1 Diabetic Nephropathy (ACTION I) and the this compound Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II), were conducted.

ACTION II Trial: Baseline Characteristics

The ACTION II trial randomized 599 patients with type 2 diabetes and nephropathy.[6]

CharacteristicMean (SD) or %
Age (years)58 (7.7)
Duration of Diabetes (years)16.5 (7.5)
Male72%
White68%
HbA1c (%)8.7 (1.6)
Serum Creatinine (mg/dL)1.6 (0.5)
Iothalamate Clearance (mL/min/1.73 m²)52 (25)
Proteinuria ( g/day )4.1 (4.2)
Data from Freedman et al., 1999.[6]
Pimagedine Clinical Trial Results

The results of the pimagedine clinical trials were mixed and ultimately led to the discontinuation of its development for diabetic nephropathy.

EndpointPlaceboPimagedine (150 mg)Pimagedine (300 mg)p-value
ACTION I (Type 1 Diabetes)
Doubling of Serum Creatinine26% (61/236)20% (91/454) (combined doses)0.099
Change in eGFR (ml/min/1.73m²) at 36 months-9.80-6.26 (combined doses)0.05
Reduction in Proteinuria (mg/24h) at 36 months-35-732-329≤ 0.001
ACTION II (Type 2 Diabetes)
Doubling of Serum CreatinineNo significant difference
Data from Bolton et al., 2004.[7]

While pimagedine showed a trend towards reducing the doubling of serum creatinine and significantly reduced proteinuria in patients with type 1 diabetes, the primary endpoint was not met with statistical significance.[7] The trial was terminated early due to safety concerns, including cases of glomerulonephritis in the high-dose group, and an apparent lack of efficacy.[7]

Conclusion

This compound holds a significant place in the history of medicinal chemistry and diabetes research. Its journey from a simple synthesized molecule to a potential therapeutic agent for diabetic complications illustrates the intricate process of drug discovery and development. While it ultimately did not achieve clinical success for diabetic nephropathy, the research into this compound was instrumental in validating the role of Advanced Glycation End-products in diabetic pathology. The methodologies developed to study its effects and the data generated from its clinical trials continue to inform the ongoing search for effective treatments for diabetic complications. This technical guide provides a core understanding of the foundational science behind this compound, offering valuable insights for researchers and professionals in the field.

References

An In-depth Technical Guide to Aminoguanidine Derivatives and Their Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aminoguanidine derivatives, focusing on their chemical synthesis, biological activities, and mechanisms of action. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound is a small molecule rich in nitrogen, characterized by the presence of a guanidine group attached to a hydrazine moiety. This unique structural arrangement imparts a high degree of reactivity and versatility, making this compound and its derivatives valuable scaffolds in medicinal chemistry.[1] These compounds have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The ability of the this compound backbone to be readily modified allows for the generation of diverse chemical libraries for screening and optimization of therapeutic agents.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of this compound with various electrophilic partners. Two of the most common and important classes of this compound derivatives are guanylhydrazones and heterocyclic compounds, such as 1,2,4-triazoles.

Synthesis of Guanylhydrazones

Guanylhydrazones are readily prepared by the condensation reaction between this compound and an aldehyde or a ketone.[3][4] This reaction is typically carried out in a suitable solvent, such as ethanol, and can be promoted by acid catalysis or microwave irradiation.[3]

Experimental Protocol: General Procedure for the Synthesis of Guanylhydrazones [3]

  • Reaction Setup: A mixture of the desired aldehyde or ketone (0.5 mmol) and this compound hydrochloride (0.5 mmol) is placed in a microwave-safe glass tube equipped with a magnetic stirrer.

  • Solvent Addition: Ethanol (1 mL) is added to the reaction mixture.

  • Microwave Irradiation: The reaction is subjected to microwave irradiation at 100°C for 5 minutes in a closed vessel. The temperature is monitored using an infrared sensor.

  • Work-up and Purification: After completion of the reaction (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the desired guanylhydrazone.[3]

Synthesis of 3-Amino-1,2,4-triazoles

3-Amino-1,2,4-triazoles are a prominent class of heterocyclic compounds derived from this compound. A common synthetic route involves the cyclization of an acylthis compound intermediate, which is formed by the reaction of this compound with a carboxylic acid or its derivative.[5][6]

Experimental Protocol: Synthesis of 3-Amino-5-substituted-1,2,4-triazoles from Carboxylic Acids [7]

  • Reaction of this compound Bicarbonate with Formic Acid: To 136 g (1 mole) of finely powdered this compound bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, 48 g (40 mL, 1.05 moles) of 98–100% formic acid is added.

  • Heating: The foaming mixture is heated cautiously with gentle rotation until gas evolution ceases and the solid dissolves. The resulting solution of this compound formate is then maintained at 120°C for 5 hours.

  • Isolation of Product: After cooling, 500 mL of 95% ethanol is added, and the product is dissolved by heating. The hot solution is filtered. The filtrate is then evaporated to dryness on a steam bath and the resulting solid is dried in an oven at 100°C to yield 3-amino-1,2,4-triazole.

  • Recrystallization (Optional): The product can be further purified by recrystallization from ethanol.[7]

Microwave-assisted synthesis has also been reported as an efficient method for the preparation of 3-amino-1,2,4-triazoles.[8][9]

Biological Activities of this compound Derivatives

This compound derivatives exhibit a wide array of pharmacological activities, which are summarized below with quantitative data presented in structured tables.

Antibacterial Activity

Many this compound derivatives have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[10][11] The mechanism of antibacterial action for some derivatives involves the disruption of the bacterial cell membrane.[10][11]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 5f S. aureus2-8[10][11]
E. coli2-8[10][11]
S. epidermidis2-8[10][11]
B. subtilis2-8[10][11]
C. albicans2-8[10][11]
Multi-drug resistant S. aureus8[10]
Multi-drug resistant E. coli4[10]
Compound 3f S. aureus4[12][13]
Compound 3d B. subtilis4[13]
Multi-drug resistant strains8[13]
Compound 2D S. aureus ATCC 292130.5[14]
MRSA-21[14]
Indolyl Derivatives (3O, 3P, 4O, 4P) Clinical K. pneumoniae isolates4-8[15]
Chalcone Derivative 4f S. typhimurium 19261[16]
C. albicans 75351[16]
Chalcone Derivative 4h S. typhimurium 19261[16]
Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. They have shown cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydropyran Guanylhydrazone 3 K562 (Leukemia)Not specified, but potent[3]
Compound 2 (Cinnamic acid derivative) HCT116 (Colon Cancer)0.34[17]
Compound 1 (Cinnamic acid derivative) HCT116 (Colon Cancer)22.4[17]
Compounds 14-16, 21, 22 HCT-116, MCF-7, Hep-G21.3 - 8.3 µg/mL[18]
Complex [Zn(C16H32N8)Sn2(C6H5)4Cl2] HCT-1164.25 ± 0.15[19]
MCF-74.90 ± 0.18[19]
HeLa5.20 ± 0.24[19]
Anti-inflammatory Activity

This compound derivatives have also been explored for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Compound/DerivativeAssayIC50Reference
Chalcone Derivative 4f in vivo anti-inflammatory92.45% inhibition[16]
Isonicotinic Acid Derivative 5 ROS production in human blood cells1.42 ± 0.1 µg/mL[20]
Complexes 9 and 10 Protein denaturation7.12 ± 0.053 µM and 7.62 ± 0.062 µM[19]
Methanol extract of Ajuga integrifolia Protein denaturation532 µg/mL[21]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

A key mechanism of action for this compound and its derivatives is the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological and pathological processes, including inflammation and neurotransmission. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). This compound has been shown to be a selective inhibitor of iNOS, which is often upregulated during inflammation.

The inhibition of NOS by this compound is a complex process that involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine.

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis This compound This compound Derivative This compound->NOS Inhibition Inhibition

Caption: Inhibition of Nitric Oxide Synthase by this compound Derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The general workflow for the discovery and development of novel this compound derivatives involves a multi-step process, from initial synthesis to comprehensive biological testing.

G start Start: Design of This compound Derivatives synthesis Chemical Synthesis (e.g., Guanylhydrazones, Triazoles) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In vitro Biological Screening (Antibacterial, Anticancer, etc.) purification->screening active_compounds Identification of Active Compounds screening->active_compounds mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) active_compounds->mechanism Potent Hits optimization Lead Optimization (Structure-Activity Relationship) active_compounds->optimization Structure Modification end End: Preclinical Development active_compounds->end Promising Leads mechanism->optimization optimization->synthesis Iterative Improvement

Caption: General Experimental Workflow for this compound Derivatives.

This guide provides a foundational understanding of the synthesis and biological importance of this compound derivatives. The detailed protocols and compiled data serve as a practical resource for researchers aiming to explore this versatile class of compounds for therapeutic applications.

References

Methodological & Application

Application Note: Quantification of Aminoguanidine in Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminoguanidine is a small molecule that has been investigated for its therapeutic potential in various conditions, notably as an inhibitor of advanced glycation end-product (AGE) formation and as an inhibitor of enzymes like nitric oxide synthase (NOS).[1] Its role in clinical and preclinical studies necessitates a reliable and robust analytical method for its quantification in biological matrices such as plasma. This application note details a validated HPLC method for the determination of this compound in plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Principle of the Method

The quantification of this compound in plasma is challenging due to its polar nature and lack of a strong native chromophore for UV detection.[2] To overcome this, the method employs a pre-column derivatization step. This compound is first extracted from the plasma matrix via protein precipitation.[3][4] The extracted analyte is then chemically modified with a derivatizing agent to attach a chromophore, enhancing its detectability by UV-Vis.[5][6] This application note focuses on derivatization with 1-Naphthyl isothiocyanate, which reacts with the primary amino group of this compound to form a thiourea derivative that can be readily detected at 220 nm.[7][8] The derivatized sample is then separated and quantified using a reversed-phase C18 column.[7][8]

Experimental Protocols

1. Required Materials and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11]

    • Vortex mixer.

    • Centrifuge.

    • Analytical balance.

    • Micropipettes.

    • Volumetric flasks and glassware.

  • Reagents:

    • This compound Hydrochloride (Reference Standard).

    • 1-Naphthyl isothiocyanate (Derivatizing Agent).[7][8]

    • Acetonitrile (HPLC grade).[12][13]

    • Methanol (HPLC grade).[7][8]

    • Ortho-phosphoric acid.[7][8]

    • Triethylamine.[7][8]

    • Water (HPLC grade).[13]

    • Human plasma (blank).

2. Preparation of Solutions

  • Mobile Phase Buffer (pH 3.0): Prepare an aqueous solution containing ortho-phosphoric acid and triethylamine, adjusting the pH to 3.0.

  • Mobile Phase A: HPLC grade water with 0.1% ortho-phosphoric acid, pH adjusted to 3.0.

  • Mobile Phase B: Methanol.[7][8]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride in a known volume of water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to achieve concentrations ranging from approximately 0.015 µg/mL to 0.750 µg/mL.[7][8]

3. Sample Preparation and Derivatization

  • Protein Precipitation:

    • Pipette 500 µL of plasma sample (or standard/quality control) into a microcentrifuge tube.

    • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[3][12]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Derivatization:

    • To the supernatant (or an aliquot of the working standard solution), add the derivatizing agent, 1-Naphthyl isothiocyanate.

    • Allow the reaction to proceed. Note: The exact conditions (e.g., reaction time, temperature, pH) should be optimized based on the specific protocol being followed, such as the one described by Srivastava et al.[7][8]

    • After the reaction is complete, the sample is ready for HPLC analysis.

4. HPLC Analysis

  • Inject a fixed volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

  • Perform the chromatographic separation using the conditions outlined in Table 1.

  • Monitor the eluent at 220 nm. The derivatized this compound will elute as a distinct peak.

5. Quantification

  • Generate a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18 (RP-18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (Buffer pH 3) and Mobile Phase B (Methanol)[7][8]
Gradient Program Optimized to separate the derivatized product from interferences
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[7][8][14]
Injection Volume 20 µL
Column Temperature 35 °C[14]

Table 2: Summary of Method Validation Parameters

ParameterResultReference
Linearity Range 0.015 µg/mL to 0.750 µg/mL[7][8]
Correlation Coefficient (r²) > 0.996[7][8]
Limit of Quantification (LOQ) 0.015 µg/mL[7][8]
Limit of Detection (LOD) 0.010 µg/mL[7][8]
Accuracy & Precision Within acceptable bioanalytical method validation limits (e.g., ±15%)[4][9][11]
Recovery Typically > 90%[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample Collection precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Add 1-Naphthyl isothiocyanate supernatant->derivatize react Incubation / Reaction derivatize->react hplc HPLC Injection react->hplc separation RP-C18 Column Separation hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantification vs. Calibration Curve chromatogram->quantify result Final Concentration Report quantify->result

Caption: Experimental workflow for this compound quantification in plasma.

derivatization_pathway AG This compound (Analyte) Product Thiourea Derivative (UV-Active) AG->Product + NITC 1-Naphthyl isothiocyanate (Derivatizing Agent)

Caption: Pre-column derivatization of this compound for HPLC-UV analysis.

References

Application Notes and Protocols for In Vivo Use of Aminoguanidine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of aminoguanidine in various rodent models of disease. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound (AG), also known as pimagedine, is a small molecule inhibitor with two primary mechanisms of action. Firstly, it is a potent inhibitor of the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications.[1][2][3][4] Secondly, it is a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes and ischemic injury.[5][6][7] These properties have led to its extensive investigation in various preclinical rodent models.

Data Presentation: this compound Dosage in Rodent Models

The following tables summarize the dosages and administration routes of this compound used in different rodent models as reported in the literature.

Table 1: this compound Dosage in Rodent Models of Diabetes and Diabetic Complications
Rodent SpeciesDisease ModelDosageAdministration RouteTreatment DurationKey Findings
Sprague-Dawley RatStreptozotocin (STZ)-induced Diabetes1 g/LIn drinking water2 weeksSignificantly decreased blood glucose levels.[8][9]
Sprague-Dawley RatSTZ-induced Diabetic Nephropathy1 g/LIn drinking water8 monthsAmeliorated diabetes-induced changes in the renal IGF system.[10]
Sprague-Dawley RatSTZ-induced Diabetic NephropathyNot specifiedNot specified32 weeksRetarded the rise in albuminuria and prevented mesangial expansion.[11]
Lewis RatSTZ-induced Diabetes50 mg/kg/dayIntraperitoneal (i.p.) injection12 weeksSignificantly inhibited the development of albuminuria.[12]
Lewis RatSTZ-induced Diabetes0.5 g/LIn drinking water12 weeksFailed to inhibit the increase in pentosidine and CML in skin collagen.[12]
RatSTZ-induced Diabetes150 & 300 mg/kgGavage12 weeksImproved glucose metabolism but did not significantly lower plasma AGEs at these doses.[13]
Non-obese diabetic (NOD) MouseAutoimmune DiabetesNot specifiedNot specifiedNot specifiedDelays the onset of diabetes by 7-10 days.[6]
Table 2: this compound Dosage in Rodent Models of Ischemia and Neurological Disorders
Rodent SpeciesDisease ModelDosageAdministration RouteTreatment DurationKey Findings
Wistar RatTransient Focal Cerebral Ischemia (MCAO)75, 150, or 300 mg/kgIntraperitoneal (i.p.) injectionSingle dose at the beginning of ischemiaDose-dependently reduced total infarct volumes.[14]
RatStroke (MCAO)160 or 320 mg/kgIntraperitoneal (i.p.) injectionSingle dose 15 minutes after ischemia onsetDose-dependent reduction in infarct volume.[15]
RatStroke (MCAO)320 mg/kgIntraperitoneal (i.p.) injectionSingle dose up to 2 hours after ischemia onsetSignificant reduction in infarct volume when administered up to 120 minutes post-ischemia.[15]
RatFocal Cerebral Ischemia (MCAO)100 mg/kg, twice dailyIntraperitoneal (i.p.) injection3 consecutive days, starting 24 hours after ischemiaReduced neocortical infarct volume by 26%.[16]
RatCerebral Ischemia (four-vessel occlusion)100 mg/kg, twice dailyIntraperitoneal (i.p.) injectionUp to 3 days immediately after insultReduced the number of NADPH-diaphorase positive cells.[7]
RatChronic GlaucomaNot specifiedNot specifiedNot specifiedProvided neuroprotection of retinal ganglion cells.[17]
Table 3: this compound Dosage in Other Rodent Models
Rodent SpeciesDisease ModelDosageAdministration RouteTreatment DurationKey Findings
BALB/c MouseRenal Ischemia-Reperfusion Injury50 mg/kgIntraperitoneal (i.p.) injectionSingle dose 30 minutes before ischemiaPrevented GFR downregulation and NGAL upregulation.[18]
RatEndotoxic Shock (LPS-induced)15 mg/kgIntravenous (i.v.) injectionSingle dose 20 minutes before LPSMaintained a significantly higher mean arterial pressure.[19]
Sprague-Dawley RatHemorrhagic Shock60 mg/kgIntra-arterial injectionSingle dose after 60 minutes of shockReduced microscopic damage in multiple organs.[20]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Advanced Glycation End Product (AGE) Formation

This compound's primary mechanism in diabetic models is the inhibition of AGE formation. It is thought to react with Amadori-derived fragmentation products, preventing their conversion into irreversible AGEs.[1][2]

AGE_Formation_Inhibition Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base Non-enzymatic glycation Protein Protein Protein->Schiff_Base AGEs Advanced Glycation End Products (AGEs) (Irreversible Crosslinks) Protein->AGEs Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->AGEs Inactive_Product Inactive Product This compound This compound This compound->Dicarbonyls Traps iNOS_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cells Macrophages, etc. Inflammatory_Stimuli->Cells iNOS_Induction iNOS Gene Transcription Cells->iNOS_Induction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO O2, NADPH L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Tissue_Damage Tissue Damage NO->Tissue_Damage (in excess) This compound This compound This compound->iNOS_Enzyme Inhibits Diabetes_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (Blood Glucose, Body Weight) Acclimatization->Baseline Induction Induction of Diabetes (e.g., single i.p. injection of STZ) Baseline->Induction Confirmation Confirmation of Diabetes (Blood Glucose > 300 mg/dL after 48h) Induction->Confirmation Grouping Randomization into Groups (Vehicle, AG-treated, etc.) Confirmation->Grouping Treatment Treatment Period (e.g., AG in drinking water for 12 weeks) Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight, Water Intake) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Albuminuria, Renal Histology, AGEs) Monitoring->Endpoint

References

Application Notes and Protocols for Inducing Diabetic Nephropathy Models with Aminoguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing aminoguanidine in the induction and study of diabetic nephropathy (DN) in animal models. This document is intended to guide researchers in establishing a robust and reproducible model for investigating the pathogenesis of DN and for the preclinical evaluation of novel therapeutic agents.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease.[1] A critical factor in the pathogenesis of DN is the non-enzymatic reaction between glucose and proteins, which leads to the formation of Advanced Glycation End Products (AGEs).[2] AGEs contribute to renal injury through various mechanisms, including cross-linking of proteins in the extracellular matrix, promoting oxidative stress, and inducing inflammatory responses.[3][4]

This compound is a nucleophilic hydrazine compound that acts as a prototype inhibitor of AGE formation.[5][6] It reacts with reactive dicarbonyl compounds, which are precursors of AGEs, thereby preventing the cross-linking of proteins.[6] Due to this mechanism, this compound has been extensively used in preclinical studies to investigate the role of AGEs in diabetic complications and to explore its therapeutic potential in preventing the progression of diabetic nephropathy.[2][7]

Mechanism of Action of this compound in Diabetic Nephropathy

This compound's primary renoprotective effect in diabetic models is attributed to its ability to inhibit the formation of AGEs.[5] By trapping reactive carbonyl species, it prevents the modification of proteins and lipids, which in turn mitigates AGE-mediated renal damage.[6] Beyond AGE inhibition, this compound has other pharmacological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO).[6][8] The inhibition of iNOS may contribute to its protective effects by reducing nitrosative stress.

Experimental Models of Diabetic Nephropathy

The most widely used animal model for studying type 1 diabetic nephropathy is the streptozotocin (STZ)-induced diabetic rodent model.[9][10][11] STZ is a chemical agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[12] This model recapitulates many of the key features of human diabetic nephropathy, including albuminuria, mesangial expansion, and glomerular basement membrane thickening.[7][10] To accelerate the progression of renal injury, unilateral nephrectomy is sometimes performed in conjunction with STZ administration.[13]

Protocols for Induction of Diabetic Nephropathy and this compound Treatment

The following protocols are generalized from various studies. Researchers should optimize these protocols based on their specific experimental goals, animal strain, and institutional guidelines.

Protocol 1: Streptozotocin-Induced Diabetic Nephropathy in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Metabolic cages for urine collection

  • This compound hydrochloride

Procedure:

  • Induction of Diabetes:

    • Fast rats for 16 hours prior to STZ injection.[12]

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject a single intraperitoneal (i.p.) or intravenous (i.v.) dose of STZ (50-65 mg/kg body weight).[2][11]

    • Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels. Animals with blood glucose levels >250 mg/dL are considered diabetic.[14]

  • This compound Treatment:

    • Randomly divide diabetic animals into a treatment group and an untreated diabetic control group. A non-diabetic control group should also be included.

    • Administer this compound to the treatment group. Common administration routes and dosages include:

      • In drinking water: 1 g/L.[2][14]

      • Daily intraperitoneal injection: 50 mg/kg.[15]

    • Treatment duration can range from 8 to 32 weeks, depending on the desired severity of nephropathy.[2][7]

  • Monitoring and Assessment:

    • Monitor blood glucose levels and body weight weekly.

    • House rats in metabolic cages for 24-hour urine collection at regular intervals (e.g., every 4 weeks) to measure urinary albumin excretion.

    • At the end of the study, collect blood for measurement of serum creatinine and blood urea nitrogen (BUN).

    • Euthanize the animals and collect kidney tissues for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular and tubulointerstitial changes.

Quantitative Data from Literature

The following tables summarize key quantitative data from various studies using this compound in STZ-induced diabetic rat models.

Table 1: Streptozotocin and this compound Dosages in Rat Models

ParameterDosageAdministration RouteReference
Streptozotocin55 mg/kgIntravenous[2]
Streptozotocin60 mg/kgIntravenous[11]
Streptozotocin65 mg/kgIntraperitoneal[16]
This compound1 g/LIn drinking water[2][14]
This compound50 mg/kg/dayIntraperitoneal[15]
This compound100 mg/kg/dayOral[16]

Table 2: Key Parameters for Assessing Diabetic Nephropathy in Rat Models

ParameterDiabetic Control (Typical Range)This compound Treated (Typical Change)Reference
Blood Glucose (mg/dL)>400No significant change or slight reduction[15][17]
Urinary Albumin ExcretionSignificantly IncreasedRetarded increase[7]
Glomerular Filtration RateIncreased (early stage)No significant effect on GFR changes[17]
Mesangial ExpansionIncreasedPrevented/Reduced[7]
Renal AGEsIncreasedDecreased[7]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways involved in diabetic nephropathy and a typical experimental workflow for inducing the model with this compound.

G cluster_0 Hyperglycemia cluster_1 AGE Formation cluster_2 Cellular Effects cluster_3 Pathophysiology Hyperglycemia Hyperglycemia AGEs AGEs Hyperglycemia->AGEs RAGE RAGE Activation AGEs->RAGE Oxidative_Stress Oxidative Stress (ROS, Nox4, Nos2) RAGE->Oxidative_Stress Inflammation Inflammation (TNF-α, IL-6) RAGE->Inflammation Fibrosis Fibrosis (TGF-β1, SMAD2/3, ERK1/2) RAGE->Fibrosis DN Diabetic Nephropathy (Albuminuria, Glomerulosclerosis) Oxidative_Stress->DN Inflammation->DN Fibrosis->DN This compound This compound This compound->AGEs Inhibits G start Animal Acclimatization (e.g., 1 week) induction Diabetes Induction (STZ Injection) start->induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomization into Groups (Control, Diabetic, Diabetic+AG) confirmation->grouping treatment This compound Treatment (e.g., in drinking water) grouping->treatment monitoring Monitoring (Blood Glucose, Body Weight, Urine Albumin) (e.g., 8-32 weeks) treatment->monitoring endpoint Endpoint Analysis (Serum analysis, Kidney Histology) monitoring->endpoint

References

Application Notes: Utilizing Aminoguanidine for In Vitro Studies of Advanced Glycation End Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, occurs naturally in the body but is accelerated under conditions of hyperglycemia, such as in diabetes mellitus.[3][4] The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetic complications (nephropathy, retinopathy, neuropathy), cardiovascular diseases, and neurodegenerative disorders.[4][5] Consequently, inhibiting the formation of AGEs is a promising therapeutic strategy.[3]

Aminoguanidine (AG), a nucleophilic hydrazine compound, is a well-established and widely studied inhibitor of AGE formation both in vitro and in vivo.[3][6] It acts primarily by trapping reactive carbonyl species (RCS), which are key intermediates in the glycation process.[5][7] These application notes provide a comprehensive overview and detailed protocols for using this compound as a tool to study the inhibition of AGE formation in vitro.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits AGE formation is through the scavenging of highly reactive α-dicarbonyl compounds (or reactive carbonyl species), such as 3-deoxyglucosone (3-DG), glyoxal (GO), and methylglyoxal (MGO).[5][7] These intermediates are formed from the degradation of Amadori products. By reacting with these dicarbonyls, this compound forms stable, non-reactive products like 3-amino-1,2,4-triazine derivatives, thereby preventing them from reacting with amino groups on proteins to form AGEs and protein cross-links.[7][8][9] Studies have shown that this compound can inhibit AGE formation without significantly affecting the concentration of earlier-stage Amadori products.[10][11]

G cluster_pathway AGE Formation Pathway cluster_inhibition Inhibition by this compound Protein Protein (Free Amino Groups) Schiff Schiff Base (Reversible) Protein->Schiff Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff Amadori Amadori Product (Stable) Schiff->Amadori Dicarbonyls Reactive Dicarbonyls (MGO, 3-DG, Glyoxal) Amadori->Dicarbonyls Oxidation & Fragmentation AGEs Advanced Glycation End Products (AGEs) (Cross-linking, Fluorescence) Dicarbonyls->AGEs Reaction with Protein Trapped Stable Triazine Derivatives Dicarbonyls->Trapped Trapping Action AG This compound AG->Trapped

Caption: Mechanism of AGE formation and its inhibition by this compound.

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA) with Glucose

This protocol describes a common in vitro model to assess the inhibitory effect of this compound on the formation of fluorescent AGEs and protein cross-linking.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • This compound hydrochloride (AG)

  • Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

  • Sodium Azide (NaN3)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator set to 37°C

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions:

    • BSA: 20 mg/mL in 0.2 M PBS.

    • D-Glucose: 800 mM in 0.2 M PBS.

    • This compound: Prepare a range of concentrations (e.g., 100 mM, 50 mM, 10 mM, 1 mM) in 0.2 M PBS.

    • Sodium Azide: 0.2% (w/v) in distilled water to prevent microbial growth.

  • Reaction Setup:

    • Prepare reaction mixtures in sterile tubes or wells. A typical final volume is 200 µL to 1 mL.

    • Control (BSA only): BSA solution + PBS.

    • Glycation Control (BSA + Glucose): BSA solution + Glucose solution.

    • Test Groups (BSA + Glucose + AG): BSA solution + Glucose solution + varying concentrations of this compound solution.

    • Inhibitor Control (BSA + AG): BSA solution + this compound solution (highest concentration).

    • Add Sodium Azide to a final concentration of 0.02% to all samples.

  • Incubation:

    • Seal the tubes or plates to prevent evaporation.

    • Incubate the mixtures at 37°C for a period of 1 to 5 weeks.[3] Aliquots can be taken at various time points (e.g., weekly) for kinetic analysis.

  • Quantification of Fluorescent AGEs:

    • After incubation, dilute the samples with PBS (pH 7.4) as needed.

    • Measure the fluorescence intensity using a spectrophotometer. The characteristic fluorescence of many AGEs is measured at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[2]

    • Subtract the fluorescence of the control (BSA only) and inhibitor control (BSA + AG) samples from their respective test groups.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of Glycation Control - Fluorescence of Test Group) / Fluorescence of Glycation Control] x 100

Analysis of Protein Cross-Linking by SDS-PAGE

This method visualizes the extent of protein polymerization, a key feature of advanced glycation.

Materials:

  • Aliquots from the in vitro glycation assay (Protocol 1)

  • SDS-PAGE running buffer and loading dye (with a reducing agent like β-mercaptoethanol)

  • Precast or self-cast polyacrylamide gels (e.g., 4-15% gradient)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Electrophoresis and imaging equipment

Procedure:

  • Sample Preparation: Mix an aliquot of each reaction mixture with SDS-PAGE loading dye. Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load equal amounts of protein per lane onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Imaging: Stain the gel with Coomassie Brilliant Blue, destain, and visualize using a gel imaging system.

  • Analysis: In the glycation control lane (BSA + Glucose), observe the decrease in the intensity of the BSA monomer band (~66 kDa) and the appearance of high-molecular-weight smears or bands, indicating cross-linking. In the this compound-treated lanes, effective inhibition will be seen as a preservation of the monomer band and a reduction in high-molecular-weight aggregates compared to the glycation control.[6][12]

Quantification of Specific AGEs by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) allows for the quantification of specific non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML).

Materials:

  • Aliquots from the in vitro glycation assay (Protocol 1)

  • Commercially available CML ELISA kit

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol provided with the CML ELISA kit.

  • Typically, this involves coating a microplate with the glycated samples, adding a primary antibody specific to CML, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is then added, which produces a colorimetric signal proportional to the amount of CML present.

  • Measure the absorbance using a microplate reader and calculate the CML concentration based on a standard curve.

  • Calculate the percentage of CML formation inhibition by this compound relative to the glycation control.

Data Presentation: Inhibitory Effects of this compound

The following tables summarize quantitative data from various in vitro studies on the efficacy of this compound.

Table 1: Inhibition of Fluorescent AGE Formation by this compound

Protein ModelGlycating AgentThis compound:Glucose Molar RatioIncubation% InhibitionReference
RNase AGlucose1:57 days~85%[10][11]
RNase AGlucose1:507 days~67%[10][11]
β2-microglobulinGlucose1:13 weeks~70%[13]
β2-microglobulinGlucose1:83 weeks~30%[13]
BSAGlucose1 mM AG15 days~58.3%[1]

Table 2: Inhibition of Specific AGEs and Cross-Linking by this compound

Assay TypeProtein ModelGlycating AgentThis compound Conc. / Ratio% InhibitionReference
CML Formation (ELISA)β2-microglobulinGlucose1:1 (AG:Glucose)~53%[13]
CML Formation (ELISA)β2-microglobulinGlucose1:8 (AG:Glucose)~26%[13]
Protein PolymerizationLysozymeGlucose/Fructose100 mMEffective Inhibition[12]
Arterial Protein Cross-linkingArterial ProteinGlucoseIn vitroEffective Prevention[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vitro AGE inhibition study using this compound.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Reagents: - Protein (BSA) - Sugar (Glucose) - Inhibitor (AG) - Buffer (PBS) B Set Up Reaction Mixtures (Controls & Test Groups) A->B C Incubate at 37°C (1-5 Weeks) B->C D Collect Aliquots at Defined Time Points C->D E Fluorescence Assay (Ex: 370nm, Em: 440nm) D->E F SDS-PAGE Analysis (Protein Cross-linking) D->F G ELISA (Specific AGEs like CML) D->G H Calculate % Inhibition and Analyze Data E->H F->H G->H

Caption: General workflow for in vitro AGE inhibition assays.

References

Application Notes and Protocols: Aminoguanidine Assay for Nitric Oxide Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Nitric oxide synthases (NOS) are the enzymes responsible for the production of NO from L-arginine. Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is typically expressed in response to immunological stimuli, such as cytokines and microbial products, and its activity is calcium-independent. The overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases and septic shock.

Aminoguanidine is a compound that has been identified as a selective inhibitor of iNOS.[1] It exhibits a significantly higher potency for inhibiting iNOS compared to nNOS and eNOS, making it a valuable tool for distinguishing the activity of iNOS from the constitutive isoforms.[1] This selectivity allows researchers to investigate the specific role of iNOS in various biological systems and to screen for potential therapeutic agents that target iNOS activity.

These application notes provide a detailed protocol for determining iNOS activity using this compound as a selective inhibitor in conjunction with the Griess assay, which measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.

Principle of the Assay

The assay is based on a two-step process. First, the total nitric oxide produced by NOS in a biological sample is determined by quantifying the amount of nitrite in the sample supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at 540 nm.

To specifically measure the contribution of iNOS to the total NO production, a parallel experiment is conducted in the presence of this compound. By subtracting the NO production in the presence of the iNOS inhibitor from the total NO production (in the absence of the inhibitor), the iNOS-specific activity can be calculated.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound on NOS Isoforms
CompoundTarget IsoformIC₅₀ Value (µM)Source
This compoundMouse iNOS2.1[2]
This compoundRat nNOS>80[2]
This compoundBovine eNOS>16[2]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibition of Nitric Oxide Production by this compound in Cell Culture
Cell LineStimulusThis compound Concentration (µM)% Inhibition of NO ProductionSource
RAW 264.7 MacrophagesLPS/IFN-γ10078[2]
RINm5F CellsIL-1βNot specifiedEquipotent to NMMA[3]
Rat Articular ChondrocytesIL-1β300, 1000, 3000Dose-dependent inhibition

LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; IL-1β: Interleukin-1-beta; NMMA: NG-monomethyl-L-arginine.

Experimental Protocols

Protocol 1: Measurement of Total Nitric Oxide Synthase Activity in Cell Lysates

This protocol describes the measurement of total NOS activity in cell lysates using the Griess assay.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)

  • NOS Assay Buffer (commercially available or self-made, containing cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)

  • L-arginine solution (substrate)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired confluency and treat with appropriate stimuli to induce iNOS expression (e.g., LPS and IFN-γ for macrophages). Harvest and lyse the cells in cold cell lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA or Bradford assay).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell lysate (adjust volume for equal protein loading)

    • 50 µL of NOS Assay Buffer

    • 50 µL of L-arginine solution

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM) in the same buffer as the samples.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Express NOS activity as pmol of nitrite produced per minute per mg of protein.

Protocol 2: Determination of iNOS-Specific Activity Using this compound

This protocol is performed in parallel with Protocol 1 to determine the specific activity of iNOS.

Materials:

  • All materials listed in Protocol 1

  • This compound hydrochloride solution

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Reaction Setup: Prepare two sets of reactions in a 96-well plate for each sample:

    • Total NOS Activity (Control):

      • 50 µL of cell lysate

      • 50 µL of NOS Assay Buffer

      • 50 µL of L-arginine solution

    • Non-iNOS Activity (this compound-treated):

      • 50 µL of cell lysate

      • 50 µL of NOS Assay Buffer containing this compound (final concentration of 1 mM is commonly used for selective iNOS inhibition).

      • 50 µL of L-arginine solution

  • Follow steps 4-8 of Protocol 1.

  • Calculation of iNOS Activity:

    • Calculate the nitrite concentration for both the control and this compound-treated samples.

    • Subtract the nitrite concentration of the this compound-treated sample from the control sample to determine the amount of nitrite produced specifically by iNOS.

    • iNOS Activity = (Nitrite in Control) - (Nitrite in this compound-treated)

Mandatory Visualization

iNOS_Signaling_Pathway cluster_NFkB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO Citrulline L-Citrulline iNOS_protein->Citrulline L_Arginine L-Arginine L_Arginine->NO iNOS IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT STAT1 STAT1 JAK_STAT->STAT1 STAT1->Nucleus translocation NFkB_n NF-κB NFkB_n->iNOS_gene STAT1_n STAT1 STAT1_n->iNOS_gene

Caption: iNOS Signaling Pathway

Aminoguanidine_Assay_Workflow start Start: Prepare Cell Lysate with Induced iNOS Expression split start->split control Control Reaction: + Cell Lysate + NOS Assay Buffer + L-Arginine split->control inhibitor Inhibitor Reaction: + Cell Lysate + NOS Assay Buffer with this compound + L-Arginine split->inhibitor incubate_c Incubate at 37°C control->incubate_c incubate_i Incubate at 37°C inhibitor->incubate_i griess_c Add Griess Reagents incubate_c->griess_c griess_i Add Griess Reagents incubate_i->griess_i measure_c Measure Absorbance at 540 nm (Total NO) griess_c->measure_c measure_i Measure Absorbance at 540 nm (Non-iNOS NO) griess_i->measure_i calculate Calculate iNOS Activity: (Total NO) - (Non-iNOS NO) measure_c->calculate measure_i->calculate end End: iNOS-Specific Activity calculate->end

Caption: this compound Assay Workflow

References

Application Notes and Protocols for Immunohistochemical Detection of Advanced Glycation End-products (AGEs) Following Aminoguanidine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, neurodegenerative disorders, and aging.[2][3][4] Aminoguanidine is a well-known inhibitor of AGE formation, primarily by trapping reactive carbonyl species.[1][5][6] Immunohistochemistry (IHC) is a powerful technique to visualize the in situ localization and quantify the extent of AGE deposition in tissue samples, providing valuable insights into the efficacy of therapeutic interventions like this compound treatment.[2][7]

These application notes provide a detailed protocol for the immunohistochemical detection of AGEs, specifically Nε-(carboxymethyl)lysine (CML), in tissue samples following treatment with this compound.

Key Signaling Pathway and Experimental Rationale

The formation of AGEs is a complex process that begins with the reaction of a reducing sugar with a free amino group on a protein, forming a Schiff base, which then rearranges to a more stable Amadori product. Over time, these Amadori products undergo further reactions to form irreversible AGEs. This compound acts as a nucleophilic hydrazine compound that traps reactive dicarbonyl intermediates, such as methylglyoxal (MGO) and glyoxal (GO), thereby inhibiting the formation of AGEs.[5] IHC allows for the direct visualization and semi-quantification of AGE accumulation within specific tissue compartments, enabling the assessment of this compound's inhibitory effect.

Caption: AGE formation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effect of this compound on AGE levels.

ParameterModel SystemTreatment GroupControl GroupPercentage InhibitionReference
Serum CML LevelsStreptozotocin-induced diabetic ratsThis compound-treatedDiabetic controlStatistically significant reduction (P<0.05)[7]
Nε-(carboxymethyl)lysine (CML) formation on β2-microglobulinIn vitro incubation with D-glucoseThis compound (molar ratio 1:8 to 1:1 with glucose)Glucose only26% to 53%[5]
Fluorescent AGE formation on β2-microglobulinIn vitro incubation with D-glucoseThis compound (molar ratio 1:8 to 1:1 with glucose)Glucose only30% to 70%[5]
Serum AGEsDiabetic rats0.5 mmol/L AG-GnpDiabetic control28.8 ± 4.2%[6]
Serum AGEsDiabetic rats1.0 mmol/L AG-GnpDiabetic control44.9 ± 5.7%[6]
CML formationIn vitro (HSA-MGO)This compoundGlycated control34.5 ± 1.8%[6]

AG-Gnp: this compound-gold nanoparticle conjugate

Detailed Experimental Protocol: Immunohistochemistry for AGEs (CML)

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents
  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Distilled water (dH2O)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 3% Hydrogen Peroxide (H2O2) in methanol or PBS

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-CML antibody (dilution to be optimized, typically 1:100 - 1:500)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

  • Positively charged microscope slides

  • Humidified chamber

  • Coplin jars

  • Microscope

Experimental Workflow

IHC_Workflow A Deparaffinization & Rehydration B Peroxidase Blocking A->B C Antigen Retrieval B->C D Blocking C->D E Primary Antibody Incubation (Anti-CML) D->E F Secondary Antibody Incubation E->F G ABC Reagent Incubation F->G H Chromogen Development (DAB) G->H I Counterstaining (Hematoxylin) H->I J Dehydration & Mounting I->J K Microscopy & Analysis J->K

Caption: Immunohistochemistry workflow for AGEs detection.

Step-by-Step Procedure
  • Deparaffinization and Rehydration [8]

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 5 minutes each.

    • Immerse in 95% ethanol: 2 changes, 5 minutes each.

    • Immerse in 80% ethanol: 1 change, 5 minutes.

    • Immerse in 70% ethanol: 1 change, 5 minutes.

    • Rinse gently with running tap water for 5 minutes.

    • Wash in dH2O: 2 changes, 5 minutes each.

  • Endogenous Peroxidase Blocking [8][9]

    • Incubate sections in 3% H2O2 in methanol or PBS for 10-15 minutes at room temperature.

    • Rinse with PBS: 3 changes, 5 minutes each.

  • Antigen Retrieval [10]

    • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse with PBS: 3 changes, 5 minutes each.

  • Blocking [9][11]

    • Incubate sections with blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

    • Gently tap off excess blocking buffer. Do not rinse.

  • Primary Antibody Incubation

    • Dilute the anti-CML primary antibody in blocking buffer to the predetermined optimal concentration.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.

  • ABC Reagent Incubation

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Incubate sections with the prepared ABC reagent for 30-60 minutes at room temperature.

  • Chromogen Development

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Apply the DAB substrate-chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.

    • Stop the reaction by rinsing with dH2O.

  • Counterstaining

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the sections in Scott's tap water or a similar solution.

    • Rinse with running tap water.

  • Dehydration and Mounting

    • Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Microscopy and Analysis

    • Examine the slides under a light microscope.

    • AGEs (CML) will appear as brown staining.

    • For semi-quantitative analysis, the intensity of the staining can be scored, or the percentage of positively stained area can be measured using image analysis software. Compare the staining in tissues from this compound-treated subjects to that of untreated controls.

Conclusion

This protocol provides a robust framework for the immunohistochemical detection and semi-quantification of AGEs in tissue samples, enabling the evaluation of the efficacy of this compound and other AGE inhibitors. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissue types and antibodies.

References

Application Notes and Protocols for the Analytical Identification of Aminoguanidine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine, a small molecule of significant interest in drug development, is known for its role as an inhibitor of diamine oxidase (DAO) and inducible nitric oxide synthase (iNOS). It also acts as a scavenger of reactive dicarbonyl species, thereby inhibiting the formation of advanced glycation end products (AGEs). Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. These application notes provide a comprehensive overview of the analytical techniques for the identification and quantification of this compound and its metabolites in biological matrices. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, along with a summary of quantitative data and visualizations of metabolic pathways and analytical workflows.

Metabolic Pathways of this compound

The in vivo biotransformation of this compound is complex and not entirely elucidated. However, key metabolic interactions have been identified, primarily involving its inhibition of enzymes and its reaction with dicarbonyl compounds.

One major pathway involves the metabolism of this compound by nitric oxide synthase (NOS). Specifically, neuronal NOS (nNOS) has been shown to metabolize this compound to formamidine, which corresponds to a mass-to-charge ratio (m/z) of 45.2, indicating the loss of a hydrazine moiety[1].

Another significant aspect of this compound's metabolic interaction is its role as a scavenger of α-dicarbonyl compounds like methylglyoxal and glyoxal, which are precursors to AGEs. This reaction leads to the formation of various heterocyclic compounds, including triazines and other bicyclic structures[2].

This compound is also a potent inhibitor of diamine oxidase (DAO), an enzyme responsible for the degradation of polyamines such as histamine and putrescine[3][4]. While this is a primary mechanism of its pharmacological action, the direct metabolic products resulting from this inhibition are less clear.

metabolic_pathway This compound This compound dao Diamine Oxidase (DAO) This compound->dao Inhibition formamidine Formamidine (m/z 45.2) This compound->formamidine Metabolism triazines Triazine Derivatives & Bicyclic Compounds This compound->triazines Reaction dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal, Glyoxal) dicarbonyls->triazines nos Nitric Oxide Synthase (NOS) nos->formamidine degraded_polyamines Degraded Polyamines dao->degraded_polyamines Degradation polyamines Polyamines (e.g., Histamine, Putrescine) polyamines->dao

Analytical Techniques and Protocols

The quantification of this compound and its metabolites in biological fluids such as plasma and urine requires sensitive and specific analytical methods. HPLC with UV or fluorescence detection and LC-MS/MS are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for this compound often require a derivatization step to enhance its chromatographic retention and detection.

Experimental Protocol: HPLC with Pre-column Derivatization using 1-Naphthyl isothiocyanate [2]

This protocol describes a validated method for the quantification of residual this compound in drug substances, which can be adapted for biological samples with appropriate sample preparation.

  • Sample Preparation:

    • For plasma or urine samples, a protein precipitation step using a solvent like methanol or acetonitrile is recommended.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the derivatization solvent.

  • Derivatization:

    • To 1.0 mL of the reconstituted sample, add 2.0 mL of 1-Naphthyl isothiocyanate reagent (10 mg/mL in methanol).

    • Add 0.2 mL of sodium hydroxide solution.

    • Add 3.0 mL of methanol and sonicate for 1-2 minutes.

    • Incubate the mixture in an oven at 60 ± 5°C for 60 minutes.

    • Cool to room temperature and add 0.2 mL of hydrochloric acid solution to neutralize.

    • Dilute to a final volume with methanol.

  • HPLC Conditions:

    • Column: RP-18 column

    • Mobile Phase: A gradient of pH 3 ortho-phosphoric acid and triethylamine buffer and Methanol.

    • Detection: UV at 220 nm.

hplc_workflow sample Biological Sample (Plasma/Urine) prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) sample->prep deriv Derivatization (1-Naphthyl isothiocyanate, Heat) prep->deriv hplc HPLC Analysis (RP-18 Column, Gradient Elution) deriv->hplc detect UV Detection (220 nm) hplc->detect quant Quantification detect->quant

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the analysis of this compound and its metabolites, often without the need for extensive derivatization.

Experimental Protocol: LC-MS/MS for this compound and Metabolites

This generalized protocol is based on common practices for the analysis of small polar molecules in biological fluids and can be optimized for specific metabolites.

  • Sample Preparation:

    • Perform a protein precipitation of the plasma or urine sample with methanol containing an appropriate internal standard.

    • Vortex and then centrifuge the sample.

    • The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) clean-up if matrix effects are significant. For urine samples, a simple dilution may be sufficient[5].

  • LC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its metabolites.

lcms_workflow sample Biological Sample (Plasma/Urine) prep Sample Preparation (Protein Precipitation or Dilution) sample->prep lcms LC-MS/MS Analysis (HILIC Column, Gradient Elution) prep->lcms ms_detect Mass Spectrometry (ESI+, MRM) lcms->ms_detect quant Identification & Quantification ms_detect->quant

Quantitative Data Summary

The following tables summarize the quantitative parameters from validated analytical methods for this compound. Data for metabolites is currently limited in the literature and requires further investigation to establish validated quantitative assays.

Table 1: HPLC Method Validation Parameters for this compound [2]

ParameterResult
Linearity Range0.015 µg/mL to 0.750 µg/mL
Correlation Coefficient (r²)0.99609
Limit of Quantitation (LOQ)0.015 µg/mL
Limit of Detection (LOD)0.010 µg/mL

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference
Maximum Concentration (Cmax)4.5 µg/mLEnd-stage renal disease patients[6]
Time to Cmax (Tmax)1.5 hoursEnd-stage renal disease patients[6]
Elimination Half-life (t½)37.9 hoursEnd-stage renal disease patients (interdialytic)[6]
Elimination Half-life (t½)3.9 hoursEnd-stage renal disease patients (during hemodialysis)[6]
Elimination Half-life (t½)1.88 hoursNon-obese diabetic mice[7]
Renal Clearance2.1 mL/minEnd-stage renal disease patients[6]
Hemodialysis Clearance203.6 mL/minEnd-stage renal disease patients[6]

Conclusion

The analytical methods described provide a robust framework for the identification and quantification of this compound in various matrices. While methods for the parent drug are well-established, further research is needed to develop and validate assays for the simultaneous quantification of its diverse metabolites. A deeper understanding of this compound's metabolic pathways will be critical for a comprehensive assessment of its therapeutic potential and will rely on the continued application and refinement of these advanced analytical techniques.

References

Application Notes: Aminoguanidine in Diabetic Retinopathy Research

References

Application Notes and Protocols for Aminoguanidine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoguanidine, a small molecule inhibitor of advanced glycation end product (AGE) formation and inducible nitric oxide synthase (iNOS), has been a subject of extensive research in the context of cardiovascular complications, particularly those arising from diabetes and aging. AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, leading to cross-linking of molecules in the extracellular matrix, which contributes to arterial stiffening and cardiac dysfunction. This compound mitigates these effects by trapping reactive carbonyl species, precursors of AGEs. Furthermore, its inhibitory action on iNOS can reduce nitrosative stress in the cardiovascular system. These application notes provide detailed protocols for investigating the therapeutic potential of this compound in a preclinical setting.

Key Signaling Pathways

The formation of advanced glycation endproducts (AGEs) is a key pathological feature in diabetic cardiovascular complications. AGEs exert their detrimental effects primarily through the receptor for advanced glycation end products (RAGE), initiating a cascade of intracellular signaling that leads to oxidative stress, inflammation, and fibrosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose Glucose AGEs AGEs Glucose->AGEs non-enzymatic glycation Proteins/Lipids Proteins/Lipids Proteins/Lipids->AGEs RAGE RAGE AGEs->RAGE ROS ROS RAGE->ROS activation NF-kB NF-kB ROS->NF-kB Inflammation Inflammation NF-kB->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Cardiac Dysfunction Cardiac Dysfunction Fibrosis->Cardiac Dysfunction

Caption: AGE-RAGE signaling pathway in cardiovascular damage.

This compound primarily acts by inhibiting the formation of AGEs. By trapping reactive dicarbonyl compounds, it prevents the cross-linking of proteins and lipids, thereby reducing the ligand supply for RAGE activation and mitigating downstream pathological signaling.

Reactive Carbonyls Reactive Carbonyls AGEs AGEs Reactive Carbonyls->AGEs This compound This compound This compound->Reactive Carbonyls traps RAGE Activation RAGE Activation AGEs->RAGE Activation Cardiovascular Damage Cardiovascular Damage RAGE Activation->Cardiovascular Damage

Caption: Inhibitory mechanism of this compound on AGE formation.

Experimental Protocols

A comprehensive investigation into the effects of this compound on cardiovascular complications can be structured as follows:

cluster_workflow Experimental Workflow Animal Model Animal Model Induction (e.g., STZ-induced diabetes) Treatment This compound Administration Animal Model->Treatment CardiacFunction Assessment of Cardiac Function (Langendorff) Treatment->CardiacFunction Histopathology Histopathological Analysis (Cardiac Fibrosis) Treatment->Histopathology Biochemical Biochemical Assays (AGEs Measurement) Treatment->Biochemical DataAnalysis Data Analysis and Interpretation CardiacFunction->DataAnalysis Histopathology->DataAnalysis Biochemical->DataAnalysis

Caption: General experimental workflow for this compound studies.

Induction of Diabetes with Streptozotocin (STZ) in Rats

This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ, or a model more akin to type 2 diabetes using a high-fat diet combined with a low dose of STZ.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (for type 2 model)

  • Glucometer and test strips

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

Procedure for Type 1 Diabetes Model:

  • Fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer. A common dose is 45-65 mg/kg body weight.[1][2]

  • Administer the STZ solution via a single intraperitoneal (IP) injection.[3]

  • Return the animals to their cages and provide free access to food and water. To prevent initial hypoglycemia, the drinking water can be supplemented with 10% sucrose for the first 24-48 hours.[2]

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Rats with blood glucose levels above 250 mg/dL are considered diabetic.[3]

Procedure for Type 2 Diabetes Model:

  • Feed rats a high-fat diet for a period of 2-8 weeks to induce insulin resistance.[4]

  • After the high-fat diet period, administer a low dose of STZ (e.g., 20-35 mg/kg, IP) to induce hyperglycemia.[4][5]

  • Monitor blood glucose levels as described for the type 1 model.

This compound Administration

This compound can be administered through drinking water or via daily injections.

Materials:

  • This compound hemisulfate

  • Sterile saline (for injection)

Procedure for Administration in Drinking Water:

  • Prepare a solution of this compound in the drinking water at a concentration of 1 g/L.[6][7]

  • Provide this solution as the sole source of drinking water for the treatment group.

  • Measure water consumption regularly to estimate the daily dose. A typical dose is around 16 mg/day per rat.[6]

Procedure for Intraperitoneal Injection:

  • Dissolve this compound in sterile saline.

  • Administer daily via IP injection at a dose of 20 mg/kg body weight.[8]

Assessment of Cardiac Function using Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the assessment of cardiac contractile function independent of systemic influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.25 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose)

  • Thiopentone or sodium pentobarbital for anesthesia

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the rat (e.g., thiopentone 65 mg/kg, IP).

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold K-H buffer.[9]

  • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with K-H buffer gassed with 95% O2/5% CO2 at 37°C and a constant pressure of approximately 70 mmHg.[9]

  • Insert a water-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.

  • Record parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development (+/-dP/dt).

Quantification of Cardiac Fibrosis using Masson's Trichrome Staining

This histological staining technique is used to differentiate collagen fibers (blue/green) from myocardium (red) and nuclei (dark red/black).

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Masson's Trichrome staining kit (contains Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue)

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Follow the manufacturer's instructions for the Masson's Trichrome staining protocol. This typically involves sequential incubation in the three different staining solutions with intervening washing steps.[10][11][12]

  • Dehydrate the stained sections and mount with a coverslip.

  • Capture digital images of the stained sections under the microscope.

  • Use image analysis software to quantify the area of blue/green staining (collagen) relative to the total tissue area to determine the percentage of fibrosis.

Measurement of Advanced Glycation End Products (AGEs) in Heart Tissue

AGEs can be quantified in tissue homogenates using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Heart tissue

  • Lysis buffer

  • Tissue homogenizer

  • AGE-specific ELISA kit

  • Microplate reader

Procedure:

  • Homogenize a known weight of heart tissue in lysis buffer.[13]

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[13]

  • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • Perform the AGE ELISA according to the manufacturer's protocol. This typically involves incubating the tissue lysate on an antibody-coated plate, followed by detection with a secondary antibody and substrate.[13]

  • Read the absorbance on a microplate reader and calculate the concentration of AGEs based on a standard curve. Normalize the AGE concentration to the total protein concentration of the sample.

Quantitative Data Summary

ParameterControlDiabeticDiabetic + this compoundReference
Cardiac Hypertrophy
Heart Weight (mg)1276 ± 281896 ± 871267 ± 60[6]
Arterial Stiffening
Aortic Impedance (10³ dyne·sec·cm⁻⁵)12.4 ± 1.418.2 ± 1.9Not significantly different from control[6]
Carotid Distensibility (mm Hg⁻¹)0.79 ± 0.110.34 ± 0.07Not significantly different from control[6]
Oxidative Stress
Aortic H₂O₂ Production (pmol/mg protein/min)5.86 ± 1.2122.39 ± 3.619.77 ± 4.71[6]
Aortic O₂⁻ Production (nmol/L/min/mg)3.3 ± 1.67.0 ± 2.6Marginally reduced[6]
Cardiac Fibrosis
α-Smooth Muscle Actin (αSMA) expressionBaselineIncreasedSignificantly reduced[1]
Collagen Type I expressionBaselineIncreasedReduced[14]
ParameterControlDiabeticDiabetic + this compoundReference
Biochemical Markers
Blood Glucose (mg/dL)~150>450No significant change[6]
Myocardial Collagen Fluorescence (arbitrary units)Not specifiedIncreasedPrevented increase[15]
Serum Nitrite/Nitrate (µmol)BaselineSignificantly increasedReduced to control levels[12]
Hemodynamics
Left Ventricular Developed Pressure (LVDP) in endotoxemiaBaselineDecreased by 57%No improvement[12]
Myocardial StiffnessBaselineIncreasedPrevented increase[15]

References

Troubleshooting & Optimization

stability of aminoguanidine solutions at room temperature and 4°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability, storage, and handling of aminoguanidine solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound hydrochloride in its solid, crystalline form?

A: The solid form of this compound hydrochloride is highly stable. When stored at room temperature, it has a shelf life of at least four years.[1][2] It is, however, described as moisture-sensitive, so it should be kept in a tightly sealed container in a dry place.[3]

Q2: What is the stability of this compound in aqueous solutions (e.g., water, PBS) at room temperature and 4°C?

A: Aqueous solutions of this compound are highly unstable. Multiple suppliers strongly recommend against storing aqueous solutions for more than one day, regardless of whether they are kept at room temperature or 4°C.[1][4] For optimal results and to ensure full activity, it is critical to prepare aqueous solutions fresh immediately before each experiment.[4]

Q3: Can I prepare and store stock solutions of this compound?

A: Yes, but not in aqueous buffers. For stock solutions, organic solvents are recommended. Solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[5][6] When preparing a stock solution, it is best practice to dissolve the solid in the solvent of choice (e.g., DMSO), purge with an inert gas, and then store in aliquots to avoid repeated freeze-thaw cycles.[1][6]

Q4: What are the primary degradation products of this compound in solution?

A: this compound is a highly reactive nucleophilic compound.[7] Its instability is primarily due to its high reactivity with various molecules, including carbonyl compounds. In the context of its use as an inhibitor of Advanced Glycation End Products (AGEs), it reacts with α-dicarbonyls like methylglyoxal to form stable 3-amino-1,2,4-triazine derivatives.[2][7] While this is its intended therapeutic action, this inherent reactivity contributes to its poor stability in solution, as it can react with components in complex media or degrade via hydrolysis.

Q5: Are there any visible signs of degradation in my this compound solution?

A: The product is typically a clear, colorless to faint yellow solution when freshly prepared in water.[8] While there may not be immediate visible signs of degradation like color change or precipitation, the absence of these signs does not guarantee the solution's potency. Due to its rapid degradation, chemical analysis is the only definitive way to assess concentration, making it imperative to follow the guideline of preparing solutions fresh.

Data Presentation

Table 1: Stability of this compound Hydrochloride
FormSolventStorage TemperatureStability / Shelf LifeSource(s)
Crystalline Solid N/ARoom Temperature≥ 4 years[1][2]
Aqueous Solution Water, PBS (pH 7.2)Room Temperature or 4°CNot recommended for more than 1 day[1][4]
Organic Stock Solution DMSO-20°CUp to 1 month[5][6]
Organic Stock Solution DMSO-80°CUp to 6 months[4][5][6]
Table 2: Solubility of this compound Hydrochloride
SolventApproximate SolubilitySource(s)
PBS (pH 7.2) ~100 mg/mL[1][2]
Water ~50 mg/mL (heat may be required)[8]
DMSO ~5.5 mg/mL[1][2]
Dimethylformamide (DMF) ~5 mg/mL[1][2]
Ethanol ~1.6 mg/mL[1][2]

Experimental Protocols

Protocol: HPLC Method for Assessing this compound Solution Stability

This protocol outlines a general stability-indicating method using High-Performance Liquid Chromatography (HPLC) with UV detection, based on common practices for small molecule analysis and international stability testing guidelines.[1][3][9][10]

1. Objective: To quantify the concentration of this compound in a solution over time to determine its stability under specific storage conditions (e.g., 4°C vs. Room Temperature).

2. Materials:

  • This compound Hydrochloride

  • HPLC-grade water

  • HPLC-grade methanol

  • Ammonium sulfate

  • Orthophosphoric acid

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Procedure:

  • Mobile Phase Preparation: Prepare a buffer solution (e.g., 0.075M ammonium sulfate) and adjust the pH to 2.5 with orthophosphoric acid. The mobile phase can be a mixture of this buffer and methanol (e.g., 95:5 v/v).[11]

  • Standard Solution Preparation (T=0):

    • Accurately weigh ~100 mg of this compound HCl and dissolve it in the mobile phase in a 100 mL volumetric flask. This creates a 1 mg/mL stock solution.

    • Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation and Storage:

    • Prepare a fresh batch of this compound solution in the desired aqueous solvent (e.g., PBS pH 7.2) at the target concentration.

    • Immediately take a "time zero" (T=0) aliquot for analysis.

    • Divide the remaining solution into two sets of aliquots in sealed, protected containers. Store one set at room temperature (~25°C) and the other at 4°C.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35°C) and flow rate (e.g., 1.0 mL/min).[11]

    • Set the UV detector wavelength to 220 nm.[10][11]

    • Inject the standards to establish a calibration curve.

    • Inject the T=0 sample.

    • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), remove an aliquot from each storage condition and inject it into the HPLC system.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of this compound in each sample at each time point.

    • Plot the concentration (%) versus time for each storage condition.

    • The stability is determined by the time it takes for the concentration to fall below a set threshold (e.g., 90% of the initial concentration).

Visual Guides

G cluster_prep Solution Preparation Workflow cluster_storage Storage Recommendations solid This compound HCl (Solid, Crystalline) stock Stock Solution (in DMSO) solid->stock Dissolve in DMSO Purge with Inert Gas store_solid Store at Room Temp (≥ 4 years stability) solid->store_solid working Final Working Solution (in Aqueous Buffer) stock->working Dilute to final conc. in PBS, Water, etc. store_stock Aliquot & Store -80°C (6 months) -20°C (1 month) stock->store_stock use Use Immediately in Experiment working->use no_store DO NOT STORE working->no_store

Caption: Recommended workflow for the preparation and storage of this compound solutions.

G start Unexpected Experimental Results? q1 Was your aqueous This compound solution prepared fresh today? start->q1 a1_no Discard solution. Prepare a fresh solution immediately before use and repeat experiment. q1->a1_no No a1_yes Solution stability is likely NOT the primary issue. q1->a1_yes Yes q2 Troubleshoot other experimental variables: - Reagent concentrations - Incubation times - Instrument settings - Cell viability a1_yes->q2

Caption: Troubleshooting guide for experiments involving aqueous this compound solutions.

G cluster_process Mechanism of AGE Inhibition protein Protein (e.g., Collagen) maillard Maillard Reaction protein->maillard sugar Reducing Sugar (e.g., Glucose) sugar->maillard dicarbonyl Reactive Dicarbonyl (e.g., Methylglyoxal) maillard->dicarbonyl age Advanced Glycation End Product (AGE) (Causes cross-linking, damage) dicarbonyl->age Reacts with protein triazine Stable Triazine Ring dicarbonyl->triazine Trapped by This compound This compound This compound->triazine

References

Technical Support Center: Aminoguanidine in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aminoguanidine in rat studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in rat studies?

High doses of this compound have been associated with several side effects, including abnormalities in liver function, gastrointestinal alterations, and flu-like symptoms[1][2]. However, some studies have reported no toxic effects at certain dosages[3][4]. It is also a known inhibitor of nitric oxide synthase[5][6][7].

Q2: At what dosages are liver-related side effects typically observed?

The hepatotoxic effects of this compound appear to be dose-dependent. For instance, in a study on cholestatic liver injury in rats, a dose of 200 mg/kg administered intraperitoneally for 14 days led to a decrease in elevated liver enzymes, suggesting a therapeutic effect in a disease model. In another study with hypothyroid rats, 30 mg/kg of this compound was found to reduce fibrous tissue in the liver. Conversely, some studies suggest that this compound is not hepatotoxic at a concentration of 1 g/L in drinking water[4]. Researchers should carefully titrate the dosage for their specific experimental model and monitor liver function parameters.

Q3: What are the observed gastrointestinal side effects of this compound in rats?

The gastrointestinal effects of this compound in rats appear to be complex and can be context-dependent. Some studies have reported "gastrointestinal alterations" at high doses, though specific quantitative data on incidence is scarce[1]. Interestingly, in a model of methotrexate-induced mucositis, this compound showed a dose-dependent protective effect on the small intestine. In contrast, one study found that a high dose of 200 mg/kg of this compound in the drinking water exacerbated colonic damage in a model of TNB-colitis. Another study reported no effect of this compound on gastric acid secretion or ulceration in the Shay rat model. These conflicting findings suggest that the impact of this compound on the gastrointestinal system may depend on the specific experimental conditions, including the presence of underlying inflammation.

Q4: Can this compound affect fluid intake in rats?

One study observed an age-related increase in water intake in Fischer 344 rats treated with this compound over a long-term study[5]. Researchers should monitor water consumption as a potential physiological response to this compound administration, particularly in chronic studies.

Q5: Does this compound administration lead to mortality in rats?

In a study where rats were administered up to 150 mg/kg/day of this compound intraperitoneally for five weeks, no mortality was observed[2]. However, as with any experimental compound, the potential for mortality is dose-dependent and can be influenced by the overall health of the animals and the experimental model used.

Troubleshooting Guides

Issue: Unexpected elevation in liver enzymes (ALT, AST).

Possible Cause: The administered dose of this compound may be causing hepatotoxicity.

Troubleshooting Steps:

  • Review Dosage: Compare your current dosage to the levels reported in the literature (see Table 1). High doses are more likely to induce liver damage.

  • Reduce Dosage: Consider performing a dose-response study to determine the optimal therapeutic window with minimal liver toxicity for your specific model.

  • Monitor Liver Function: Collect blood samples to perform regular liver function tests (ALT, AST, ALP, bilirubin) throughout the study.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver tissue to assess for any signs of cellular damage.

Issue: Signs of gastrointestinal distress (e.g., diarrhea, inflammation).

Possible Cause: The effect of this compound on the gastrointestinal system can be variable. In some inflammatory contexts, it may exacerbate damage.

Troubleshooting Steps:

  • Assess Inflammatory State: Consider the underlying inflammatory state of your animal model. In models of active gut inflammation, this compound may not be well-tolerated.

  • Monitor Clinical Signs: Closely observe the animals for clinical signs of gastrointestinal distress.

  • Examine GI Tissue: Upon necropsy, carefully examine the gastrointestinal tract for any macroscopic or microscopic signs of inflammation or damage.

  • Consider Alternative Administration Route: If using oral gavage, consider administration in drinking water to potentially reduce localized irritation.

Data Presentation

Table 1: Summary of this compound Effects on Liver Function in Rat Studies

DosageRoute of AdministrationDurationRat ModelObserved Effect on Liver
200 mg/kg/dayIntraperitoneal14 daysCholestatic Liver InjuryDecreased elevated GGT, AST, bilirubin, and ALT levels.
30 mg/kgIntraperitoneal6 weeksHypothyroidDecreased fibrous tissue in the liver.
1 g/LIn drinking water8 weeksDiabeticNo reported hepatotoxicity.[4]
150 mg/kg/dayIntraperitoneal5 weeksLPS-induced inflammationNo reported mortality, but high doses are associated with abnormal liver function.[2]

Experimental Protocols

Protocol: Induction of Cholestatic Liver Injury and this compound Treatment

This protocol is based on a study investigating the protective role of this compound in liver injury induced by chronic biliary obstruction.

  • Animals: Male Swiss albino rats.

  • Induction of Injury:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the common bile duct at two points and transect the duct between the ligatures.

    • Close the abdominal incision.

  • This compound Administration:

    • Prepare a solution of this compound in sterile saline.

    • Administer this compound at a dose of 200 mg/kg intraperitoneally once daily for 14 days, starting from the day of surgery.

  • Outcome Assessment:

    • At the end of the 14-day period, collect blood samples for the analysis of liver function markers (GGT, AST, bilirubin, ALT).

    • Euthanize the animals and collect liver tissue for histopathological examination and measurement of oxidative stress markers.

Mandatory Visualization

aminoguanidine_inhibition_of_inos cluster_pathway Nitric Oxide Synthesis Pathway cluster_intervention Intervention cluster_outcome Outcome L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS Substrate Citrulline_NO L-Citrulline + Nitric Oxide (NO) Inflammation Inflammation Citrulline_NO->Inflammation Contributes to Vasodilation Vasodilation Citrulline_NO->Vasodilation Induces iNOS->Citrulline_NO Product This compound This compound This compound->iNOS Inhibits

Caption: this compound's inhibitory action on the iNOS pathway.

experimental_workflow cluster_treatment Treatment Phase start Start of Experiment animal_model Select Rat Model (e.g., Wistar, Sprague-Dawley) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization group_assignment Randomly Assign to Control and Treatment Groups acclimatization->group_assignment control_group Control Group: Vehicle Administration group_assignment->control_group aminoguanidine_group This compound Group: Administer desired dose and route group_assignment->aminoguanidine_group monitoring Monitor for Side Effects: - Liver function (blood tests) - GI distress (clinical signs) - Water intake control_group->monitoring aminoguanidine_group->monitoring data_collection Data and Sample Collection (e.g., blood, tissues) monitoring->data_collection analysis Biochemical and Histopathological Analysis data_collection->analysis end End of Experiment analysis->end

Caption: General experimental workflow for this compound studies in rats.

References

Technical Support Center: Optimizing Aminoguanidine for In Vitro AGE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing aminoguanidine concentration in in vitro Advanced Glycation End-product (AGE) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an in vitro AGE inhibition assay?

A1: A common starting concentration for this compound as a positive control is 1 mM.[1] However, effective concentrations can range from 0.5 mM to 10 mM, depending on the specific experimental conditions such as the type and concentration of the reducing sugar and protein used.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Q2: How does this compound inhibit the formation of AGEs?

A2: this compound is a nucleophilic hydrazine compound. Its primary mechanism of action is the trapping of reactive carbonyl species, such as methylglyoxal (MGO), which are intermediates in the Maillard reaction.[3][4] By reacting with these intermediates, this compound prevents them from reacting with amino groups on proteins, thereby inhibiting the formation of AGEs.[4]

Q3: Can this compound interfere with the fluorescence reading in my assay?

A3: While this compound itself is not typically fluorescent at the excitation and emission wavelengths used for AGE detection, it is crucial to include proper controls. A control containing only this compound in the reaction buffer should be run to account for any potential background fluorescence or interaction with the assay components.

Q4: For how long should I incubate my reaction mixture?

A4: The incubation time for in vitro AGE formation assays can vary significantly, from a few hours to several weeks. Shorter incubation times (e.g., 24-72 hours) are often used with highly reactive dicarbonyls like methylglyoxal (MGO).[5] For reactions with reducing sugars like glucose or fructose, longer incubation periods (e.g., 1-4 weeks) are typically required to generate a sufficient fluorescent signal.[6]

Q5: What are the appropriate excitation and emission wavelengths for measuring fluorescent AGEs?

A5: The most commonly used wavelengths for detecting fluorescent AGEs are an excitation maximum around 370 nm and an emission maximum around 440 nm.[7][8] However, it is advisable to perform a spectral scan of your AGE-positive control to determine the optimal wavelengths for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background fluorescence in the negative control (protein + sugar) 1. Autofluorescence of reagents. 2. Contamination of buffers or reagents. 3. Suboptimal filter set on the fluorometer.1. Run individual controls for each reagent (protein alone, sugar alone, this compound alone) to identify the source of fluorescence. 2. Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize solutions if necessary. 3. Ensure that the excitation and emission filters are appropriate for AGEs (e.g., Ex: 370 nm, Em: 440 nm).
Inconsistent or low AGE formation in the positive control 1. Inadequate incubation time or temperature. 2. Low concentration of protein or sugar. 3. Degradation of reagents.1. Increase the incubation time or temperature. A common condition is 37°C, but some protocols use higher temperatures (e.g., 50°C) to accelerate the reaction.[9] 2. Ensure the concentrations of protein (e.g., BSA) and reducing sugar (e.g., glucose, fructose, MGO) are sufficient. Typical concentrations are in the range of 10 mg/mL for BSA and 100-500 mM for sugars.[10] 3. Use fresh preparations of sugars and other critical reagents.
High variability between replicate wells 1. Pipetting errors. 2. Inconsistent temperature across the incubation plate. 3. Evaporation from wells during long incubation periods.1. Use calibrated pipettes and ensure proper mixing of reagents in each well. 2. Use a calibrated incubator and ensure even heat distribution. Avoid placing plates near the door or vents. 3. Seal the plate with an appropriate sealing film, especially for long-term incubations.
This compound shows low or no inhibition 1. Suboptimal concentration of this compound. 2. Degradation of the this compound stock solution. 3. The specific type of AGE being formed is not effectively inhibited by this compound.1. Perform a dose-response curve to determine the IC50 of this compound in your assay system. 2. Prepare a fresh stock solution of this compound. 3. Consider that this compound is more effective at trapping reactive carbonyls. If your assay conditions favor other pathways of AGE formation, its inhibitory effect might be less pronounced.

Quantitative Data Summary

Table 1: IC50 Values for this compound in In Vitro AGE Inhibition Assays

Protein Model Glycating Agent Incubation Time IC50 of this compound Reference
BSAGlucose15 days0.323 mg/mL[7]
BSAMethylglyoxal (MGO)Not Specified0.195 mg/mL[7]
BSANot SpecifiedNot Specified1 mM[1]
LysozymeRibose15 days1 mM (resulted in 58.3% inhibition)[7]
BSAMethylglyoxal (MGO)1 week0.57 ± 0.04 mmol/L (for Aucubin, this compound was used as a reference)[11]
Not SpecifiedNot SpecifiedNot Specified31.1 mg/L[12]

Table 2: Percentage Inhibition of AGE Formation by this compound

Protein Model Glycating Agent This compound Concentration % Inhibition Reference
BSANot Specified1 mM31%[8]
BSANot Specified5 mM65%[8]
BSANot Specified10 mM69%[8]
BSANot Specified25 mM82%[8]
RNase AGlucose1:50 (AG:Glucose molar ratio)67-85%[4]

Detailed Experimental Protocol: In Vitro BSA-Glucose AGE Inhibition Assay

This protocol describes a standard method for assessing the inhibitory effect of this compound on the formation of fluorescent AGEs using Bovine Serum Albumin (BSA) and glucose.

1. Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • This compound hydrochloride

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • 96-well black, clear-bottom microplates

  • Fluorometer

2. Reagent Preparation:

  • BSA Solution (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of PBS (pH 7.4).

  • Glucose Solution (1 M): Dissolve 1.802 g of D-glucose in 10 mL of PBS (pH 7.4).

  • This compound Stock Solution (100 mM): Dissolve 110.5 mg of this compound hydrochloride in 10 mL of PBS (pH 7.4). Prepare fresh.

  • Sodium Azide Solution (0.2%): Dissolve 20 mg of sodium azide in 10 mL of PBS (pH 7.4).

3. Assay Procedure:

  • Set up the reactions in a 96-well black microplate as described in the table below. Prepare each condition in triplicate.

Component Blank Negative Control Positive Control (AGEs) Test Sample (this compound)
PBS (pH 7.4)100 µL50 µL0 µLVariable
BSA (20 mg/mL)50 µL50 µL50 µL50 µL
Glucose (1 M)0 µL50 µL50 µL50 µL
This compound (serial dilutions)0 µL0 µL0 µLVariable
Sodium Azide (0.2%)2 µL2 µL2 µL2 µL
Total Volume 152 µL 152 µL 102 µL + AG 102 µL + AG
  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorometer.

4. Data Analysis:

  • Subtract the fluorescence of the blank from all other readings.

  • Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Positive Control)] x 100

Visualizations

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Early Stage) Reducing_Sugar->Schiff_Base Protein Protein (with free amino groups) Protein->Schiff_Base AGEs Advanced Glycation End-products (AGEs) (Late Stage) Protein->AGEs Cross-linking Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Reactive_Carbonyls Reactive Carbonyls (e.g., MGO, GO) Amadori_Product->Reactive_Carbonyls Degradation Reactive_Carbonyls->AGEs Trapped_Adducts Inactive Adducts Reactive_Carbonyls->Trapped_Adducts This compound This compound This compound->Reactive_Carbonyls Trapping This compound->Trapped_Adducts

Caption: Mechanism of the Maillard reaction and the inhibitory action of this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (BSA, Glucose, this compound) start->prep_reagents setup_plate Set up 96-well Plate (Controls and Test Samples) prep_reagents->setup_plate incubation Incubate at 37°C (e.g., 7 days) setup_plate->incubation measure_fluorescence Measure Fluorescence (Ex: 370 nm, Em: 440 nm) incubation->measure_fluorescence data_analysis Data Analysis (% Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro AGE inhibition assay.

Logical_Relationship concentration This compound Concentration inhibition_efficiency AGE Inhibition Efficiency concentration->inhibition_efficiency incubation_time Incubation Time incubation_time->inhibition_efficiency sugar_type Type of Reducing Sugar sugar_type->inhibition_efficiency

Caption: Key factors influencing AGE inhibition efficiency.

References

Technical Support Center: Overcoming Aminoguanidine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals identify and overcome challenges associated with aminoguanidine interference in various biochemical assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a small molecule that acts as a diamine oxidase inhibitor and also inhibits nitric oxide synthase (NOS) and the formation of advanced glycation end-products (AGEs).[1] It is widely used in research to study the roles of these pathways in various physiological and pathological processes, including diabetes, inflammation, and neurodegeneration.

Q2: How can this compound interfere with my biochemical assays?

This compound can interfere with biochemical assays through several mechanisms:

  • Direct reaction with assay reagents: Its reactive guanidino group can interact with reagents used in colorimetric and fluorometric assays, leading to inaccurate measurements.

  • Spectrophotometric interference: this compound may absorb light at wavelengths used for detection in certain assays, causing artificially high readings.

  • Alteration of protein structure: As an inhibitor of AGEs, it can modify proteins, which may affect their behavior in subsequent assays.[2]

  • Pro-oxidant effects: In the presence of copper ions, this compound can generate reactive oxygen species, which may interfere with redox-sensitive assays.[2]

Q3: Which assays are most likely to be affected by this compound interference?

Assays that are particularly susceptible to interference from this compound include:

  • Protein quantification assays: Colorimetric assays such as the Bradford, Lowry, and Bicinchoninic Acid (BCA) assays can be affected due to the interaction of this compound's guanidino group with the assay reagents.

  • Fluorescence-based assays: this compound can exhibit intrinsic fluorescence or quench the fluorescence of other molecules, leading to inaccurate results.

  • ELISA (Enzyme-Linked Immunosorbent Assay): this compound can potentially interfere with antibody-antigen binding or the enzymatic detection system.

  • Assays involving carbonyl group detection: As an AGE inhibitor, this compound directly reacts with carbonyl compounds, which will interfere with assays designed to measure these species.

Troubleshooting Guides

Problem 1: Inaccurate protein concentration measurement in samples containing this compound.

Cause: this compound can interfere with common colorimetric protein assays. The Bradford assay relies on the binding of Coomassie dye to basic and aromatic amino acid residues. The guanidino group of this compound can interact with the dye, leading to inaccurate readings. In the Lowry and BCA assays, which are based on the reduction of copper ions, the reducing potential of this compound or its reaction products could interfere with the color development.

Solution:

  • Remove this compound from the sample: The most effective solution is to remove this compound prior to protein quantification. See the detailed protocols below for:

    • Dialysis

    • Size Exclusion Chromatography (Gel Filtration)

    • Protein Precipitation

  • Use a compatible protein assay: If removal is not feasible, consider using a protein assay that is less susceptible to interference from small molecules, such as a fluorescent dye-based assay, after validating its compatibility with this compound.

  • Blank Correction: A proper blank containing the same concentration of this compound as the samples should always be used. However, this may not fully correct for interference if this compound's interaction with the protein affects the assay.

Problem 2: High background or unexpected results in fluorescence-based assays.

Cause: this compound can be a source of autofluorescence or can quench the fluorescence of the reporter molecules in your assay. This can lead to a high background signal or a reduction in the dynamic range of the assay.

Solution:

  • Measure the fluorescence spectrum of this compound: Determine the excitation and emission spectra of this compound in your assay buffer to see if it overlaps with your fluorophore.

  • Remove this compound: Use one of the removal methods described in the protocols section.

  • Choose a different fluorophore: If possible, select a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound.

  • Implement a pre-read step: Measure the fluorescence of the wells containing the sample and this compound before adding the fluorescent substrate. This background can then be subtracted from the final reading.

Problem 3: Inconsistent results in iNOS or AGE inhibition assays.

Cause: While this compound is used as an inhibitor in these assays, its potential interference with the detection method can lead to variability. For example, in a Griess assay for nitric oxide, this compound might react with the Griess reagents. In an AGE assay based on fluorescence, this compound's own fluorescence can be a confounding factor.

Solution:

  • Validate the assay with this compound: Run appropriate controls to assess the extent of interference. This includes samples with this compound but without the enzyme or substrate.

  • Consider alternative inhibitors: If interference is significant and cannot be corrected, consider using an alternative inhibitor with a different chemical structure. See the "Alternatives to this compound" section for suggestions.

  • Use an orthogonal detection method: To confirm your results, use a different method to measure the same endpoint. For example, for NO detection, you could use a NO-specific electrode in addition to the Griess assay.

Data Presentation: Comparison of Methods to Overcome this compound Interference

Method Principle Advantages Disadvantages Typical Protein Recovery
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.Gentle, preserves protein activity.Time-consuming, requires large buffer volumes, potential for sample dilution.>90%
Size Exclusion Chromatography Separation of molecules based on their size as they pass through a porous resin.Fast, can be used for buffer exchange.Potential for sample dilution, requires specialized columns and equipment.>85%
Protein Precipitation Altering solvent conditions to cause proteins to become insoluble and separate from contaminants.Concentrates the protein sample, effective removal of small molecules.Can cause protein denaturation and aggregation, making resolubilization difficult.60-90%

Experimental Protocols

Protocol 1: Removal of this compound by Dialysis

This protocol is suitable for removing small molecules like this compound from protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 3-10 kDa for proteins.

  • Dialysis buffer (e.g., PBS), at least 200 times the sample volume.

  • Stir plate and stir bar.

  • Refrigerated environment (4°C).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat this step at least two more times. For complete removal, an overnight dialysis with a final buffer change is recommended.

  • Recover the sample from the dialysis tubing/cassette.

Validation: To confirm the removal of this compound, the dialysate can be analyzed by HPLC.

Protocol 2: Removal of this compound by Size Exclusion Chromatography (Gel Filtration)

This method is ideal for rapid buffer exchange and removal of small molecules.

Materials:

  • Pre-packed size exclusion chromatography column (e.g., PD-10 desalting column).

  • Equilibration/elution buffer (the desired final buffer for your protein).

  • Centrifuge (for spin columns).

  • Collection tubes.

Procedure:

  • Equilibrate the size exclusion column with 3-5 column volumes of the desired buffer.

  • Load the protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column bed volume).

  • Allow the sample to enter the column bed completely.

  • Add the elution buffer and collect the fractions containing the purified protein. The protein will elute in the void volume, while smaller molecules like this compound will be retained in the column matrix and elute later.

  • Monitor the protein elution by measuring absorbance at 280 nm or by performing a protein assay on the collected fractions.

Validation: The fractions can be analyzed by HPLC to confirm the absence of this compound in the protein-containing fractions.

Protocol 3: Removal of this compound by Protein Precipitation

This protocol uses acetone to precipitate proteins, leaving small molecules like this compound in the supernatant.

Materials:

  • Cold acetone (-20°C).

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

  • Buffer for resolubilization (e.g., a buffer compatible with your downstream application).

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for a few minutes to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.

  • Resuspend the protein pellet in a suitable buffer.

Caution: Protein precipitation can lead to denaturation. This method is best suited for applications where the native protein structure is not critical, such as SDS-PAGE.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_removal This compound Removal cluster_assay Biochemical Assay start Sample containing This compound dialysis Dialysis start->dialysis Choose Method sec Size Exclusion Chromatography start->sec Choose Method precipitation Protein Precipitation start->precipitation Choose Method end This compound-free Protein Sample assay Perform Biochemical Assay end->assay dialysis->end sec->end precipitation->end

Caption: Workflow for removing this compound from samples before biochemical assays.

signaling_pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway cluster_age Advanced Glycation End-product (AGE) Formation L_Arginine L-Arginine NOS NOS L_Arginine->NOS NO Nitric Oxide NOS->NO Citrulline L-Citrulline NOS->Citrulline Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Protein Protein Protein->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori AGEs AGEs Amadori->AGEs This compound This compound This compound->NOS Inhibits This compound->Amadori Inhibits formation from

Caption: Signaling pathways inhibited by this compound.

Alternatives to this compound

If removing this compound is not feasible or if its interference remains a significant issue, consider using alternative inhibitors.

Alternatives for iNOS Inhibition
Inhibitor IC50 for iNOS Selectivity vs. nNOS Selectivity vs. eNOS
This compound ~16 µM~50-fold~50-fold
1400W ~2 µM>5000-fold>200-fold
L-NIL ~3.3 µM~28-fold~48-fold
S-Methylisothiourea (SMT) ~1.6 µM~10-fold~10-fold
Alternatives for AGE Inhibition
Inhibitor Mechanism of Action Relative Potency (vs. This compound)
This compound Traps reactive carbonyl species.-
Pyridoxamine Traps reactive carbonyl species, chelates metal ions.Often more potent.
Benfotiamine Activates transketolase, reducing the levels of AGE precursors.Varies depending on the specific AGE measured.
Quercetin Antioxidant, traps reactive carbonyl species.Can be more potent.
Metformin Reduces levels of reactive dicarbonyl precursors.Varies.

Disclaimer: The IC50 values and relative potencies are approximate and can vary depending on the experimental conditions. It is essential to validate the chosen alternative in your specific assay system.

References

Technical Support Center: Synthesis of Aminoguanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aminoguanidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound derivatives?

A1: The most frequently used starting materials are this compound hydrochloride and this compound bicarbonate. The choice between them often depends on the specific reaction conditions, particularly the desired pH and the solubility of the reactants. This compound bicarbonate is less soluble in many organic solvents and can be used to recover the this compound base.[1]

Q2: I am having trouble with the solubility of my this compound salt in the reaction solvent. What can I do?

A2: If you are using this compound bicarbonate and experiencing solubility issues in organic solvents, you might consider switching to this compound hydrochloride, which tends to be more soluble. Alternatively, you can try a different solvent system. For some reactions, the use of a co-solvent or a phase-transfer catalyst might be beneficial. In certain cases, the this compound free base can be generated in situ by reacting the salt with a suitable base.[1]

Q3: My reaction to form a guanylhydrazone is not going to completion. What are the possible reasons?

A3: Incomplete conversion in guanylhydrazone synthesis can be due to several factors:

  • Steric Hindrance: Bulky substituents on either the this compound or the carbonyl compound can slow down the reaction.

  • Electronic Effects: Electron-withdrawing groups on the carbonyl compound can deactivate it towards nucleophilic attack.

  • Reaction Conditions: The reaction may require acidic or basic catalysis to proceed efficiently. The temperature and reaction time might also need optimization. For instance, some syntheses are carried out under reflux for several hours.[2]

  • Equilibrium: The formation of hydrazones is often a reversible reaction. To drive the reaction to completion, it may be necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.

Q4: I am observing the formation of multiple products in my cyclization reaction. How can I improve the selectivity?

A4: The formation of multiple products in cyclization reactions of this compound derivatives is a common challenge due to the presence of multiple nucleophilic nitrogen atoms. To improve selectivity:

  • Reaction Conditions: Carefully control the pH, temperature, and choice of solvent. Different conditions can favor the formation of one isomer over others.

  • Protecting Groups: Consider using protecting groups to temporarily block one or more of the reactive nitrogen atoms, directing the cyclization to the desired position.[3][4][5][6] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[6]

  • Choice of Reagents: The nature of the cyclizing agent can significantly influence the regioselectivity of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Derivative
Possible Cause Troubleshooting Steps References
Suboptimal Reaction Conditions - Optimize temperature: Some reactions require heating/reflux, while others may need to be run at lower temperatures to minimize side reactions. - Adjust pH: The nucleophilicity of this compound is pH-dependent. Experiment with acidic or basic catalysts. - Vary reaction time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2][7]
Decomposition of Starting Material or Product - this compound bicarbonate can decompose in hot water. Avoid high temperatures during workup and purification if using this salt. - Some this compound derivatives may be thermally unstable. Check the literature for the stability of your target compound.[8][9][10]
Side Reactions - Condensation with solvent: Aldehyde or ketone solvents can react with this compound. Use inert solvents. - Self-condensation of this compound can occur under certain conditions.[11][12] - Formation of triazines: Reactions with α-dicarbonyl compounds can lead to the formation of 3-amino-1,2,4-triazine derivatives.[13][14][15]
Product Loss During Workup and Purification - High water solubility of some derivatives can lead to loss during aqueous workup. Minimize the use of water or use salting-out techniques. - Optimize purification method: If using column chromatography, screen different solvent systems to achieve good separation and minimize product loss on the column.[2]
Problem 2: Difficulty in Product Purification and Identification of Impurities
Observed Issue Potential Impurity Troubleshooting and Characterization References
Multiple spots on TLC close to the product spot Unreacted starting materials (this compound, aldehyde/ketone).- Use appropriate TLC visualization techniques (e.g., ninhydrin stain for this compound). - Adjust the stoichiometry of reactants.
Isomeric products from non-selective reactions.- Use NMR and mass spectrometry to identify the structures of the different isomers. - Optimize reaction conditions for better selectivity.
Side products from reactions with solvents or impurities.- Characterize byproducts using spectroscopic methods. - Ensure the use of high-purity, dry, and inert solvents.
Product is an oil or difficult to crystallize Presence of residual solvent or impurities.- Dry the product under high vacuum. - Attempt purification by column chromatography. - Try different crystallization solvents or techniques (e.g., slow evaporation, solvent/anti-solvent).
The product itself may be an amorphous solid or an oil at room temperature.- Confirm purity using analytical techniques like HPLC and NMR.[16]

Experimental Protocols

General Procedure for the Synthesis of Guanylhydrazones

This protocol is a general guideline for the condensation of an aldehyde or ketone with this compound hydrochloride.

  • Reaction Setup: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of this compound: Add this compound hydrochloride (1 to 1.1 equivalents) to the solution.

  • Catalysis (if necessary): For less reactive carbonyl compounds, a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) can be added.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.[17]

Table 1: Example Yields for Guanylhydrazone Synthesis

Aldehyde/KetoneThis compound SaltSolventConditionsYield (%)Reference
Substituted BenzaldehydesThis compound hydrochlorideMethanolReflux, 3h65-99[2]
IsatinThis compound hydrochlorideMethanolReflux, 3h65[2]
2,6-di-substituted-tetrahydropyran-4-oneThis compound hydrochlorideEthanolMicrowave, 100°C, 5 min100[16][18]
General Procedure for the Cyclization to form 3-Amino-1,2,4-Triazoles

This protocol describes a common method for synthesizing 3-amino-1,2,4-triazoles from acylaminoguanidines.

  • Acylation of this compound: React this compound with a carboxylic acid or its derivative (e.g., acid chloride, ester) to form the corresponding acylthis compound intermediate.

  • Cyclization: The acylthis compound is then cyclized, often by heating in the presence of a base (e.g., aqueous sodium hydroxide or potassium hydroxide).[19]

  • Workup: After cooling, the reaction mixture is neutralized with an acid, which typically causes the 3-amino-1,2,4-triazole derivative to precipitate.

  • Purification: The product can be collected by filtration and purified by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Low_Yield_Troubleshooting start Low Product Yield check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize_cond check_reagents Check Reagent Purity & Stoichiometry incomplete->check_reagents workup_loss Investigate Workup/Purification Losses complete->workup_loss decomposition Check for Decomposition complete->decomposition solubility Product soluble in aqueous phase? workup_loss->solubility purification Product lost on column? workup_loss->purification modify_workup Modify Workup (e.g., salting out) solubility->modify_workup optimize_chrom Optimize Chromatography purification->optimize_chrom stability_test Run stability tests on starting material and product decomposition->stability_test

Caption: Troubleshooting workflow for low product yield in this compound derivative synthesis.

Signaling Pathway of Potential Side Reactions in Guanylhydrazone Synthesis

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions This compound This compound Guanylhydrazone Desired Guanylhydrazone This compound->Guanylhydrazone Triazine 3-Amino-1,2,4-triazine This compound->Triazine + SelfCondensation This compound Self-Condensation Product This compound->SelfCondensation Self-reaction Carbonyl Aldehyde/Ketone Carbonyl->Guanylhydrazone Dicarbonyl α-Dicarbonyl Impurity Dicarbonyl->Triazine

Caption: Potential side reactions during guanylhydrazone synthesis.

Decision Tree for Choosing this compound Starting Material

Starting_Material_Choice start Choosing this compound Salt q1 Is the reaction sensitive to pH? start->q1 q2 Is high solubility in organic solvents required? q1->q2 No hydrochloride Use this compound Hydrochloride q1->hydrochloride Yes (need acidic) bicarbonate Use this compound Bicarbonate q2->bicarbonate No q2->hydrochloride Yes consider_base Consider in situ free base generation bicarbonate->consider_base

Caption: Decision tree for selecting the appropriate this compound starting material.

References

Aminoguanidine Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the degradation pathways and byproducts of aminoguanidine. It is designed to assist researchers in troubleshooting experiments and understanding the stability and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow overnight. Is it still usable?

A1: this compound is known to be unstable in aqueous solutions for more than a day. A color change often indicates degradation. For optimal results and to ensure the integrity of your experiment, it is strongly recommended to prepare fresh solutions of this compound before each use. If you must store solutions, some sources suggest that solutions in DMSO may be stored at -80°C for extended periods.

Q2: I'm observing unexpected peaks in my HPLC analysis of a reaction involving this compound. What could be the cause?

A2: Unexpected peaks could arise from several sources:

  • This compound Degradation: this compound itself can degrade, particularly in aqueous solutions. The primary degradation products are semicarbazide and hydrazine via hydrolysis. In some conditions, s-diaminotetrazine may also be formed.

  • Reaction Byproducts: this compound is a potent inhibitor of advanced glycation end products (AGEs) and reacts with α-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone to form various triazine derivatives.[1][2] If your system contains these carbonyl species, the observed peaks could be these triazine adducts.

  • Mobile Phase Interaction: The high amino-containing character of this compound can lead to interactions with silanol groups on reversed-phase HPLC columns, causing peak tailing and broadening which might be mistaken for impurities.[3] Adjusting the mobile phase pH with an acidic buffer (e.g., formic acid) can often mitigate this issue.[3]

  • Contamination: As with any experiment, contamination of your sample, solvents, or HPLC system can introduce extraneous peaks.

Q3: I'm having trouble crystallizing my this compound derivative. What can I do?

A3: Crystallization can be a complex process. Here are a few troubleshooting steps:

  • Solvent System: The choice of solvent is critical. If you are experiencing rapid precipitation ("crashing out") instead of crystal growth, you may be using a solvent in which your compound is too insoluble.[4] Conversely, if no crystals form, the compound may be too soluble.[4] Consider using a mixed solvent system to fine-tune the solubility.

  • Cooling Rate: Rapid cooling often leads to the formation of amorphous solids or very small crystals.[4] Try slowing down the cooling process by allowing the solution to cool to room temperature slowly before placing it in a colder environment. Insulating the flask can also help.[4]

  • Supersaturation: Ensure you have a supersaturated solution. If you've used too much solvent, you can try to carefully evaporate some of it to increase the concentration.[4]

  • Seeding: If you have a small amount of the desired crystal, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Purity: Impurities can sometimes inhibit crystallization. Consider an additional purification step for your compound before attempting crystallization.

Q4: What are the key safety precautions I should take when working with this compound?

A4: this compound and its salts should be handled with care. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or fumes.[5]

  • Handling: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[5] Keep containers tightly sealed.

  • Disposal: Dispose of waste according to local, regional, and national regulations. This compound is considered toxic to aquatic life.[5][7]

This compound Degradation Pathways

This compound can degrade through several pathways, primarily influenced by the chemical environment (e.g., pH, presence of other reactants).

Hydrolysis

In aqueous solutions, this compound can undergo hydrolysis. This process is influenced by both acidic and basic conditions. The degradation proceeds in a stepwise fashion.

  • Byproducts: Semicarbazide and Hydrazine. In attempts to isolate free this compound, s-diaminotetrazine can also be formed.

Hydrolysis_Pathway This compound This compound Semicarbazide Semicarbazide This compound->Semicarbazide Step 1: Hydrolysis s_diaminotetrazine s_diaminotetrazine This compound->s_diaminotetrazine Self-condensation Hydrazine Hydrazine Semicarbazide->Hydrazine Step 2: Further Hydrolysis

This compound Hydrolysis Pathway
Reaction with α-Dicarbonyl Compounds (AGE Inhibition)

A primary function of this compound is the inhibition of Advanced Glycation End Product (AGE) formation. It achieves this by scavenging reactive α-dicarbonyl compounds such as methylglyoxal, glyoxal, and 3-deoxyglucosone.

  • Byproducts: Substituted 3-amino-1,2,4-triazine derivatives.[1] Other intermediates and byproducts, including tetrahydrotriazines and bicyclic ring structures, have also been identified.[2]

AGE_Inhibition_Pathway cluster_reactants Reactants cluster_products Products & Intermediates This compound This compound Tetrahydrotriazine Tetrahydrotriazine Intermediate This compound->Tetrahydrotriazine alpha_Dicarbonyl α-Dicarbonyl (e.g., Methylglyoxal) alpha_Dicarbonyl->Tetrahydrotriazine Triazine 3-Amino-1,2,4-triazine Derivative Tetrahydrotriazine->Triazine Dehydration Bicyclic Bicyclic Adducts Triazine->Bicyclic Further Reaction

Reaction with α-Dicarbonyls
Pro-oxidant Activity

In the presence of transition metal ions, such as copper (II), this compound can exhibit pro-oxidant effects. This involves the generation of reactive oxygen species (ROS).

  • Byproducts: Hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

Pro_oxidant_Pathway This compound This compound H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 + O₂ Cu_II Cu(II) Cu_II->H2O2 OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical + e⁻ (from AG or Cu(I))

Pro-oxidant Activity of this compound

Quantitative Data Summary

The degradation and reactivity of this compound are dependent on various factors. The following tables summarize available quantitative data.

Table 1: Reaction Rate Constants of this compound with α-Oxoaldehydes

α-OxoaldehydeRate Constant (k)ConditionsReference
Glyoxal0.892 ± 0.037 M⁻¹s⁻¹pH 7.4, 37°C[1]
Methylglyoxal (unhydrated)178 ± 15 M⁻¹s⁻¹pH 7.4, 37°C[1]
Methylglyoxal (monohydrate)0.102 ± 0.001 M⁻¹s⁻¹pH 7.4, 37°C[1]
3-Deoxyglucosone(3.23 ± 0.25) x 10⁻³ M⁻¹s⁻¹pH 7.4, 37°C[1]

Table 2: Stability of this compound in Different Solvents

SolventStabilityStorage RecommendationReference
Aqueous Buffer (e.g., PBS)Unstable for more than 1 dayPrepare fresh daily[8]
DMSOMay be stable for extended periodsStore at -80°C

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Materials:

  • This compound hydrochloride (or other salt)

  • Solvent of choice (e.g., sterile water, PBS, DMSO)

  • Sterile, conical tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure for Aqueous Solutions:

  • Weigh the desired amount of this compound hydrochloride using an analytical balance.

  • In a sterile tube, add the desired volume of sterile water or buffer (e.g., PBS, pH 7.2). This compound hydrochloride is soluble in water at approximately 100 mg/mL.[8]

  • Vortex thoroughly until the solid is completely dissolved.

  • Crucially, prepare this solution fresh immediately before use. Do not store aqueous solutions for more than 24 hours, even at 4°C, due to the compound's instability.

Procedure for DMSO Solutions:

  • Follow steps 1 and 2, using high-purity DMSO as the solvent.

  • If long-term storage is necessary, create small-volume aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General HPLC Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., RP-18)

Reagents:

  • HPLC-grade methanol

  • HPLC-grade water

  • Ortho-phosphoric acid or Formic acid

  • Triethylamine (optional, as a mobile phase modifier)

Mobile Phase Preparation (Example):

  • Prepare an acidic buffer by adding a defined concentration of ortho-phosphoric acid or formic acid to HPLC-grade water to achieve a specific pH (e.g., pH 3).[9]

  • The mobile phase can be run isocratically or with a gradient. An example gradient could be a mixture of the acidic buffer and methanol. The exact ratio or gradient profile will need to be optimized for your specific column and separation needs.

Sample Preparation:

  • Dilute your samples containing this compound to an appropriate concentration within the linear range of your standard curve using the mobile phase.

Chromatographic Conditions (Example):

  • Column: RP-18

  • Mobile Phase: Gradient of acidic buffer and methanol

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[9]

  • Column Temperature: 35°C

Analysis Workflow:

  • Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a standard curve by injecting known concentrations of this compound.

  • Inject your samples.

  • Quantify the this compound in your samples by comparing the peak area to the standard curve.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_samples Prepare Standards & Samples start->prep_samples equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate inject_standards Inject Standards & Build Curve prep_samples->inject_standards equilibrate->inject_standards inject_samples Inject Samples inject_standards->inject_samples analyze Analyze Data inject_samples->analyze end End analyze->end

General HPLC Analysis Workflow

References

Technical Support Center: Improving the In Vivo Bioavailability of Aminoguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoguanidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known challenges associated with the in vivo bioavailability of this compound?

This compound, also known as pimagedine, has faced challenges in clinical development, partly due to its pharmacokinetic profile and potential for toxicity at higher concentrations.[1] Key issues affecting its in vivo bioavailability include:

  • High Polarity: As a small, hydrophilic molecule, this compound may exhibit poor membrane permeability, limiting its absorption across the gastrointestinal tract.

  • Rapid Elimination: The elimination of this compound is highly dependent on renal function. In subjects with normal renal function, it has a relatively short half-life.[2]

  • First-Pass Metabolism: While not extensively detailed in the provided search results for this compound specifically, many orally administered drugs undergo first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[3][4]

  • Reactivity: this compound is a highly reactive nucleophilic compound that can interact with various biological molecules, potentially affecting its absorption and distribution.

Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?

Several formulation and chemical modification strategies can be employed to improve the oral bioavailability of this compound. These approaches aim to increase its solubility, enhance its permeability across the intestinal epithelium, and protect it from premature metabolism. The main strategies include:

  • Nanoformulation: Encapsulating or conjugating this compound with nanoparticles can improve its absorption and efficacy. For instance, bioconjugation with gold nanoparticles has been shown to increase the efficacy of this compound at reduced concentrations.[1][5]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its membrane permeability. The prodrug is then converted to the active this compound in vivo.[5][6][7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility and bioavailability.[10][11][12][13]

Q3: Is there any preclinical data on the pharmacokinetics of this compound?

Yes, preclinical pharmacokinetic data for this compound is available, primarily from studies in mice following intraperitoneal (i.p.) administration. It's important to note that i.p. administration bypasses oral absorption barriers, and these values may not directly reflect oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Causes:

  • Poor absorption from the gastrointestinal tract due to low membrane permeability.

  • Degradation of this compound in the acidic environment of the stomach.

  • Significant first-pass metabolism in the liver.[3][4]

  • Variability in gastric emptying times and intestinal motility among experimental animals.

Troubleshooting Steps:

  • Formulation Modification:

    • Nanoformulation: Consider formulating this compound into nanoparticles. A study involving this compound conjugated to gold nanoparticles demonstrated enhanced therapeutic effects at lower concentrations in a diabetic rat model, suggesting improved delivery to the target site.[1][5]

    • Cyclodextrin Complexation: For a similar compound, isopropoxy benzene guanidine, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) resulted in a 1.56-fold increase in oral bioavailability in rats.[14] This suggests that a similar approach could be beneficial for this compound.

  • Chemical Modification (Prodrug Approach):

    • Synthesize a lipophilic prodrug of this compound to improve its passive diffusion across the intestinal mucosa. The prodrug should be designed to be stable in the gastrointestinal tract and release the active this compound upon absorption.[5][6][7][8][9]

  • Control for Physiological Variables:

    • Standardize feeding and fasting protocols for experimental animals to minimize variability in gastrointestinal transit times.

    • Administer this compound in a buffered solution to protect it from gastric acid.

Issue 2: Difficulty in Achieving Sustained Therapeutic Concentrations of this compound

Possible Cause:

  • Rapid elimination of this compound, particularly in subjects with normal renal function.[2]

Troubleshooting Steps:

  • Employ Sustained-Release Formulations:

    • Develop a formulation that releases this compound slowly over an extended period. This can be achieved through various techniques, including encapsulation in polymeric nanoparticles or the use of modified-release tablet coatings.

  • Consider Alternative Administration Routes:

    • While the focus is on oral bioavailability, for initial proof-of-concept studies, subcutaneous or intraperitoneal injections can provide more sustained plasma concentrations.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies. It is important to note the differences in administration routes and species when comparing these values.

Table 1: Pharmacokinetic Parameters of this compound in a Preclinical Model (Mice)

ParameterValueAdministration RouteSpeciesReference
Cmax 9.0 µg/mLIntraperitoneal (i.p.)Mice[11]
Tmax 0.5 hoursIntraperitoneal (i.p.)Mice[11]
Half-life (t½) 1.88 hoursIntraperitoneal (i.p.)Mice[11]
AUC (0-16h) 20.51 (µg)(hr)/mLIntraperitoneal (i.p.)Mice[11]

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride in Humans (End-Stage Renal Disease)

ParameterValueConditionReference
Cmax 4.5 µg/mLInterdialytic[2]
Tmax 1.5 hoursInterdialytic[2]
Half-life (t½) 37.9 hoursInterdialytic[2]
Half-life (t½) 3.9 hoursDuring Hemodialysis[2]

Table 3: Bioavailability Enhancement of a Guanidine Analog using Cyclodextrin Complexation

FormulationCmax (µg/mL)AUC₀₋t (µg/mL·h)Relative Bioavailability IncreaseSpeciesReference
Isopropoxy Benzene Guanidine (IBG) Suspension 0.08 ± 0.010.48 ± 0.06-Rats[14]
IBG/HP-β-CD Complex 0.18 ± 0.050.75 ± 0.071.56-foldRats[14]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and half-life) of an orally administered this compound formulation in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation (e.g., solution, suspension, nanoformulation)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • HPLC system for this compound quantification in plasma[15][16]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[15][16]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

Protocol 2: Preparation and Characterization of this compound-Gold Nanoparticle (AG-Gnp) Bioconjugates

Objective: To synthesize and characterize this compound-conjugated gold nanoparticles for in vivo studies. This protocol is adapted from a published study.[5]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate

  • This compound hydrochloride

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Human Serum Albumin (HSA) - optional, for stabilization

  • Spectrophotometer

  • Transmission Electron Microscope (TEM)

Procedure:

  • Synthesis of Gold Nanoparticles (Gnp):

    • Prepare a solution of HAuCl₄.

    • Heat the solution to boiling with vigorous stirring.

    • Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution.

    • Continue heating and stirring until the solution color changes to a stable ruby red, indicating the formation of Gnp.

  • Bioconjugation of this compound to Gnp:

    • Disperse the prepared Gnp in a suitable buffer.

    • Add this compound and EDC to the Gnp suspension. EDC will facilitate the covalent linkage between this compound and the Gnp surface (potentially through a linker like HSA if used).

    • Incubate the mixture under controlled conditions (e.g., temperature, time) to allow for conjugation.

  • Purification:

    • Remove unconjugated this compound and excess reagents by centrifugation and resuspension of the AG-Gnp pellet in a clean buffer. Repeat this washing step multiple times.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorption spectrum of the AG-Gnp solution. A shift in the surface plasmon resonance peak compared to unconjugated Gnp can indicate successful conjugation.

    • TEM: Analyze the size, shape, and dispersion of the AG-Gnp using TEM.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical In Vivo Testing cluster_analysis Data Analysis This compound This compound nanoformulation Nanoformulation (e.g., Gold Nanoparticles) This compound->nanoformulation Encapsulation/ Conjugation prodrug Prodrug Synthesis This compound->prodrug Chemical Modification cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin Inclusion Complex Formation animal_model Animal Model (e.g., Rats) oral_admin Oral Administration animal_model->oral_admin Dosing blood_sampling Serial Blood Sampling oral_admin->blood_sampling hplc_analysis Plasma Analysis (HPLC) blood_sampling->hplc_analysis pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) hplc_analysis->pk_parameters bioavailability Bioavailability Assessment pk_parameters->bioavailability

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway_absorption cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation Oral this compound Formulation dissolution Dissolution & Release drug_formulation->dissolution drug_in_solution This compound in Solution dissolution->drug_in_solution absorption Membrane Permeation drug_in_solution->absorption Passive Diffusion/ Carrier-Mediated Transport metabolism First-Pass Metabolism absorption->metabolism Potential Barrier systemic_drug This compound in Blood absorption->systemic_drug Successful Absorption metabolism->systemic_drug Reduced Bioavailability

Caption: Key steps and barriers in the oral absorption of this compound.

References

Aminoguanidine HPLC Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) quantification of aminoguanidine.

Troubleshooting Guides & FAQs

This section addresses specific common problems in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound and can compromise the accuracy of quantification.[1][2][3] The primary causes often relate to secondary interactions between the analyte and the stationary phase.[2]

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.[1][2]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[3] Using a highly deactivated or end-capped column can also minimize these interactions.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to uneven ionization and asymmetrical peaks.[1]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Increasing the buffer concentration can also improve peak symmetry.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3][4]

    • Solution: Reduce the injection volume or dilute the sample.[3][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the column bed can cause poor peak shape.[3][4][5]

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.[3][4][5] Using a guard column can help protect the analytical column.[4]

Issue 2: Inconsistent Retention Times

Q2: I am observing significant variability in the retention time of my this compound peak from one injection to the next. What could be the cause?

A2: Retention time variability can make peak identification and quantification unreliable.[6] Several factors related to the HPLC system and mobile phase can contribute to this issue.

  • Mobile Phase Composition: Small changes in the mobile phase composition, such as the evaporation of a volatile organic solvent, can lead to retention time drift.[7][8]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.[9] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[10]

  • Flow Rate Fluctuations: Inconsistent flow from the pump can cause retention times to shift.[11][12] This may be due to leaks, air bubbles in the pump head, or worn pump seals.[7][13]

    • Solution: Degas the mobile phase thoroughly.[9] Check for leaks in the system and purge the pump to remove any trapped air bubbles.[11]

  • Column Temperature: Variations in the column temperature can affect retention times, especially for ionizable compounds.[7][8][12]

    • Solution: Use a column oven to maintain a stable temperature.[9][10]

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can lead to inconsistent retention times.[9]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]

Issue 3: Baseline Noise or Drift

Q3: My chromatogram shows a noisy or drifting baseline, which is interfering with the integration of the this compound peak. What are the likely causes and solutions?

A3: A stable baseline is crucial for accurate quantification. Baseline issues can stem from the mobile phase, detector, or system contamination.[5][9]

  • Mobile Phase Issues: Contaminated or improperly prepared mobile phase is a common cause of baseline noise and drift.[5][9][13] Air bubbles in the mobile phase can also cause baseline spikes.[9]

    • Solution: Use high-purity solvents and freshly prepared buffers.[9][13] Filter and degas the mobile phase before use.[9]

  • Detector Lamp Instability: An aging or unstable detector lamp can lead to baseline drift.[5][9]

    • Solution: Check the detector lamp's intensity and stability. Replace the lamp if necessary.[5][9]

  • System Contamination: Contaminants leaching from the system components or accumulating on the column can cause the baseline to drift.[5][9]

    • Solution: Clean the system, including the column and detector cell.[9]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause baseline drift.[9]

    • Solution: Ensure a stable laboratory temperature and use a column oven.[9]

Experimental Protocols

Since this compound lacks a strong chromophore, derivatization is often required for UV detection. Below are examples of HPLC methodologies.

Method 1: Pre-column Derivatization with 1-Naphthyl isothiocyanate

This method involves a pre-column derivatization to form a UV-active thiourea derivative.[14]

ParameterCondition
Derivatizing Agent 1-Naphthyl isothiocyanate in methanol
Column RP-18
Mobile Phase Gradient elution with pH 3 ortho-phosphoric acid and triethylamine buffer, and Methanol
Detector UV-Vis
Wavelength 220 nm
Linearity Range 0.015 µg/ml to 0.750 µg/ml
Limit of Quantitation 0.015 µg/ml
Limit of Detection 0.010 µg/ml

Method 2: Direct Analysis of this compound Carbonate

This method is for the direct analysis of this compound carbonate without derivatization.

ParameterCondition 1Condition 2
Column Information not specifiedInformation not specified
Mobile Phase Methanol and Ammonium Sulfate Buffer (5:95 v/v), pH 2.5Methanol and Ammonium Sulfate Buffer (25:75 v/v), pH 5.0
Flow Rate 1.0 ml/min1.5 ml/min
Column Temperature 35 °C25 °C
Detector UVUV
Wavelength 220 nm195 nm

Visualizations

Below are diagrams illustrating key troubleshooting workflows and concepts.

G General HPLC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check System Parameters (Pressure, Leaks, Temperature) start->check_system check_mobile_phase Check Mobile Phase (Composition, Freshness, Degassing) check_system->check_mobile_phase check_column Inspect Column (Age, Contamination, Equilibration) check_mobile_phase->check_column check_sample Review Sample Prep (Solvent, Concentration) check_column->check_sample isolate_issue Isolate the Issue (Change one variable at a time) check_sample->isolate_issue isolate_issue->start Cause Unclear resolve Implement Solution (e.g., Adjust pH, Replace Column) isolate_issue->resolve Cause Identified end Problem Resolved resolve->end

Caption: General troubleshooting workflow for HPLC issues.

G Potential Causes of Poor Peak Shape (Tailing) poor_peak_shape Poor Peak Shape (Tailing) chemical_effects Chemical Effects poor_peak_shape->chemical_effects instrumental_effects Instrumental/Physical Effects poor_peak_shape->instrumental_effects silanol_interaction Secondary Silanol Interactions chemical_effects->silanol_interaction mobile_phase_ph Incorrect Mobile Phase pH chemical_effects->mobile_phase_ph column_overload Column Overload chemical_effects->column_overload column_issues Column Degradation/Void instrumental_effects->column_issues extra_column_volume Extra-Column Volume instrumental_effects->extra_column_volume

Caption: Potential causes of poor peak shape in HPLC.

References

Technical Support Center: Aminoguanidine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using aminoguanidine (AG) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

This compound is a multi-faceted compound with several key mechanisms of action. Primarily, it is known as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses by producing nitric oxide (NO)[1]. Additionally, this compound is a potent inhibitor of diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO), enzymes involved in the metabolism of polyamines and the production of cytotoxic aldehydes[1][2]. It is also widely recognized for its ability to inhibit the formation of advanced glycation end-products (AGEs) by trapping reactive carbonyl species[1][3][4].

Q2: At what concentration should I use this compound in my cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goal. For iNOS inhibition, a concentration of 1 mM is frequently cited as effective[5]. However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay. For selective inhibition of AGE formation, it is advisable to use concentrations below 500 µM[6].

Q3: Is this compound toxic to cells in culture?

Yes, at high concentrations, this compound can be cytotoxic. Several studies have reported dose-dependent apoptosis and necrosis in various cell lines at concentrations of 10 mM and above[7]. It is essential to determine the IC50 value for your specific cell line to establish a therapeutic window. One study noted that a 10 mM concentration of this compound can lead to a significant increase in LDH leakage, indicating cytotoxicity[7].

Q4: How should I prepare and store this compound for cell culture use?

This compound hydrochloride is typically dissolved in sterile, deionized water or a buffered solution like PBS to create a stock solution. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to the cell culture medium. For short-term use, the stock solution can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Q5: Can I use this compound in serum-containing media?

Yes, this compound can be used in serum-containing media. However, it's important to be aware that some components of serum, such as amine oxidases, can interact with this compound. In fact, this compound can inhibit serum amine oxidases, which may be a desired effect in certain experimental setups to prevent the generation of toxic aldehydes from polyamines present in the serum.

Troubleshooting Guide

Problem 1: High levels of cell death observed after this compound treatment.

  • Possible Cause: The concentration of this compound is too high for your specific cell line.

    • Solution: Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value and identify a non-toxic working concentration. It has been noted that concentrations above 10 mM can be toxic[7].

  • Possible Cause: The cell culture is overly confluent, leading to increased cell death.

    • Solution: Ensure that you are plating cells at an appropriate density and that control (untreated) cells do not become over-confluent during the experiment.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check your cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.

Problem 2: No observable effect of this compound on iNOS activity.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration of this compound. A concentration of 1 mM is often effective for iNOS inhibition[5]. However, always verify that the increased concentration is not cytotoxic to your cells.

  • Possible Cause: The cells were not adequately stimulated to express iNOS.

    • Solution: Ensure that your iNOS induction protocol (e.g., using LPS and/or cytokines) is working effectively. You can verify iNOS expression by Western blot or qPCR.

  • Possible Cause: The Griess assay for measuring nitric oxide is not sensitive enough or is being performed incorrectly.

    • Solution: Review your Griess assay protocol. Ensure that the Griess reagents are fresh and that the standard curve is prepared correctly. For low levels of NO, a more sensitive detection method may be required.

Problem 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent cell passage number or health.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability to ensure the health of your cultures.

  • Possible Cause: Variability in this compound stock solution.

    • Solution: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C. This will ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.

  • Possible Cause: "Edge effect" in multi-well plates.

    • Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to maintain a humidified environment.

Quantitative Data Summary

Table 1: Effective and Cytotoxic Concentrations of this compound in Various Cell Lines

Cell LineExperimental GoalEffective ConcentrationCytotoxic Concentration (IC50)Reference
Human Breast Cancer (MCF-7)Anticancer Activity-181.05 µg/mL (for an AG-based compound)[8]
Mouse Fibroblast (L929)Normal Cell Line Control-356.54 µg/mL (for an AG-based compound)[8]
Human Leukemia (K562, HL-60)Anticancer Activity-3-100 µmol/L (for AG derivatives)[9]
Human PlateletsCytotoxicity Assay->10 mmol/L (indicated by high LDH release)[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures[10][11][12].

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Annexin V Staining

This protocol is based on standard Annexin V staining procedures for flow cytometry[13][14][15][16].

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate duration.

  • Harvest the cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Nitric Oxide Measurement using Griess Assay

This protocol is adapted from standard Griess assay procedures[17][18][19][20].

Materials:

  • Cell culture supernatant from treated and untreated cells

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant from your experimental wells.

  • Create a standard curve by preparing serial dilutions of the sodium nitrite standard solution in cell culture medium.

  • Add 50-100 µL of each standard and sample to separate wells of a 96-well plate.

  • Add an equal volume of Griess Reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

Aminoguanidine_Mechanism_of_Action AG This compound iNOS Inducible Nitric Oxide Synthase (iNOS) AG->iNOS Inhibits DAO Diamine Oxidase (DAO) AG->DAO Inhibits Carbonyls Reactive Carbonyl Species AG->Carbonyls Traps NO Nitric Oxide (NO) iNOS->NO Produces Aldehydes Toxic Aldehydes DAO->Aldehydes Produces from AGEs Advanced Glycation End-products (AGEs) Cytotoxicity Cytotoxicity AGEs->Cytotoxicity Causes Inflammation Inflammation NO->Inflammation Mediates Carbonyls->AGEs Leads to Polyamines Polyamines Polyamines->DAO Aldehydes->Cytotoxicity Causes

This compound's primary mechanisms of action.

Experimental_Workflow_Troubleshooting Start Start Experiment with This compound Treat Treat Cells with Varying AG Concentrations Start->Treat Incubate Incubate for Desired Time Treat->Incubate Assess Assess Endpoint (Viability, Apoptosis, NO) Incubate->Assess Results Analyze Results Assess->Results Expected Results as Expected? Results->Expected End End Expected->End Yes Troubleshoot Troubleshoot Expected->Troubleshoot No HighDeath High Cell Death? Troubleshoot->HighDeath NoEffect No Effect? HighDeath->NoEffect No AdjustConc Adjust AG Concentration HighDeath->AdjustConc Yes Inconsistent Inconsistent Results? NoEffect->Inconsistent No NoEffect->AdjustConc Yes CheckCulture Check Cell Health & Passage Number Inconsistent->CheckCulture Yes CheckProtocol Verify Assay Protocol Inconsistent->CheckProtocol Also AdjustConc->Treat CheckCulture->Start CheckProtocol->Assess

A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Aminoguanidine Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoguanidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of pH on this compound's stability and activity.

Frequently Asked Questions (FAQs)

FAQ 1: How stable is this compound in aqueous solutions at different pH values?

Troubleshooting Tip: If you are observing inconsistent results with your this compound solutions, degradation may be a factor. Always use freshly prepared solutions for your experiments. For applications requiring a buffered solution, consider preparing the this compound stock in a validated buffer system immediately before use. A validated HPLC method for this compound analysis utilizes a mobile phase with a pH 3 buffer, suggesting some level of stability in acidic conditions for analytical purposes.[2]

FAQ 2: How does pH affect the inhibitory activity of this compound?

The inhibitory activity of this compound against its primary targets can be influenced by the pH of the experimental medium.

  • Diamine Oxidase (DAO): The inhibitory potency of this compound against DAO appears to be relatively independent of pH within the physiological range.[3] Kinetic studies of DAO inhibition by this compound have been effectively conducted at pH 7.4.[3][4]

  • Nitric Oxide Synthase (NOS): this compound is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS).[5][6][7] While the optimal pH for its inhibitory activity against iNOS is not explicitly defined across a broad range in the available literature, studies demonstrating its efficacy are typically performed at physiological pH (around 7.4).

  • Advanced Glycation End Products (AGEs): this compound inhibits the formation of AGEs by trapping reactive dicarbonyl species.[8][9] This activity has been demonstrated in vitro at physiological pH (7.4-7.5) and slightly acidic conditions (pH 6.6).[10][11][12] The efficiency of this trapping reaction can be influenced by the pH-dependent reactivity of both this compound and the carbonyl species.

Troubleshooting Tip: If you are not observing the expected inhibitory effect of this compound, ensure that the pH of your assay buffer is within the optimal range for the specific target. For most applications, a pH close to physiological (7.4) is a good starting point. Deviations to more acidic or alkaline conditions may alter the ionization state of this compound and affect its binding to the target enzyme or its reactivity with carbonyl compounds.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of this compound in the culture medium.

  • Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and add it to the cell culture medium immediately before starting the experiment. Avoid storing this compound in culture medium for extended periods.

Problem: Low or no inhibition of DAO activity.
  • Possible Cause: Suboptimal assay pH.

  • Solution: While this compound's inhibition of DAO is reported to be pH-independent at physiological pH, ensure your assay buffer is maintained at a stable pH between 7.0 and 7.5 for consistent results.

Problem: Variable inhibition of AGE formation.
  • Possible Cause: pH of the reaction mixture is affecting the rate of both glycation and the trapping reaction.

  • Solution: Standardize the pH of your in vitro glycation assay. A phosphate buffer at pH 7.4 is commonly used. Be aware that the rate of formation of different AGEs can be pH-dependent, which may influence the apparent inhibitory effect of this compound.

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous Solution

pH RangeStabilityRecommendations
Acidic (e.g., pH 3)Suggested to have some stability for analytical purposes.[2]Prepare fresh. Use of acidic buffers may be suitable for short-term experiments.
Neutral (e.g., pH 7.2-7.4)Unstable; significant degradation can occur in less than 24 hours.[1]Prepare fresh immediately before use. Do not store aqueous solutions.
AlkalineData not available, but instability is expected to be significant.Avoid alkaline conditions for storing this compound solutions.

Table 2: pH-Dependent Activity of this compound

TargetpH RangeEffect on ActivityReference
Diamine Oxidase (DAO)Physiological pHInhibition is largely pH-independent.[3]
Nitric Oxide Synthase (iNOS)Physiological pH (~7.4)Effective inhibition observed.[5]
Advanced Glycation End Products (AGEs)6.6 - 7.5Effective inhibition observed.[10][12][13]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol provides a general framework. Specific parameters should be optimized and validated for your laboratory setup.

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). A universal buffer or specific buffer systems (e.g., phosphate, borate) can be used.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in water. Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared buffer solutions.

  • Incubation: Incubate the this compound solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A published method uses a pH 3 ortho-phosphoric acid and triethylamine buffer with methanol.[2]

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Quantification: Create a calibration curve with known concentrations of a freshly prepared this compound standard. Determine the concentration of this compound in the incubated samples by comparing their peak areas to the calibration curve.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: In Vitro Diamine Oxidase (DAO) Inhibition Assay

This protocol is a general guide for a spectrophotometric assay.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer at the desired pH (e.g., 7.4).

    • Substrate Solution: Prepare a solution of a DAO substrate (e.g., putrescine or histamine) in the assay buffer.

    • Enzyme Solution: Prepare a solution of DAO in the assay buffer.

    • Indicator Solution: Prepare a solution of a suitable chromogenic substrate for the detection of hydrogen peroxide (a product of the DAO reaction), such as o-dianisidine, and horseradish peroxidase.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, inhibitor solution (or buffer for control), and enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Add the indicator solution.

    • Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogen.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: In Vitro Advanced Glycation End Product (AGE) Formation Inhibition Assay

This is a common method using bovine serum albumin (BSA) and a reducing sugar.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M phosphate buffer at the desired pH (e.g., 7.4), containing sodium azide to prevent microbial growth.

    • BSA Solution: Prepare a solution of BSA in the reaction buffer.

    • Sugar Solution: Prepare a solution of a reducing sugar (e.g., glucose or fructose) in the reaction buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound in the reaction buffer.

  • Assay Procedure:

    • In a series of tubes, mix the BSA solution, sugar solution, and inhibitor solution (or buffer for the control).

    • Incubate the mixtures in the dark at 37°C for an extended period (e.g., 1-4 weeks).

  • Measurement of AGE Formation:

    • After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (e.g., excitation at 370 nm and emission at 440 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of AGE formation for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_ag Prepare this compound Solutions in Buffers prep_buffers->prep_ag incubate Incubate at Constant Temperature prep_ag->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Calculate k and t½ hplc->data_analysis

Caption: Workflow for Determining this compound Stability.

signaling_pathway_dao Diamine Diamine (e.g., Histamine) DAO Diamine Oxidase (DAO) Diamine->DAO Substrate Products Aldehyde + NH3 + H2O2 DAO->Products Catalyzes This compound This compound This compound->DAO Inhibits

Caption: Inhibition of Diamine Oxidase by this compound.

logical_relationship_age cluster_glycation Glycation Process Sugar Reducing Sugar Dicarbonyl Reactive Dicarbonyls Sugar->Dicarbonyl Protein Protein AGEs Advanced Glycation End Products (AGEs) Dicarbonyl->AGEs This compound This compound This compound->Dicarbonyl Traps

Caption: this compound's Mechanism in AGE Inhibition.

References

Technical Support Center: Aminoguanidine Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting aminoguanidine dosage for long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in long-term rodent studies?

A common starting dose for this compound in long-term studies with rats is 1 g/L in drinking water.[1][2] This method of administration is often used for chronic studies. For shorter-term or more controlled dosing, intraperitoneal (i.p.) injections of 30-50 mg/kg body weight daily have been used.[3]

Q2: How should the dosage be adjusted if signs of toxicity are observed?

If signs of toxicity such as significant weight loss, lethargy, or organ damage are observed, a dose reduction is recommended. In some long-term studies, initial high doses that cause adverse effects have been reduced to a No Observed Adverse Effect Level (NOAEL) to maintain the health of the animals while still achieving a therapeutic effect.[4] For example, a dose of 100 mg/kg/day that caused clinical signs was reduced to 20 mg/kg/day, which was determined to be the NOAEL in a 13-week study.[4]

Q3: What are the known side effects of long-term this compound administration in animals?

Chronic use of this compound has been associated with side effects such as a higher incidence of glomerulonephritis and vitamin B6 deficiency.[5] Other reported adverse effects at high doses include autoimmune symptoms, abnormal liver function, gastrointestinal disturbances, and flu-like symptoms.[6][7]

Q4: Can this compound be administered through different routes for long-term studies?

Yes, this compound can be administered through various routes. The most common for long-term studies is in the drinking water.[1][2] Other routes include intraperitoneal (i.p.) injection[3][8] and intravenous (i.v.) injection.[9][10][11] The choice of administration route will depend on the specific experimental design and goals.

Q5: How does the duration of treatment impact the effectiveness of this compound?

The efficacy of this compound in preventing complications, such as in experimental diabetic nephropathy, is related to the duration of the treatment.[12] Continuous treatment over a longer period has been shown to be more effective than shorter or intermittent treatment schedules.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant Body Weight Loss Toxicity from high dosage.Reduce the this compound dose. Monitor food and water consumption. If weight loss persists, consider discontinuing treatment for a short period.[4][5]
Lethargy or Decreased Activity Central nervous system side effects at high doses.Lower the dosage and observe for behavioral changes. Ensure the dose is within the therapeutic range identified in similar studies.[5]
Signs of Kidney Damage (e.g., proteinuria) Potential for glomerulonephritis.Monitor renal function parameters regularly. If signs of nephrotoxicity appear, consider reducing the dose or discontinuing the treatment.[5]
Reduced Efficacy Insufficient dosage or duration of treatment.Ensure the dose is adequate based on previous studies. The duration of treatment is critical for observing the preventative effects of this compound.[12]
Variable Drug Intake with Oral Administration Changes in water consumption patterns.Monitor water intake, especially in disease models like diabetes where fluid intake can be altered.[1][2] If intake is inconsistent, consider alternative administration routes like gavage or injection for more precise dosing.

Data on this compound Dosage in Animal Studies

Animal Model Dose Administration Route Duration Key Findings Reference
Diabetic Rats (Lewis)100 mg/kg body weightNot specifiedChronicAmeliorated cross-linking of tail tendon collagen.[13][13]
Diabetic Dogs20-25 mg/kg/dayDaily oral5 yearsPrevented the development of diabetic retinopathy.[14][14]
Diabetic Rats (Sprague-Dawley)1 g/LIn drinking water32 weeksRetarded the rise in albuminuria and prevented mesangial expansion.[12][12]
Endotoxic Shock Rats (Wistar)15 mg/kgi.v. (pretreatment)AcutePrevented LPS-induced hyporeactivity to norepinephrine.[9][9]
Diabetic Rats (Sprague-Dawley)1 g/LIn drinking water2 weeksPrevented an increase in blood sugar levels.[1][1]
Aging Rats (Fischer 344)1 g/LIn drinking water18 monthsModestly decreased tail tendon break time.[2][2]
Rats with LPS-induced inflammation100 and 150 mg/kgNot specifiedAcuteIncreased antioxidant enzyme activity.[6][6]
Mice with Renal Ischemia-Reperfusion50 mg/kgi.p.AcutePrevented upregulation of mesenchymal transition markers.[7][7]
Diabetic RatsNot specifiedIn drinking waterChronicRestored flicker-induced arteriole dilations.[11][11]
Rats with Methotrexate-induced mucositis30 and 50 mg/kg body weighti.p.3 daysDose-dependent protective effect.[3][3]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes and Chronic this compound Administration in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 55 mg/kg, dissolved in sodium citrate buffer. Control animals receive an injection of the buffer alone.

  • Confirmation of Diabetes: Measure blood glucose levels 48 hours after STZ injection. Animals with blood glucose levels above 300 mg/dL are considered diabetic.

  • This compound Administration: Following confirmation of diabetes, provide this compound in the drinking water at a concentration of 1 g/L for the duration of the study (e.g., 2 to 32 weeks).[1][15]

  • Monitoring: Regularly monitor blood glucose levels, body weight, food and water intake, and urine output. At the end of the study, collect tissues for histological and biochemical analysis.

Protocol 2: Assessment of this compound in a Rat Model of Endotoxic Shock

  • Animal Model: Male Wistar rats.

  • Instrumentation: Anesthetize the animals and instrument them for the measurement of mean arterial blood pressure (MAP) and heart rate.

  • Induction of Endotoxemia: Inject lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg intravenously (i.v.).

  • This compound Administration:

    • Pretreatment: Administer this compound (15 mg/kg, i.v.) 20 minutes prior to LPS injection.[9]

    • Therapeutic Treatment: Administer this compound (15 mg/kg, i.p.) at 2 and 6 hours after LPS injection.[9]

  • Monitoring: Continuously monitor MAP and heart rate. Assess vascular reactivity to norepinephrine. At the end of the experiment, collect tissues (e.g., lung) to measure inducible nitric oxide synthase (iNOS) activity.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) disease_induction Induce Disease Model (e.g., Diabetes, Endotoxemia) animal_model->disease_induction group_allocation Allocate to Treatment Groups (Control, Vehicle, this compound) disease_induction->group_allocation dose_selection Select this compound Dose & Route (e.g., 1g/L in water, 50 mg/kg i.p.) group_allocation->dose_selection long_term_admin Long-Term Administration dose_selection->long_term_admin phys_monitoring Physiological Monitoring (Body Weight, Blood Glucose) long_term_admin->phys_monitoring func_assessment Functional Assessment (Renal Function, Vascular Reactivity) phys_monitoring->func_assessment tissue_collection Tissue Collection at Endpoint func_assessment->tissue_collection biochem_analysis Biochemical Assays (e.g., AGEs, iNOS activity) tissue_collection->biochem_analysis histo_analysis Histopathological Examination tissue_collection->histo_analysis stat_analysis Statistical Analysis biochem_analysis->stat_analysis histo_analysis->stat_analysis signaling_pathway cluster_disease Disease Pathogenesis (e.g., Diabetes) cluster_this compound Mechanism of this compound cluster_effects Cellular & Tissue Effects cluster_outcome Pathophysiological Outcomes hyperglycemia Hyperglycemia carbonyl_stress Increased Carbonyl Stress hyperglycemia->carbonyl_stress inos_induction Inducible Nitric Oxide Synthase (iNOS) Induction hyperglycemia->inos_induction age_formation Advanced Glycation End-product (AGE) Formation carbonyl_stress->age_formation protein_crosslinking Protein Cross-linking age_formation->protein_crosslinking oxidative_stress Oxidative Stress inos_induction->oxidative_stress ag This compound ag->carbonyl_stress Inhibits ag->inos_induction Inhibits cellular_damage Cellular Damage & Dysfunction protein_crosslinking->cellular_damage inflammation Inflammation inflammation->cellular_damage oxidative_stress->inflammation diabetic_complications Diabetic Complications (Nephropathy, Retinopathy) cellular_damage->diabetic_complications endothelial_dysfunction Endothelial Dysfunction cellular_damage->endothelial_dysfunction

References

Validation & Comparative

Pyridoxamine vs. Aminoguanidine: A Comparative Guide to Advanced Glycation End-product (AGE) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyridoxamine and aminoguanidine, two prominent inhibitors of advanced glycation end-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. This document summarizes their mechanisms of action, comparative efficacy based on experimental data, and their clinical trial outcomes, offering a comprehensive resource for researchers in the field.

At a Glance: Pyridoxamine vs. This compound

FeaturePyridoxamineThis compound
Primary Mechanism Traps reactive carbonyl species (RCS), chelates metal ions, scavenges reactive oxygen species (ROS)[1][2].Primarily traps reactive carbonyl species (RCS)[3][4].
In Vitro Efficacy Potently inhibits AGE formation, in some studies more effective than this compound[2][5].Effective inhibitor of AGE formation, but may be less potent in inhibiting post-Amadori stages of glycation[2][6].
Animal Models Shown to be effective in preventing diabetic nephropathy, retinopathy, and neuropathy[7][8][9].Demonstrates efficacy in various animal models of diabetic complications, though some studies show limitations[10][11].
Clinical Trials Phase 2 clinical trials for diabetic nephropathy have been completed, showing some positive effects on serum creatinine[1][12][13].A large-scale clinical trial (ACTION II) for diabetic nephropathy was terminated early due to safety concerns and lack of efficacy[4][14].
Safety Profile Generally considered to have a good safety profile. It is a naturally occurring form of vitamin B6[8].Associated with a risk of side effects, including flu-like symptoms and potential vitamin B6 deficiency[4][15].

Mechanisms of AGE Inhibition

The formation of AGEs, a complex cascade of non-enzymatic reactions known as the Maillard reaction, begins with the condensation of a reducing sugar with an amino group of a protein, lipid, or nucleic acid. This initial reaction forms a reversible Schiff base, which then rearranges to a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a heterogeneous group of compounds known as AGEs.

Both pyridoxamine and this compound primarily act by trapping reactive carbonyl species (RCS), which are key intermediates in the advanced stages of the Maillard reaction, thereby preventing the formation of cross-linked AGEs[3][4]. However, pyridoxamine exhibits a broader spectrum of inhibitory mechanisms.

Signaling Pathway of AGE Formation and Inhibition

AGE_Formation_and_Inhibition cluster_Maillard Maillard Reaction cluster_Inhibitors Inhibitors cluster_PM_Mechanisms Pyridoxamine Mechanisms Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Protein/Lipid Protein/Lipid Protein/Lipid Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Reactive Carbonyl Species (RCS) Reactive Carbonyl Species (RCS) Amadori Product->Reactive Carbonyl Species (RCS) Oxidation/Degradation AGEs AGEs Reactive Carbonyl Species (RCS)->AGEs + Protein/Lipid This compound This compound This compound->Reactive Carbonyl Species (RCS) Traps Pyridoxamine Pyridoxamine Pyridoxamine->Reactive Carbonyl Species (RCS) Traps Metal Ion Chelation Metal Ion Chelation ROS Scavenging ROS Scavenging Metal Ion Chelation->Amadori Product Inhibits Oxidation ROS Scavenging->Amadori Product Reduces Oxidative Stress

Caption: AGE formation pathway and points of inhibition by this compound and pyridoxamine.

Experimental Data: A Head-to-Head Comparison

In Vitro Inhibition of AGEs in Human Cortical Bone

A study on ageing human cortical bone provides a direct comparison of the two inhibitors.

Experimental Protocol: Mid-diaphyseal tibial cortical bone segments from female cadavers (n=20) were incubated in one of four solutions: control, glucose-only, glucose with this compound, or glucose with pyridoxamine. After seven days, AGE content was quantified by fluorescence, and bone strength was assessed by reference point indentation[3][16].

Treatment GroupMean AGE Content (% Change from Control)[3][16]Mean Indentation Distance Increase (IDI) (μm)[3]
Control 0%Baseline
Glucose Only +150%Increased significantly (p < 0.05)
Glucose + this compound +50%†Significantly reduced vs. Glucose only (p < 0.01)
Glucose + Pyridoxamine +60%†Significantly reduced vs. Glucose only (p < 0.01)
p < 0.05 vs. Control; †p < 0.01 vs. Glucose only

These results indicate that both this compound and pyridoxamine significantly inhibit AGE accumulation and the associated decline in bone mechanical properties in vitro[3][16].

Animal Studies in Diabetic Complications

Numerous animal studies have evaluated the efficacy of both compounds in models of diabetic complications.

ComplicationAnimal ModelPyridoxamine OutcomeThis compound Outcome
Nephropathy Streptozotocin-induced diabetic miceA pyridoxamine-aminoguanidine adduct significantly improved urinary albumin excretion by 78.1% compared to diabetic controls. The adduct also showed a better preventive effect on renal pathology[17][18].This compound alone did not significantly reduce albuminuria in the same study[17][18].
Retinopathy Streptozotocin-induced diabetic ratsProtected against capillary drop-out and limited the increase in Nε-(carboxymethyl)lysine (CML), an AGE marker, in the retinal vasculature[9].Completely prevented the 18.6-fold increase in acellular capillaries and the formation of microaneurysms in a 75-week study[9][11].
Neuropathy Streptozotocin-induced diabetic ratsTherapies that lower AGE levels, including pyridoxamine and this compound, have been shown to improve diabetic peripheral neuropathy[7]. A pyridoxal-aminoguanidine adduct significantly improved motor nerve conduction velocity, while this compound alone did not[19].

Clinical Trial Outcomes

The translational potential of these inhibitors has been assessed in clinical trials, with divergent outcomes.

This compound (Pimagedine)

The ACTION II trial, a large, randomized, double-blind, placebo-controlled study, evaluated the efficacy of this compound (pimagedine) in patients with type 2 diabetic nephropathy. The primary endpoint was the time to doubling of serum creatinine. The trial was terminated prematurely in 1998 due to safety concerns and a determination that the drug was unlikely to show a significant benefit[4][14]. Although the primary endpoint was not met, a post-hoc analysis suggested a modest reduction in the rate of decline of glomerular filtration rate in some patient subgroups[3].

Pyridoxamine

Pyridoxamine has undergone Phase 2 clinical trials for the treatment of diabetic nephropathy. In a combined analysis of two 24-week studies, pyridoxamine significantly reduced the change from baseline in serum creatinine (p < 0.03) in patients with type 1 and type 2 diabetes and overt nephropathy[1][12]. The treatment also led to a trend towards decreased urinary transforming growth factor-beta 1 (TGF-β1) and circulating levels of the AGEs CML and Nε-(carboxyethyl)lysine (CEL)[1][12]. A subsequent pilot study (PIONEER-CSG-17) provided further insights for the design of a pivotal Phase 3 trial[20]. Completed Phase 2 trials have established a foundation for further evaluation of pyridoxamine in diabetic nephropathy[13].

Experimental Protocols in Detail

In Vitro AGE Inhibition Assay (Fluorescence Spectroscopy)

This assay is commonly used to screen for AGE inhibitors.

  • Preparation of Solutions:

    • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in phosphate buffer, pH 7.4).

    • Reducing sugar solution (e.g., 0.5 M D-ribose or 0.5 M glucose in phosphate buffer).

    • Inhibitor solutions (pyridoxamine or this compound) at various concentrations.

    • Phosphate buffer (50 mM, pH 7.4) containing 0.02% sodium azide to prevent microbial growth.

  • Incubation:

    • In a 96-well microtiter plate, combine the BSA solution, reducing sugar solution, and inhibitor solution (or buffer for control).

    • Incubate the plate at 37°C for 24-72 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm for pentosidine-like AGEs.

  • Calculation of Inhibition:

    • Inhibition (%) = [1 - (Fluorescence of sample with inhibitor / Fluorescence of control without inhibitor)] x 100.

Workflow for Comparing AGE Inhibitors

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment (Animal Models) cluster_Clinical Clinical Trials Prepare Reagents Prepare Reagents Incubate with Inhibitors Incubate with Inhibitors Prepare Reagents->Incubate with Inhibitors Measure AGEs Measure AGEs Incubate with Inhibitors->Measure AGEs Calculate IC50 Calculate IC50 Measure AGEs->Calculate IC50 Induce Diabetes Induce Diabetes Administer Inhibitors Administer Inhibitors Induce Diabetes->Administer Inhibitors Monitor Disease Progression Monitor Disease Progression Administer Inhibitors->Monitor Disease Progression Histopathological Analysis Histopathological Analysis Monitor Disease Progression->Histopathological Analysis Patient Recruitment Patient Recruitment Randomized Treatment Randomized Treatment Patient Recruitment->Randomized Treatment Evaluate Endpoints Evaluate Endpoints Randomized Treatment->Evaluate Endpoints Assess Safety and Efficacy Assess Safety and Efficacy Evaluate Endpoints->Assess Safety and Efficacy Start Start In Vitro Assessment In Vitro Assessment Start->In Vitro Assessment In Vivo Assessment (Animal Models) In Vivo Assessment (Animal Models) In Vitro Assessment->In Vivo Assessment (Animal Models) Clinical Trials Clinical Trials In Vivo Assessment (Animal Models)->Clinical Trials Comparative Analysis Comparative Analysis Clinical Trials->Comparative Analysis

Caption: A generalized workflow for the evaluation and comparison of AGE inhibitors.

Logical Comparison Framework

Comparison_Framework cluster_Criteria Comparison Criteria Pyridoxamine Pyridoxamine Mechanism of Action Mechanism of Action Pyridoxamine->Mechanism of Action In Vitro Efficacy In Vitro Efficacy Pyridoxamine->In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy Pyridoxamine->In Vivo Efficacy Clinical Outcome Clinical Outcome Pyridoxamine->Clinical Outcome Safety Profile Safety Profile Pyridoxamine->Safety Profile This compound This compound This compound->Mechanism of Action This compound->In Vitro Efficacy This compound->In Vivo Efficacy This compound->Clinical Outcome This compound->Safety Profile Conclusion Conclusion Mechanism of Action->Conclusion In Vitro Efficacy->Conclusion In Vivo Efficacy->Conclusion Clinical Outcome->Conclusion Safety Profile->Conclusion

Caption: Logical framework for the comparative analysis of pyridoxamine and this compound.

Conclusion

Both pyridoxamine and this compound have demonstrated efficacy in inhibiting AGE formation through the trapping of reactive carbonyl species. However, pyridoxamine appears to offer a multi-faceted approach by also chelating metal ions and scavenging reactive oxygen species, potentially contributing to a more robust inhibitory profile.

While both compounds have shown promise in preclinical studies, their clinical development trajectories have diverged significantly. The termination of the this compound clinical trial due to safety and efficacy concerns has tempered enthusiasm for its therapeutic use. In contrast, pyridoxamine has completed Phase 2 clinical trials with some encouraging results, particularly in the context of diabetic nephropathy, and is positioned for further investigation.

For researchers and drug development professionals, pyridoxamine represents a promising alternative to this compound for AGE inhibition. Its broader mechanism of action and more favorable clinical safety profile to date suggest it may hold greater potential as a therapeutic agent for mitigating the pathological consequences of AGE accumulation. Further research, including the outcomes of pivotal Phase 3 trials for pyridoxamine, will be critical in fully elucidating its clinical utility.

References

cross-validation of different methods for measuring aminoguanidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Aminoguanidine Quantification

For researchers, scientists, and drug development professionals, the accurate measurement of this compound is crucial for a variety of applications, from pharmaceutical quality control to studies on advanced glycation end products. This guide provides a detailed comparison of the primary analytical methods used for this compound quantification: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, spectrophotometry, and ELISA for this compound measurement.

ParameterHigh-Performance Liquid Chromatography (HPLC)Spectrophotometry / ColorimetryEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, with UV detection after derivatization.Formation of a colored product upon reaction with a chromogenic agent.Competitive binding of this compound and a labeled this compound-conjugate to a specific antibody.
Linearity Range 0.015 - 0.750 µg/mL[1]Dependent on the specific chromogenic agent and reaction conditions.Typically in the ng/mL to pg/mL range, dependent on antibody affinity.
Limit of Detection (LOD) 0.010 µg/mL[1]Generally in the µg/mL range.Potentially in the low ng/mL to pg/mL range.
Limit of Quantitation (LOQ) 0.015 µg/mL[1]Generally in the µg/mL range.Potentially in the ng/mL range.
Accuracy (% Recovery) ~100.48%[1]Dependent on method validation.Dependent on kit/antibody quality and validation.
Precision (%RSD) < 5.0%[1]Dependent on method validation.Typically < 15% for inter-assay and < 10% for intra-assay.
Specificity High, especially with chromatographic separation.Moderate, potential for interference from other amines or reducing agents.High, dependent on antibody specificity.
Sample Throughput ModerateHighHigh
Instrumentation HPLC system with UV detectorSpectrophotometer / Plate ReaderPlate Reader
Cost per Sample Moderate to HighLowModerate
Notes A validated method with pre-column derivatization using 1-Naphthyl isothiocyanate has been reported.[1]A classic method involves derivatization with p-nitrobenzaldehyde.[2]No commercially available ELISA kits for direct this compound quantification were identified at the time of this review. The data presented is based on typical performance for small molecule ELISAs.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method is based on a validated protocol for the quantification of residual this compound in drug substances.[1]

a. Principle: this compound is derivatized with 1-Naphthyl isothiocyanate to form a UV-active thiourea derivative, which is then separated and quantified by reverse-phase HPLC with UV detection.

b. Reagents and Materials:

  • This compound standard

  • 1-Naphthyl isothiocyanate

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • Triethylamine

  • Water (HPLC grade)

  • RP-18 HPLC column

c. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • Derivatization: To an aliquot of the standard or sample solution, add 1-Naphthyl isothiocyanate solution and allow the reaction to proceed to completion.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and a pH 3 buffer of ortho-phosphoric acid and triethylamine.

    • Flow Rate: As per optimized method.

    • Column: RP-18 column.

    • Detection: UV at 220 nm.[1]

  • Analysis: Inject the derivatized standards and samples into the HPLC system. Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

Spectrophotometric / Colorimetric Method

This protocol is based on the principle of forming a colored product for spectrophotometric quantification, as described in the literature.[2]

a. Principle: this compound reacts with a chromogenic agent, such as p-nitrobenzaldehyde, to form a colored product. The intensity of the color, which is proportional to the this compound concentration, is measured using a spectrophotometer.

b. Reagents and Materials:

  • This compound standard

  • p-Nitrobenzaldehyde

  • Suitable solvent (e.g., ethanol)

  • Buffer solution

  • Spectrophotometer or microplate reader

c. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards.

  • Color Development: To a specific volume of standard or sample, add the p-nitrobenzaldehyde solution and any necessary buffer. Incubate for a defined period at a specific temperature to allow for color development.

  • Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the colored product.

  • Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

While no specific commercial ELISA kits for the direct measurement of this compound were identified, the following describes a general protocol for a competitive ELISA, which is the format typically used for small molecules.

a. Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-aminoguanidine antibody-coated microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

b. Reagents and Materials:

  • Anti-aminoguanidine antibody-coated microplate

  • This compound standard

  • This compound-enzyme (e.g., HRP) conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

c. Procedure:

  • Standard and Sample Addition: Add standards and samples to the wells of the antibody-coated microplate.

  • Competitive Reaction: Add the this compound-enzyme conjugate to each well. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound this compound and conjugate.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.

  • Color Development and Stopping: Incubate for a set time to allow color development. Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance of each well using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance against the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance and is determined from the standard curve.

Mandatory Visualizations

The following diagrams illustrate the workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Standards & Samples B Derivatization with 1-Naphthyl isothiocyanate A->B C Inject into HPLC System B->C D Separation on RP-18 Column C->D E UV Detection at 220 nm D->E F Generate Calibration Curve E->F G Quantify this compound F->G

Caption: Workflow for this compound Quantification by HPLC.

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Measurement cluster_data Data Processing A Prepare Standards & Samples B Add Chromogenic Reagent (e.g., p-nitrobenzaldehyde) A->B C Incubate for Color Development B->C D Measure Absorbance at λmax C->D E Generate Calibration Curve D->E F Quantify this compound E->F

Caption: Workflow for this compound Quantification by Spectrophotometry.

ELISA_Workflow cluster_assay Competitive ELISA Procedure cluster_analysis Measurement cluster_data Data Processing A Add Standards & Samples to Antibody-Coated Plate B Add this compound-Enzyme Conjugate A->B C Incubate (Competitive Binding) B->C D Wash Plate C->D E Add Substrate D->E F Incubate (Color Development) E->F G Add Stop Solution F->G H Read Absorbance G->H I Generate Standard Curve (Inverse Relationship) H->I J Quantify this compound I->J

Caption: General Workflow for this compound Quantification by Competitive ELISA.

References

Aminoguanidine Versus Curcumin: A Comparative Guide to Advanced Glycation End-product (AGE) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the synthetic compound aminoguanidine and the natural polyphenol curcumin in their capacity to inhibit the formation of Advanced Glycation End-products (AGEs). The comparison is based on experimental data from in vitro and in vivo studies, focusing on their efficacy, mechanisms of action, and relevant experimental protocols.

Introduction to AGEs and Their Inhibitors

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. This process, known as the Maillard reaction, begins with the formation of a reversible Schiff base, which rearranges into a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of AGEs. The accumulation of AGEs is a key pathogenic factor in diabetic complications, atherosclerosis, and neurodegenerative diseases due to their ability to induce protein cross-linking, oxidative stress, and inflammation.

This compound (AG) was one of the first and most widely studied AGE inhibitors, often used as a reference compound in research. It primarily acts by trapping reactive carbonyl species (RCS) like methylglyoxal (MGO), which are key intermediates in the AGE formation pathway. Curcumin, the active component of turmeric, is a natural inhibitor of AGE formation that operates through multiple mechanisms, including antioxidant activity and carbonyl trapping.

Mechanism of Action: A Comparative Overview

This compound's primary mechanism involves its hydrazine group, which reacts with and sequesters dicarbonyl intermediates such as MGO, 3-deoxyglucosone (3-DG), and glyoxal (GO), thereby preventing them from reacting with proteins to form AGEs.

Curcumin employs a more multifaceted approach to AGE inhibition. Its phenolic structure allows it to act as a potent antioxidant, scavenging free radicals that accelerate AGE formation. Furthermore, curcumin can also trap reactive carbonyl species, chelate transition metal ions that catalyze glycation, and modulate cellular signaling pathways like the Nrf2 and NF-κB pathways to reduce inflammation and oxidative stress associated with AGEs.

G cluster_0 AGE Formation Pathway Protein Protein (-NH2) Schiff Schiff Base Protein->Schiff AGEs Advanced Glycation End-products (AGEs) Protein->AGEs Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff Amadori Amadori Product Schiff->Amadori Rearrangement RCS Reactive Carbonyl Species (MGO, 3-DG) Amadori->RCS Degradation RCS->AGEs

Caption: Simplified pathway of Advanced Glycation End-product (AGE) formation.

Caption: Comparative mechanisms of this compound and Curcumin in AGE inhibition.

In Vitro Efficacy: Quantitative Comparison

The inhibitory potential of this compound and curcumin has been quantified in various in vitro models, most commonly using bovine serum albumin (BSA) incubated with sugars like glucose, fructose, or the reactive intermediate MGO. The concentration required to inhibit 50% of AGE formation (IC50) is a key metric for comparison.

Inhibitor Assay Model IC50 Value Inhibition (%) Concentration Reference
This compound BSA-Glucose0.88 mM90.1%1 mM
This compound BSA-MGO~0.1 mM94.7%1 mM
This compound BSA-Fructose-49.3%1 mM
Curcumin BSA-Glucose0.03 mM73.1%0.1 mM
Curcumin BSA-MGO~0.05 mM83.2%1 mM
Curcumin BSA-Fructose-68.5%1 mM

Studies consistently demonstrate that curcumin has a significantly lower IC50 value compared to this compound in BSA-glucose assays, indicating higher potency. While both compounds are effective at trapping MGO, some studies suggest curcumin is a more potent inhibitor of glycation than this compound.

In Vivo Efficacy in Preclinical Models

Animal studies, particularly in diabetic models, provide insights into the in vivo effects of these inhibitors.

Inhibitor Animal Model Dosage Key Findings Reference
This compound Streptozotocin-induced diabetic rats100 mg/kg/dayReduced serum and kidney AGE levels; attenuated renal injury.
Curcumin Streptozotocin-induced diabetic rats100 mg/kg/daySignificantly decreased serum AGEs, reduced oxidative stress markers (MDA), and improved renal function.
Curcumin Fructose-fed rats200 mg/kg/dayLowered AGE levels in serum and liver tissue.

In a direct comparative study using diabetic rats, both this compound and curcumin (at 100 mg/kg/day) effectively reduced serum AGE levels and mitigated kidney damage. However, curcumin also showed a superior effect in reducing oxidative stress, as indicated by lower malondialdehyde (MDA) levels.

Safety and Clinical Perspective

This compound: Despite promising preclinical results, this compound (pimagedine) failed in late-stage clinical trials for diabetic nephropathy. The trials were halted due to safety concerns, including side effects like gastrointestinal disturbances, flu-like symptoms, and potential liver toxicity, as well as a lack of definitive efficacy.

Curcumin: Curcumin is generally recognized as safe (GRAS) by the FDA. However, its clinical application is often limited by poor bioavailability due to low solubility and rapid metabolism. Research is actively focused on developing novel formulations, such as nanoparticles and liposomal curcumin, to enhance its absorption and therapeutic efficacy.

Appendix: Experimental Protocols

A1. In Vitro AGE Inhibition Assay (BSA-Glucose Model)

This protocol is a standard method for evaluating the efficacy of inhibitors on glucose-mediated protein glycation.

G A Preparation of Solutions - BSA (10 mg/mL) - Glucose (0.5 M) - Inhibitor (Test Concentrations) - Phosphate Buffer (0.1 M, pH 7.4) B Incubation - Mix BSA, Glucose, Inhibitor, and Buffer - Incubate at 37°C for 7-21 days A->B C Measurement of Fluorescent AGEs - Use a spectrofluorometer - Excitation: 370 nm - Emission: 440 nm B->C D Data Analysis - Calculate Percentage Inhibition: [(Control fluorescence - Sample fluorescence) / Control fluorescence] x 100 C->D

Caption: General workflow for an in vitro BSA-glucose glycation assay.

  • Reagents: Bovine Serum Albumin (BSA), D-glucose, phosphate buffer saline (PBS, pH 7.4), sodium azide (to prevent bacterial growth), this compound, and curcumin.

  • Procedure:

    • A reaction mixture is prepared containing BSA (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in PBS.

    • The inhibitor (this compound or curcumin) is added to the mixture at various concentrations. A control group contains no inhibitor.

    • The mixtures are incubated under sterile conditions at 37°C for a period ranging from 1 to 4 weeks.

    • At the end of the incubation period, the formation of fluorescent AGEs is measured using a spectrofluorometer. The characteristic fluorescence of pentosidine-like AGEs is typically measured at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Quantification: The percentage of inhibition is calculated by comparing the fluorescence intensity of the inhibitor-treated samples to the control sample. The IC50 value is determined from the dose-response curve.

A2. Methylglyoxal (MGO) Trapping Assay

This protocol assesses the ability of a compound to directly scavenge a key reactive carbonyl species.

  • Reagents: Methylglyoxal (MGO), inhibitor (this compound or curcumin), phosphate buffer, and a derivatizing agent like o-phenylenediamine (OPD) for HPLC analysis.

  • Procedure:

    • MGO is incubated with varying concentrations of the inhibitor in a phosphate buffer at 37°C for a specified time (e.g., 2 hours).

    • Following incubation, the remaining (un-trapped) MGO is quantified.

  • Quantification (HPLC Method):

    • The reaction mixture is derivatized with OPD, which reacts with MGO to form a stable product, 2-methylquinoxaline.

    • The amount of 2-methylquinoxaline is then quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The reduction in the 2-methylquinoxaline peak area in the presence of the inhibitor corresponds to the MGO-trapping ability of the compound.

A Head-to-Head Comparison of Aminoguanidine and N-phenacylthiazolium Bromide in the Fight Against Advanced Glycation End-products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of therapeutic strategies targeting the deleterious effects of advanced glycation end-products (AGEs), two molecules have garnered significant attention: aminoguanidine and N-phenacylthiazolium bromide (PTB). While both compounds aim to mitigate the damage caused by AGEs, they operate through distinct mechanisms. This guide provides a comprehensive, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid researchers in their evaluation and application.

Executive Summary

This compound acts as an inhibitor of AGE formation , primarily by trapping reactive carbonyl species that are precursors to AGEs.[1][2] In contrast, N-phenacylthiazolium bromide is classified as an AGE cross-link breaker , designed to cleave pre-existing α-dicarbonyl-based cross-links in proteins.[3][4] This fundamental difference in their mechanism of action dictates their therapeutic potential and application in various stages of disease progression. While this compound is a preventative agent, PTB offers a potential reversal strategy for established AGE-related damage.

Quantitative Performance Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a glimpse into the comparative efficacy of this compound and N-phenacylthiazolium bromide. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.

Table 1: In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation

CompoundAssay SystemMetricResultReference
This compoundBSA-Glucose% Inhibition30-70%[5]
This compoundBSA-MethylglyoxalIC500.195 mg/mL[6]
This compoundBSA-GlucoseIC501 mM[7]
This compoundBSA-Methylglyoxal% Inhibition~60% (at 0.1 mM)[8]
N-Phenacylthiazolium BromideNot applicableNot an inhibitor of formation--

Table 2: In Vivo Efficacy in Animal Models (Streptozotocin-Induced Diabetic Rats)

CompoundModelDosageKey FindingsReference
This compoundDiabetic Nephropathy20 mg/kg/dayReduced cardiac fibrosis, attenuated increase in urinary albumin excretion.[9][10]
N-Phenacylthiazolium BromideDiabetic Vascular Complications10 mg/kg (intraperitoneally)Prevented vascular AGE accumulation.[1][3]
N-Phenacylthiazolium BromideDiabetic Nephropathy10 µg/g (subcutaneous)Decreased renal AGE accumulation but did not ameliorate glomerular lesions or proteinuria.[11]

Mechanisms of Action and Signaling Pathways

The distinct approaches of this compound and N-phenacylthiazolium bromide in combating AGEs are best visualized through their mechanisms of action.

aminoguanidine_mechanism cluster_glycation Glycation Pathway Reducing_Sugars Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugars->Schiff_Base + Proteins/Lipids Proteins_Lipids Proteins / Lipids Amadori_Products Amadori Products Schiff_Base->Amadori_Products Reactive_Carbonyls Reactive Carbonyl Species (RCS) Amadori_Products->Reactive_Carbonyls AGEs Advanced Glycation End-products (AGEs) Reactive_Carbonyls->AGEs This compound This compound This compound->Reactive_Carbonyls Traps RCS

Caption: Mechanism of this compound as an AGE Formation Inhibitor.

ptb_mechanism cluster_crosslinking Protein Cross-linking by AGEs Protein1 Protein 1 AGE_Crosslink AGE Cross-link Protein1->AGE_Crosslink Protein2 Protein 2 Protein2->AGE_Crosslink Crosslinked_Proteins Cross-linked Proteins AGE_Crosslink->Crosslinked_Proteins Cleavage Cleavage of α-dicarbonyl structure AGE_Crosslink->Cleavage PTB N-phenacylthiazolium bromide (PTB) PTB->AGE_Crosslink Targets Cleavage->Protein1 Releases Proteins Cleavage->Protein2

Caption: Mechanism of N-phenacylthiazolium bromide as an AGE Cross-link Breaker.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used to evaluate this compound and N-phenacylthiazolium bromide.

In Vitro AGE Inhibition Assay (for this compound)

This assay evaluates the ability of a compound to inhibit the formation of AGEs in a controlled in vitro system.

age_inhibition_workflow start Start prepare_reagents Prepare Reagents: - Bovine Serum Albumin (BSA) - Glucose/Fructose - Phosphate Buffer (pH 7.4) - Test Compound (this compound) - Sodium Azide start->prepare_reagents incubation Incubate reaction mixtures at 37°C (e.g., for 7-28 days) prepare_reagents->incubation measurement Measure AGE Formation: Fluorescence Spectrophotometry (Excitation: ~370 nm, Emission: ~440 nm) incubation->measurement analysis Data Analysis: Calculate % Inhibition Determine IC50 value measurement->analysis end End analysis->end

Caption: Experimental Workflow for In Vitro AGE Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer (0.1 M, pH 7.4).

    • Prepare a concentrated solution of a reducing sugar, such as D-glucose or D-fructose (e.g., 500 mM), in the same phosphate buffer.

    • Prepare stock solutions of this compound at various concentrations.

    • Add sodium azide (e.g., 0.02%) to all solutions to prevent microbial growth.

  • Reaction Mixture Setup:

    • In a 96-well microplate or microcentrifuge tubes, combine the BSA solution, the sugar solution, and different concentrations of this compound.

    • Include a positive control (this compound at a known effective concentration) and a negative control (without any inhibitor). A blank containing only BSA and buffer should also be included.

  • Incubation:

    • Seal the plate or tubes and incubate at 37°C for a specified period, typically ranging from 7 to 28 days, to allow for the formation of AGEs.

  • Measurement of AGE Formation:

    • After incubation, measure the fluorescence of the samples using a fluorescence spectrophotometer. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] * 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AGE formation, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro AGE Cross-link Breaking Assay (for N-phenacylthiazolium bromide)

This assay is designed to assess the ability of a compound to break pre-formed AGE cross-links.

Methodology:

  • Preparation of AGE-cross-linked Substrate:

    • Prepare AGE-modified BSA by incubating BSA with a high concentration of a reducing sugar (e.g., glucose) for several weeks at 37°C.

    • Confirm the formation of AGEs and cross-linking by methods such as SDS-PAGE (observing high molecular weight aggregates), fluorescence spectroscopy, and ELISA.

    • Alternatively, prepare an AGE-cross-linked matrix by incubating collagen with a reducing sugar.

  • Cross-link Breaking Reaction:

    • Incubate the pre-formed AGE-BSA or AGE-collagen with various concentrations of N-phenacylthiazolium bromide in a phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 24-72 hours).

    • Include a control group with the AGE substrate incubated in buffer alone.

  • Assessment of Cross-link Cleavage:

    • For AGE-BSA: Analyze the reaction mixture using SDS-PAGE. A decrease in high molecular weight aggregates and an increase in the monomeric BSA band indicate cross-link cleavage. Densitometric analysis can quantify this change.

    • For AGE-collagen: Measure the release of soluble AGE-peptides or proteins into the supernatant using fluorescence spectroscopy or an AGE-specific ELISA. An increase in soluble AGEs indicates the breaking of cross-links.

Discussion and Future Directions

This compound, as an inhibitor of AGE formation, has shown promise in preventing the progression of diabetic complications in various animal models.[9][10] However, its clinical development has been hampered by concerns over its side effects and lack of efficacy in some trials.

N-phenacylthiazolium bromide and its derivatives represent a different therapeutic paradigm by targeting already formed AGE cross-links. This "breaker" activity is particularly appealing for treating established age-related and diabetes-related pathologies where AGE accumulation is already significant.[3][4] However, the in vivo efficacy of PTB in reversing established organ damage has yielded mixed results, with some studies showing a reduction in AGEs without a corresponding improvement in organ function.[11]

Future research should focus on:

  • Direct Comparative Studies: Well-designed head-to-head studies comparing the efficacy and safety of this compound and PTB analogs under the same conditions are needed to provide a clearer picture of their relative merits.

  • Combination Therapies: Investigating the potential synergistic effects of combining an AGE formation inhibitor like this compound with an AGE breaker like PTB could be a promising strategy.

  • Development of More Potent and Specific Analogs: The development of new derivatives of both this compound and PTB with improved efficacy and safety profiles is an active area of research.

  • Elucidation of Downstream Signaling: A deeper understanding of the specific signaling pathways modulated by these compounds beyond their direct interaction with AGEs will be crucial for their clinical translation.

References

A Comparative Analysis of Aminoguanidine and Other Hydrazine Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of aminoguanidine and alternative hydrazine compounds, supported by experimental data and detailed methodologies.

Introduction

Hydrazine compounds, characterized by a nitrogen-nitrogen single bond, represent a versatile class of molecules with a broad spectrum of pharmacological activities. Among these, this compound has garnered significant attention for its therapeutic potential, primarily as an inhibitor of advanced glycation end products (AGEs) and nitric oxide synthase (NOS). However, a range of other hydrazine derivatives, including the vasodilator hydralazine, the antitubercular agent isoniazid, and the monoamine oxidase inhibitors (MAOIs) iproniazid and phenelzine, are also in clinical use or have been historically significant. This guide provides a comparative study of this compound against these selected hydrazine compounds, focusing on their mechanisms of action, performance in key biological assays, and the signaling pathways they modulate. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key assays are provided.

Comparative Data on Biological Activity

The following tables summarize the quantitative data on the performance of this compound and other selected hydrazine compounds in various biological assays. This data has been compiled from multiple experimental studies to provide a comparative overview.

CompoundTargetAssayIC50 / Inhibition %Reference
This compound Advanced Glycation End products (AGEs)BSA-Glucose Assay~1 mM[1]
Reactive Carbonyl Species (RCS) - MethylglyoxalCarbonyl Quenching Assay-[2]
Reactive Carbonyl Species (RCS) - GlyoxalCarbonyl Quenching Assay-[2]
Inducible Nitric Oxide Synthase (iNOS)NOS Activity AssaySelective Inhibition[3][4]
Antioxidant ActivityH2O2 Scavenging69% at 1 mM[5]
Antioxidant ActivityHOCl Scavenging84% at 1 mM[5]
Antioxidant ActivityPeroxynitrite Scavenging99% at 10 mM[5]
Hydralazine Reactive Carbonyl Species (RCS)Carbonyl Quenching AssayEfficiently Quenched All Tested RCS[2]
Isoniazid Monoamine Oxidase (MAO)MAO Inhibition AssayWeak Inhibition[6]
Iproniazid Monoamine Oxidase A (MAO-A)MAO-A Inhibition Assay6.56 µM[7]
Phenelzine Monoamine Oxidase A (MAO-A) & Monoamine Oxidase B (MAO-B)MAO Inhibition AssayNon-selective, Irreversible Inhibition[5]

Table 1: Comparative Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values or percentage of inhibition for this compound and other hydrazine compounds against various biological targets.

CompoundParameterModelEffectReference
This compound Oxidative Stress & InflammationLipopolysaccharide-induced lung injury in ratsReduced oxidant markers and inflammatory cytokines[8]
Renal Ischemia-Reperfusion InjuryMurine modelRenoprotective effect, suppression of oxidative stress and iNOS[9]
Isoniazid & Rifampicin HepatotoxicityRat modelInduced hepatotoxicity[10]
This compound (co-administered) HepatotoxicityRat model with Isoniazid & RifampicinAmeliorated alterations in hepatic markers[10]

Table 2: Comparative Effects in Preclinical Models. This table summarizes the observed effects of this compound and other hydrazine compounds in various in vivo and in vitro models.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and other hydrazine compounds are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for drug development and for predicting potential therapeutic and adverse effects.

This compound: AGE-RAGE and Nitric Oxide Signaling

This compound's primary mechanism of action involves the inhibition of the formation of Advanced Glycation End Products (AGEs). AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids and contribute to the pathophysiology of diabetic complications and aging. This compound acts as a nucleophilic scavenger of reactive carbonyl species (RCS), such as methylglyoxal and glyoxal, which are precursors to AGEs.[2][11] By trapping these reactive intermediates, this compound prevents the cross-linking of proteins and the subsequent formation of pathogenic AGEs.[12]

The downstream effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End products (RAGE). The binding of AGEs to RAGE activates multiple intracellular signaling cascades, including the activation of NADPH oxidase and the transcription factor NF-κB, leading to increased oxidative stress and a pro-inflammatory state.[13][14][15] By inhibiting AGE formation, this compound effectively dampens this detrimental AGE-RAGE signaling.

AGE_RAGE_Pathway Glucose Glucose RCS Reactive Carbonyl Species (RCS) (e.g., Methylglyoxal) Glucose->RCS Proteins_Lipids Proteins / Lipids Proteins_Lipids->RCS AGEs Advanced Glycation End products (AGEs) RCS->AGEs RAGE RAGE Receptor AGEs->RAGE binds to NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase activates NFkB NF-κB RAGE->NFkB activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Inflammation Inflammation & Cellular Damage ROS->Inflammation NFkB->Inflammation This compound This compound This compound->RCS inhibits

AGE-RAGE Signaling Pathway and this compound Inhibition.

This compound is also a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), while having a much weaker effect on the constitutive isoforms (eNOS and nNOS).[3][4] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions and septic shock. By selectively inhibiting iNOS, this compound can reduce excessive NO production in pathological states without disrupting the physiological functions of eNOS and nNOS.

Hydralazine: Vasodilation and Carbonyl Scavenging

Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle. While its exact mechanism of vasodilation is not fully elucidated, it is thought to interfere with calcium release within smooth muscle cells.[16] Interestingly, recent studies have shown that hydralazine is an efficient scavenger of a broad range of reactive carbonyl species, suggesting a potential role in mitigating carbonyl stress, similar to this compound.[2] Hydralazine has also been shown to down-regulate the expression of RAGE, iNOS, and other inflammatory markers.[17]

Isoniazid, Iproniazid, and Phenelzine: MAO Inhibition and Other Effects

Isoniazid is a cornerstone in the treatment of tuberculosis. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. While it is a hydrazine derivative, its primary mechanism is distinct from the other compounds discussed here. It is reported to be a weak MAO inhibitor.[6]

Iproniazid and phenelzine are classic, non-selective, and irreversible monoamine oxidase inhibitors (MAOIs).[5] They covalently bind to and inactivate both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This is the basis for their antidepressant effects. The hydrazine moiety is crucial for their irreversible binding to the flavin cofactor of the MAO enzyme.

MAO_Inhibition_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO degraded by Increased_Monoamines Increased Synaptic Concentration of Monoamines Monoamines->Increased_Monoamines Metabolites Inactive Metabolites MAO->Metabolites Antidepressant_Effect Antidepressant Effect Increased_Monoamines->Antidepressant_Effect Hydrazine_MAOIs Hydrazine MAOIs (Iproniazid, Phenelzine) Hydrazine_MAOIs->MAO irreversibly inhibit

Mechanism of Action of Hydrazine MAO Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Advanced Glycation End product (AGE) Inhibition Assay (BSA-Glucose Model)

This in vitro assay is commonly used to screen for inhibitors of AGE formation.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • Test compounds (this compound and other hydrazines)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

  • Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.

  • Prepare stock solutions of the test compounds at various concentrations in PBS.

  • In a 96-well black microplate, add the following to each well:

    • 50 µL of BSA solution

    • 50 µL of D-glucose solution

    • 50 µL of the test compound solution (or PBS for the control)

  • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Seal the plate and incubate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity of the AGEs formed at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline and nitric oxide.

Materials:

  • Cell or tissue lysates containing NOS

  • L-[14C]Arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • Calcium Chloride (CaCl2)

  • EGTA

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction buffer containing appropriate concentrations of NADPH, BH4, calmodulin, and CaCl2 in a suitable buffer (e.g., HEPES).

  • Add the cell or tissue lysate to the reaction buffer.

  • Initiate the reaction by adding L-[14C]Arginine.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EGTA.

  • To separate the radiolabeled L-citrulline from unreacted L-arginine, add a slurry of Dowex AG 50WX-8 resin. The resin binds to the positively charged L-arginine, while the neutral L-citrulline remains in the supernatant.

  • Centrifuge the samples and collect the supernatant.

  • Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The amount of L-[14C]citrulline produced is proportional to the NOS activity.

  • To test for inhibition, pre-incubate the lysate with the test compound before adding L-[14C]Arginine.

Experimental_Workflow_NOS_Assay start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate prepare_buffer Prepare Reaction Buffer (NADPH, BH4, Calmodulin, CaCl2) start->prepare_buffer add_lysate Add Lysate to Buffer prepare_lysate->add_lysate prepare_buffer->add_lysate pre_incubate Pre-incubate with Test Compound (Optional) add_lysate->pre_incubate start_reaction Initiate Reaction with L-[14C]Arginine add_lysate->start_reaction (without inhibitor) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with EGTA Buffer incubate->stop_reaction separate Separate L-Citrulline with Dowex Resin stop_reaction->separate measure Measure Radioactivity of Supernatant separate->measure calculate Calculate NOS Activity measure->calculate end End calculate->end

Workflow for Nitric Oxide Synthase (NOS) Activity Assay.

Conclusion

This comparative guide highlights the diverse pharmacological profiles of this compound and other clinically relevant hydrazine compounds. While this compound stands out for its potent AGE inhibitory and selective iNOS inhibitory activities, other hydrazines like hydralazine also exhibit promising carbonyl scavenging properties. The MAOIs iproniazid and phenelzine function through a distinct mechanism of irreversible enzyme inhibition. The provided data and protocols offer a valuable resource for researchers in the field of drug development, facilitating further investigation into the therapeutic potential of this versatile class of compounds. Future research should focus on direct comparative studies to better delineate the specific advantages and disadvantages of each compound for various therapeutic applications.

References

Efficacy of Aminoguanidine in Diabetic Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aminoguanidine, a small molecule inhibitor of advanced glycation end-product (AGE) formation, has been extensively studied for its potential to mitigate diabetic complications. Its efficacy has been evaluated across various animal models, targeting key pathologies including nephropathy, retinopathy, and neuropathy. This guide provides a comparative overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-faceted Approach

This compound's primary mechanism is the trapping of reactive carbonyl species, such as methylglyoxal, which are precursors to AGEs.[1] By preventing the formation of these cross-linking molecules, it helps to avert the cellular damage and dysfunction characteristic of diabetic complications.[2][3] However, its therapeutic effects are not solely attributed to AGE inhibition. Evidence suggests this compound also acts as an inhibitor of inducible nitric oxide synthase (iNOS) and semicarbazide-sensitive amine oxidase (SSAO), contributing to its beneficial vascular and neuroprotective effects.[2][4][5][6]

Aminoguanidine_Mechanism_of_Action Hyperglycemia Hyperglycemia Metabolic_Stress Increased Glycolytic Flux & Oxidative Stress Hyperglycemia->Metabolic_Stress Reactive_Carbonyls Reactive Carbonyl Species (RCS) Metabolic_Stress->Reactive_Carbonyls iNOS Inducible Nitric Oxide Synthase (iNOS) Metabolic_Stress->iNOS Upregulation SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) Metabolic_Stress->SSAO Upregulation AGEs Advanced Glycation End-products (AGEs) Reactive_Carbonyls->AGEs RAGE RAGE Activation AGEs->RAGE Complications Diabetic Complications RAGE->Complications Inflammation Fibrosis This compound This compound This compound->Reactive_Carbonyls Traps RCS This compound->iNOS Inhibits This compound->SSAO Inhibits NO Excess Nitric Oxide (Peroxynitrite Formation) iNOS->NO NO->Complications Cytotoxic_Aldehydes Cytotoxic Aldehydes (Formaldehyde) SSAO->Cytotoxic_Aldehydes Cytotoxic_Aldehydes->Complications Experimental_Workflow Start Start: Select Animal Model (e.g., Sprague-Dawley Rat) Induction Induce Diabetes (e.g., single STZ injection) Start->Induction Grouping Randomize into Groups Induction->Grouping Control Control Group (Vehicle only) Grouping->Control Group 1 Diabetic Diabetic Group (Vehicle only) Grouping->Diabetic Group 2 Treated Diabetic + this compound (e.g., 1g/L in water) Grouping->Treated Group 3 Treatment_Period Treatment Period (Weeks to Months) Control->Treatment_Period Diabetic->Treatment_Period Treated->Treatment_Period Data_Collection Endpoint Data Collection Treatment_Period->Data_Collection Biochem Biochemical Analysis (Blood Glucose, AGEs, Albuminuria) Data_Collection->Biochem Functional Functional Analysis (Nerve Conduction, Retinal Blood Flow) Data_Collection->Functional Histo Histopathology (Kidney, Retina, Nerve) Data_Collection->Histo Analysis Statistical Analysis & Comparison Biochem->Analysis Functional->Analysis Histo->Analysis

References

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